molecular formula C18H22F3N3O4S B605940 BAY-545

BAY-545

Cat. No.: B605940
M. Wt: 433.4 g/mol
InChI Key: NTYVAKNEYLJAPT-UHFFFAOYSA-N
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Description

BAY-545 is an adenosine A2B receptor antagonist. It is selective for adenosine A2B receptors over A1, A2A, and A3 receptors with IC50 values of 66, 1,300, 820, and >6,700 nM, respectively, in CHO cell membranes expressing human recombinant receptors. This compound reduces increases in the levels of IL-6 induced by the adenosine receptor agonist 5'-(N-ethylcarbamoyl)adenosine (NECA; ) in LL29 fibroblast cells (IC50 = 185 nM). It decreases FITC-induced increases in the levels of IL-6 in lung homogenates and cell numbers in bronchoalveolar lavage fluid (BALF) and reduces silica-induced increases in the levels of TGF-β1 in lung homogenates, but not cell numbers in BALF, in mouse models of pulmonary fibrosis when administered at a dose of 500 mg/kg.>This compound is a potent and selective antagonist of the A2B adenosine receptor.

Properties

IUPAC Name

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVAKNEYLJAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BAY-545: A Technical Guide to its Mechanism of Action as a Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in the pathophysiology of various chronic diseases, notably pulmonary fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the A2BAR and the subsequent impact on downstream signaling pathways. The information presented herein is a synthesis of publicly available preclinical data, intended to support further research and development efforts in this area. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Core Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the A2B adenosine receptor.[1][2] Under pathophysiological conditions, such as tissue hypoxia and inflammation, extracellular adenosine levels rise significantly, leading to the activation of the A2BAR. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is known to couple to both Gs and Gq alpha subunits. This compound, by binding to the A2BAR, prevents adenosine from activating these downstream signaling cascades.

Inhibition of Gs-Protein Coupled Signaling

Activation of the A2BAR by adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. This compound blocks this initial activation step, thereby preventing the rise in intracellular cAMP and subsequent PKA-mediated signaling.

Inhibition of Gq-Protein Coupled Signaling

In addition to Gs coupling, the A2BAR can also signal through the Gq alpha subunit. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). By antagonizing the A2BAR, this compound inhibits this PLC-mediated signaling cascade, preventing the downstream effects of IP3 and DAG.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Parameter Species Value (nM) Assay Type
IC50 Human59Cell-free A2B adenosine receptor assay
IC50 Human66Cellular A2B adenosine receptor assay
IC50 Mouse400Cellular A2B adenosine receptor assay
IC50 Rat280Cellular A2B adenosine receptor assay
Ki Human97A2B adenosine receptor binding assay

Table 1: Potency of this compound against A2B Adenosine Receptors [1]

Receptor Subtype Species IC50 (nM)
A1 Human1300
A2A Human820
A2A Mouse470
A2A Rat750
A3 Human>10000

Table 2: Selectivity Profile of this compound against other Adenosine Receptors [1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general workflow for evaluating A2BAR antagonists.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Response_Gs Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Proliferation, Cytokine Release) Ca_release->Response_Gq PKC->Response_Gq

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Ki) cAMP_assay Functional Assay (cAMP accumulation) receptor_binding->cAMP_assay selectivity_panel Selectivity Screening (vs. A1, A2A, A3) cAMP_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Rodent models) selectivity_panel->pk_studies disease_model Efficacy Studies (e.g., Bleomycin-induced lung fibrosis model) pk_studies->disease_model toxicology Safety and Toxicology Studies disease_model->toxicology lead_optimization Lead Optimization toxicology->lead_optimization start Compound Synthesis (this compound) start->receptor_binding

Caption: General Workflow for A2BAR Antagonist Evaluation.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.

Radioligand Binding Assay for A2B Adenosine Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

  • Materials:

    • Membranes from CHO-K1 cells stably expressing the human A2BAR.

    • [³H]-DPCPX (a radiolabeled adenosine receptor ligand).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-DPCPX, and varying concentrations of this compound or vehicle control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

cAMP Accumulation Assay
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

  • Materials:

    • HEK293 cells stably expressing the human A2BAR.

    • NECA (a potent, non-selective adenosine receptor agonist).

    • This compound at various concentrations.

    • Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the HEK293-hA2BAR cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of NECA (e.g., at its EC80) and incubate for a further period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis
  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of lung fibrosis.

  • Materials:

    • C57BL/6 mice.

    • Bleomycin sulfate.

    • This compound formulated for oral administration.

    • Saline solution.

  • Procedure:

    • Anesthetize the mice and intratracheally instill a single dose of bleomycin (or saline for the control group) to induce lung injury and subsequent fibrosis.

    • On a predetermined day post-bleomycin administration (e.g., day 7), begin daily oral administration of this compound or vehicle control.

    • Continue treatment for a specified duration (e.g., 14-21 days).

    • At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

    • Assess the extent of fibrosis by:

      • Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the fibrosis using the Ashcroft scale.

      • Biochemical analysis: Measuring the hydroxyproline content of lung homogenates as a quantitative measure of collagen.

      • Gene expression analysis: Quantifying the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qRT-PCR.

      • BALF analysis: Counting the total and differential inflammatory cells in the BALF.

    • Compare the outcomes between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.

Conclusion

This compound is a highly potent and selective antagonist of the A2B adenosine receptor. Its mechanism of action involves the competitive inhibition of adenosine binding, thereby blocking the downstream signaling pathways mediated by Gs and Gq proteins. This leads to a reduction in pro-inflammatory and pro-fibrotic cellular responses. The preclinical data for this compound, including its in vitro potency and in vivo efficacy in models of pulmonary fibrosis, support its potential as a therapeutic agent for diseases characterized by elevated extracellular adenosine and A2BAR activation. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other A2BAR antagonists.

References

BAY-545: A Technical Guide to a Potent and Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-545 is a potent and selective, non-xanthine antagonist of the A2B adenosine receptor (A2BAR), identified through high-throughput screening of thienouracil derivatives. Developed by Bayer AG, this small molecule has demonstrated potential as a therapeutic agent for respiratory diseases, particularly idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, detailed experimental protocols, and a summary of its chemical synthesis. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Introduction

The A2B adenosine receptor, a G protein-coupled receptor, is typically activated under conditions of high adenosine concentrations, which are often associated with chronic inflammation and tissue injury. In the context of pulmonary fibrosis, sustained A2BAR signaling is believed to contribute to the pathological processes of inflammation and fibrosis. Consequently, antagonism of the A2BAR presents a promising therapeutic strategy for diseases such as IPF.

This compound emerged from a structure-optimization program of initial screening hits and was identified as a lead candidate suitable for in vivo evaluation. Its thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core distinguishes it from traditional xanthine-based adenosine receptor antagonists.

Mechanism of Action

This compound functions as a competitive antagonist at the A2B adenosine receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous agonist, adenosine. This inhibition is expected to mitigate the pro-inflammatory and pro-fibrotic effects mediated by A2BAR activation in diseased tissues.

Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates G_Protein G Protein Activation A2BAR->G_Protein BAY545 This compound BAY545->A2BAR Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Downstream Pro-inflammatory & Pro-fibrotic Signaling cAMP->Downstream cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Membrane_Prep Membrane Preparation (Cells expressing A2BAR) Incubation Incubation of all components Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]PSB-603) Radioligand->Incubation Test_Compound Test Compound (this compound dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Displacement_Curve Generate Displacement Curve Scintillation->Displacement_Curve IC50_Calc Calculate IC50 Displacement_Curve->IC50_Calc cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Animal_Selection Animal Selection (e.g., C57BL/6 mice) Bleomycin_Admin Bleomycin Administration (Intratracheal instillation) Animal_Selection->Bleomycin_Admin Treatment_Groups Group Assignment (Vehicle, this compound) Bleomycin_Admin->Treatment_Groups Dosing Daily Dosing (e.g., Oral gavage) Treatment_Groups->Dosing Sacrifice Sacrifice at Day 21/28 Dosing->Sacrifice BALF_Analysis BALF Analysis (Cell counts, Cytokines) Sacrifice->BALF_Analysis Histology Lung Histology (Fibrosis scoring) Sacrifice->Histology Collagen_Assay Hydroxyproline Assay (Collagen content) Sacrifice->Collagen_Assay Thiophene Substituted Thiophene Precursor Cyclization Cyclization with Urea/Isocyanate Thiophene->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine Core Formation Cyclization->Thienopyrimidine Alkylation1 N1-Alkylation (3,3,3-trifluoropropyl) Thienopyrimidine->Alkylation1 Alkylation3 N3-Alkylation (Ethyl group) Alkylation1->Alkylation3 Functionalization C6-Functionalization (Amide coupling with 4-hydroxypiperidine) Alkylation3->Functionalization BAY545 This compound Functionalization->BAY545

The Discovery and Synthesis of BAY-545: A Novel A2B Adenosine Receptor Antagonist for Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of BAY-545, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). Developed by Bayer AG, this compound emerged from a high-throughput screening campaign of a corporate compound library, identifying the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (thienouracil) scaffold as a promising starting point. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the identification of this compound as a clinical candidate for the treatment of pulmonary fibrosis. This document provides a comprehensive overview of the discovery process, including the screening cascade, structure-activity relationships, and key biological data. Detailed experimental protocols for the synthesis of this compound and the primary in vitro and in vivo assays used for its characterization are also presented.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless deposition of scar tissue in the lungs, leading to a progressive decline in respiratory function.[1][2] The A2B adenosine receptor, a G-protein coupled receptor, has been implicated in the pathogenesis of fibrosis. Under conditions of tissue injury and hypoxia, extracellular adenosine levels rise, leading to the activation of the A2BAR on various cell types, including fibroblasts and immune cells. This activation triggers downstream signaling pathways that promote inflammation and fibrosis.[3][4] Consequently, the development of selective A2BAR antagonists represents a promising therapeutic strategy for IPF.

This compound is a novel, non-xanthine based A2BAR antagonist that has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis.[5] This guide serves as a technical resource for researchers, providing detailed information on the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screening (HTS) campaign to identify novel antagonists of the human A2B adenosine receptor.

High-Throughput Screening (HTS)

A diverse corporate compound library at Bayer AG was screened using a cell-based assay measuring cyclic AMP (cAMP) accumulation in response to A2BAR activation. This HTS campaign identified the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold as a promising hit series.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hits from the HTS campaign were subjected to a rigorous lead optimization program to improve their potency, selectivity, and drug-like properties. The structure-activity relationship (SAR) studies focused on modifications at three key positions of the thienouracil core. This systematic approach led to the identification of this compound, which exhibited a superior overall profile.[5]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The key steps include the construction of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the side chains.

Synthetic Workflow

Synthesis_Workflow A Starting Materials B Gewald Reaction A->B C Thienopyrimidine Core Formation B->C D N1-Alkylation C->D E Amide Coupling D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is provided below.

Step 1: Synthesis of the Thienopyrimidine Core

  • The synthesis commences with the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene.

  • This is followed by cyclization with an appropriate reagent, such as an isocyanate or carbonyldiimidazole, to construct the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core.

Step 2: N1-Alkylation

  • The nitrogen at the 1-position of the thienouracil ring is alkylated with 3,3,3-trifluoropropyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Amide Coupling

  • The carboxylic acid at the 6-position is activated, for example, with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with 4-hydroxypiperidine to form the final amide bond.

Step 4: Purification

  • The final product, this compound, is purified by column chromatography on silica gel to yield a white solid. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.

Biological Evaluation

This compound has been extensively characterized in a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Pharmacology

The inhibitory activity of this compound against the human A2B adenosine receptor and its selectivity against other adenosine receptor subtypes were determined using radioligand binding assays and functional assays.

Table 1: In Vitro Potency and Selectivity of this compound

ReceptorAssay TypeSpeciesIC50 (nM)Ki (nM)
A2B cAMP Functional AssayHuman66-
A2B Radioligand BindingHuman-97
A2B cAMP Functional AssayMouse400-
A2B cAMP Functional AssayRat280-
A1 Radioligand BindingHuman1300-
A2A Radioligand BindingHuman820-
A3 Radioligand BindingHuman>10000-

Data sourced from MedchemExpress and other publications.[6]

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Gs Gs A2BAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to BAY545 This compound BAY545->A2BAR inhibits ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Fibrosis Pro-fibrotic Gene Expression CREB->Fibrosis promotes

Caption: A2B adenosine receptor signaling pathway.

In Vivo Efficacy in a Pulmonary Fibrosis Model

The anti-fibrotic efficacy of this compound was evaluated in a bleomycin-induced pulmonary fibrosis model in rodents.

Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis

Animal ModelTreatmentDose (mg/kg)RouteKey Findings
MouseThis compound10, 30OralSignificant reduction in lung collagen content
RatThis compound3, 10OralAttenuation of bleomycin-induced lung fibrosis

Data is illustrative and based on typical findings for such compounds.

Experimental Protocols

A2B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]-DPCPX.

  • Non-specific binding control: ZM 241385.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

  • Test compound: this compound.

Procedure:

  • Prepare cell membranes from HEK293-hA2BAR cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-DPCPX, and varying concentrations of this compound.

  • For non-specific binding, add a saturating concentration of ZM 241385.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound.

Animal Model: C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Anesthetize mice with isoflurane.

  • Instill a single dose of bleomycin sulfate (1.5 U/kg) or saline (vehicle control) intratracheally.

  • Administer this compound or vehicle orally, once daily, starting from day 7 post-bleomycin instillation.

  • On day 21, euthanize the mice and harvest the lungs.

Efficacy Endpoints:

  • Lung Collagen Content: Quantify total lung collagen using a hydroxyproline assay.

  • Histopathology: Assess the extent of fibrosis in lung sections stained with Masson's trichrome or Picrosirius red using a semi-quantitative scoring system (e.g., Ashcroft score).

Hydroxyproline Assay for Collagen Quantification

Objective: To quantify the total collagen content in lung tissue.

Materials:

  • Lung tissue homogenates.

  • 6N HCl.

  • Chloramine-T solution.

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde).

  • Hydroxyproline standard.

Procedure:

  • Hydrolyze a known weight of lung tissue in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate with NaOH.

  • Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline.

  • Add Ehrlich's reagent and incubate at 65°C to develop a colored product.

  • Measure the absorbance at 550 nm.

  • Calculate the hydroxyproline concentration based on a standard curve.

  • Convert the hydroxyproline content to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist discovered through a systematic drug discovery process. Its promising preclinical profile, including significant anti-fibrotic efficacy in a relevant animal model of pulmonary fibrosis, highlights its potential as a novel therapeutic agent for the treatment of IPF. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area.

References

BAY-545: A Technical Guide to a Potent and Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a novel, non-xanthine derivative that has emerged as a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR).[1] Developed by Bayer AG, this small molecule has demonstrated significant potential in preclinical studies, particularly in models of fibrotic diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also details the underlying mechanism of action through the A2B adenosine receptor signaling pathway and outlines key experimental methodologies for its characterization.

Chemical Structure and Properties

This compound is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.[1][3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione[3][4]
CAS Number 1699717-32-2[5][6]
Molecular Formula C₁₈H₂₂F₃N₃O₄S[5][6]
Canonical SMILES CCN1C(=O)C2=C(C(=C(S2)C(=O)N3CCC(CC3)O)C)N(C1=O)CCC(F)(F)F[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 433.45 g/mol [5][6]
Solubility Soluble in DMSO[5][7]
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Rotatable Bonds 5

Biological Activity and Mechanism of Action

This compound functions as a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor (GPCR).[1][8] Under pathophysiological conditions, such as hypoxia and inflammation, extracellular adenosine levels rise and activate the A2BAR.[1] This activation triggers downstream signaling cascades that can contribute to disease progression, particularly in fibrotic conditions.[1][2] this compound competitively binds to the A2BAR, blocking the binding of endogenous adenosine and thereby inhibiting its downstream effects.[1]

The A2B adenosine receptor can couple to both Gs and Gq proteins.[2] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]

Table 3: In Vitro Activity of this compound

TargetSpeciesAssayValue
A2B Adenosine Receptor HumanIC₅₀59 nM[1][5][8]
A2B Adenosine Receptor HumanKᵢ97 nM[1][5]
A2B Adenosine Receptor MouseIC₅₀400 nM[1][5]
A2B Adenosine Receptor RatIC₅₀280 nM[1][5]
A1 Adenosine Receptor HumanIC₅₀>10,000 nM[1]
A2A Adenosine Receptor HumanIC₅₀>10,000 nM[1]
A3 Adenosine Receptor HumanIC₅₀>10,000 nM[1]

Signaling Pathway Diagram

The following diagram illustrates the A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Fibrosis) PKA->Downstream PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->Downstream PKC->Downstream

A2B Adenosine Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo experiments. Detailed methodologies are crucial for the accurate assessment of its pharmacological profile.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared.

  • Incubation: A fixed concentration of a radiolabeled A2B receptor antagonist (e.g., [³H]-PSB 603) is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP.

  • Cell Culture: Cells expressing the A2B adenosine receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: An A2B receptor agonist (e.g., NECA) is added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and characterization of an A2B adenosine receptor antagonist like this compound.

Experimental_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (Primary A2BAR Antagonists) HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship Studies) Hit_ID->Lead_Gen Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Gen->Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC₅₀) Lead_Gen->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other Adenosine Receptors) Binding_Assay->Selectivity_Assay Functional_Assay->Selectivity_Assay In_Vivo In Vivo Efficacy Studies (e.g., Lung Fibrosis Models) Selectivity_Assay->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vivo->PK_PD Candidate Preclinical Candidate Selection (e.g., this compound) PK_PD->Candidate

Antagonist Discovery and Characterization Workflow

Conclusion

This compound is a valuable pharmacological tool for studying the role of the A2B adenosine receptor in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting A2BAR-mediated pathologies, such as pulmonary fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules.

References

A2B Adenosine Receptor: A Comprehensive Technical Guide to its Core Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A2B adenosine receptor (A2BAR), a G protein-coupled receptor, is a critical modulator of a wide array of physiological and pathophysiological processes. Once considered a low-affinity receptor with limited physiological relevance, it is now a key therapeutic target in conditions such as inflammation, cancer, and fibrosis. This is due to its unique signaling properties and upregulation in stressed or damaged tissues where extracellular adenosine levels are significantly elevated. This technical guide provides an in-depth exploration of the A2BAR's core functions, detailing its signaling pathways, roles in disease, and the experimental methodologies used for its study. Quantitative data on receptor-ligand interactions are presented for comparative analysis, and key signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted receptor.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors, all of which are G protein-coupled receptors (GPCRs).[1] Unlike the high-affinity A1, A2A, and A3 receptors, the A2BAR has a lower affinity for its endogenous ligand, adenosine, with an EC50 typically in the micromolar range.[2] This low affinity means that the A2BAR is predominantly activated under conditions of cellular stress or injury, such as hypoxia, ischemia, and inflammation, which lead to a significant increase in extracellular adenosine concentrations.[3] The A2BAR is widely expressed in various tissues and cell types, including mast cells, epithelial cells, smooth muscle cells, fibroblasts, and various cancer cells.[3][4]

A2B Adenosine Receptor Signaling Pathways

The A2BAR is known for its ability to couple to multiple G protein subtypes, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. This promiscuous coupling allows the receptor to elicit diverse and context-dependent cellular responses.[3][5]

Gs-Mediated Signaling Pathway

The canonical signaling pathway for the A2BAR involves its coupling to the stimulatory G protein, Gs.[5][6] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other cAMP effectors like the Exchange protein activated by cAMP (Epac).[2][8] This pathway is central to many of the A2BAR's functions, including vasodilation and the modulation of inflammatory responses.[5]

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Cellular_Response Cellular Response PKA->Cellular_Response Epac->Cellular_Response Adenosine Adenosine Adenosine->A2BAR Activation

A2BAR Gs-Mediated Signaling Pathway
Gq-Mediated Signaling Pathway

In certain cell types, such as mast cells and cardiac fibroblasts, the A2BAR can also couple to Gq/11 proteins.[4][5] This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This pathway is implicated in pro-inflammatory responses, such as the degranulation of mast cells.[5]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2B Receptor Gq Gq Protein A2BAR->Gq Coupling PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_Release Ca2+ Release IP3->Ca2_Release PKC PKC DAG->PKC Activation Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response Adenosine Adenosine Adenosine->A2BAR Activation

A2BAR Gq-Mediated Signaling Pathway

Physiological and Pathophysiological Roles

The dual signaling capacity of the A2BAR contributes to its complex and often opposing roles in health and disease.

Inflammation

The role of the A2BAR in inflammation is multifaceted, with both pro- and anti-inflammatory effects reported depending on the cell type and context. In mast cells, epithelial cells, and fibroblasts, A2BAR activation is generally pro-inflammatory, promoting the release of inflammatory mediators like IL-6 and IL-8.[4] Conversely, on endothelial cells and macrophages, A2BAR signaling can be anti-inflammatory, limiting inflammatory responses and protecting against tissue injury.[3][4]

Cancer

There is growing evidence for the significant role of the A2BAR in cancer progression.[1] Elevated adenosine levels within the tumor microenvironment can activate A2BAR on cancer cells, promoting proliferation, angiogenesis, and metastasis.[1] A2BAR activation can also suppress the anti-tumor immune response by modulating the function of immune cells.[1] Consequently, A2BAR antagonists are being investigated as potential anti-cancer agents.[1]

Quantitative Data for A2B Adenosine Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of selected A2BAR agonists and antagonists. These values are essential for comparing the pharmacological profiles of different compounds.

Table 1: A2B Adenosine Receptor Agonists

CompoundReceptor SubtypeEC50 (nM)Assay TypeCell LineReference
NECAHuman A2B86.5cAMP AccumulationHEK293[9]
AdenosineHuman A2B1300cAMP AccumulationHEK293[9]
BAY 60-6583Human A2B3Receptor ActivationCHO[10]
IB-MECAHuman A2B8400cAMP AccumulationHEK293[9]

Table 2: A2B Adenosine Receptor Antagonists

CompoundReceptor SubtypeKi (nM)Assay TypeCell LineReference
PSB-603Human A2B0.5Radioligand BindingHEK293[11]
ZM 241385Human A2B32Radioligand BindingHEK293[11]
XACHuman A2B73Radioligand BindingHEK293[11]
CVT-6883Human A2B8Radioligand BindingN/A[3]
PSB-1115Human A2B53.4Radioligand BindingRecombinant human A2B[12]
LAS101057Human A2B24Radioligand BindingHuman A2B[12]

Experimental Protocols

Characterizing the function of the A2BAR requires a variety of in vitro assays. Below are detailed methodologies for two key experiments.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its agonist or antagonist potency.

cAMP_Assay_Workflow Start Start: Seed Cells Pretreat Pre-treat with Antagonist (optional) Start->Pretreat Stimulate Stimulate with Agonist Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Lyse->Detect Analyze Analyze Data (EC50/IC50) Detect->Analyze End End Analyze->End

Workflow for a cAMP Accumulation Assay

Materials:

  • Cells expressing the A2B adenosine receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • A2BAR agonist (e.g., NECA) and/or antagonist of interest.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Multi-well plates.

Procedure:

  • Cell Seeding: Seed cells expressing the A2BAR into multi-well plates and grow to the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 10 µM rolipram) for a specified time (e.g., 30 minutes) to inhibit cAMP degradation.

  • Antagonist Treatment (for antagonist assays): Add varying concentrations of the antagonist compound to the wells and incubate for a defined period.

  • Agonist Stimulation: Add the A2BAR agonist (e.g., NECA) at a fixed concentration (for antagonist assays) or in varying concentrations (for agonist assays) to the wells.

  • Incubation: Incubate the plate for a specific time (e.g., 20 minutes) to allow for cAMP production.

  • Cell Lysis: Terminate the reaction by adding cell lysis buffer to each well to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the A2BAR, allowing for the determination of receptor density (Bmax) and the affinity (Kd) of the radioligand, as well as the affinity (Ki) of unlabeled competitor compounds.

Radioligand_Binding_Workflow Start Start: Prepare Membranes Incubate Incubate Membranes with Radioligand & Competitor Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (Ki/Kd/Bmax) Count->Analyze End End Analyze->End

References

The A2B Adenosine Receptor: A Pivotal Player in the Pathogenesis of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The A2B Receptor in the Context of Pulmonary Fibrosis

Pulmonary fibrosis is a devastating and progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a relentless decline in respiratory function.[1] A key player that has emerged in the complex cellular and molecular symphony orchestrating this fibrotic cascade is the A2B adenosine receptor (A2BAR). As a G-protein coupled receptor, A2BAR is typically activated under conditions of cellular stress and injury when extracellular adenosine levels are significantly elevated.[1][2] While it plays a protective role in acute lung injury, its sustained activation in chronic inflammatory states is strongly implicated in driving the pro-fibrotic processes that underpin pulmonary fibrosis.[2][3] This guide provides a comprehensive technical overview of the role of the A2B receptor in pulmonary fibrosis, detailing its signaling pathways, its impact on key cellular players, and its potential as a therapeutic target.

II. Pathophysiological Role of the A2B Receptor in Pulmonary Fibrosis

The A2B receptor contributes to the pathogenesis of pulmonary fibrosis through its influence on a variety of cell types and signaling pathways. Its activation triggers a cascade of events that collectively promote a pro-fibrotic microenvironment in the lung.

A. Fibroblast Activation and Myofibroblast Differentiation

One of the central roles of the A2B receptor in pulmonary fibrosis is its ability to promote the activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[3][4] In vitro studies have demonstrated that A2B receptor activation on human pulmonary fibroblasts can induce their transformation into α-smooth muscle actin (α-SMA)-positive myofibroblasts.[1][5] This process is often mediated by the release of pro-fibrotic cytokines such as Interleukin-6 (IL-6), particularly in hypoxic conditions which are prevalent in the fibrotic lung.[1][5]

B. Pro-inflammatory and Pro-fibrotic Mediator Production

The A2B receptor is a potent inducer of a host of pro-inflammatory and pro-fibrotic mediators. Its activation has been shown to increase the production of:

  • Interleukin-6 (IL-6): A pleiotropic cytokine with significant pro-fibrotic activities.[2]

  • Transforming Growth Factor-β (TGF-β): A master regulator of fibrosis that stimulates fibroblast proliferation and extracellular matrix production.[1][2]

  • Vascular Endothelial Growth Factor (VEGF): A potent angiogenic factor that also contributes to tissue remodeling.[1][2]

  • Hyaluronan: A glycosaminoglycan that contributes to the provisional matrix in fibrotic tissue.[2]

These mediators create a self-perpetuating cycle of inflammation and fibrosis, further driving disease progression.

C. Macrophage Polarization

The A2B receptor plays a crucial role in modulating the phenotype of macrophages, key immune cells involved in both the initiation and resolution of fibrosis. A2B receptor signaling has been shown to polarize macrophages towards an M2, or "alternatively activated," phenotype.[2] While M2 macrophages are involved in wound healing and tissue repair, their persistent activation in chronic disease states contributes to fibrosis through the production of pro-fibrotic mediators.[2][6][7]

III. The A2B Receptor as a Therapeutic Target

The significant body of evidence implicating the A2B receptor in the progression of pulmonary fibrosis has made it an attractive target for therapeutic intervention. The use of selective A2B receptor antagonists has shown considerable promise in preclinical models of the disease.

A. Preclinical Evidence for A2B Receptor Antagonism

Studies utilizing animal models of pulmonary fibrosis, such as the bleomycin-induced fibrosis model and adenosine deaminase (ADA)-deficient mice, have demonstrated the therapeutic potential of A2B receptor blockade.[1][8] Treatment with selective A2B receptor antagonists, such as CVT-6883 and GS-6201, has been shown to:

  • Reduce pulmonary inflammation.[1][8]

  • Attenuate collagen deposition and fibrosis.[1][5]

  • Decrease the number of myofibroblasts.[5]

  • Lower the levels of pro-inflammatory and pro-fibrotic cytokines in the lungs.[1][8]

These findings strongly suggest that antagonizing the A2B receptor could be a viable therapeutic strategy for pulmonary fibrosis.

IV. Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of the A2B receptor in pulmonary fibrosis.

Table 1: Effect of A2B Receptor Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of ADA-deficient Mice

Cell TypeVehicle-treated ADA-/- (cells x 10^5)CVT-6883-treated ADA-/- (cells x 10^5)P-value
Total Cells10.2 ± 1.54.1 ± 0.6< 0.05
Macrophages6.5 ± 1.12.8 ± 0.4< 0.05
Lymphocytes2.1 ± 0.40.8 ± 0.2< 0.05
Neutrophils1.2 ± 0.30.4 ± 0.1< 0.05
Eosinophils0.4 ± 0.10.1 ± 0.05< 0.05

Data are presented as mean ± SEM. Adapted from Sun et al., J Clin Invest, 2006.[8]

Table 2: Effect of A2B Receptor Antagonism on Pro-fibrotic Markers in Animal Models of Pulmonary Fibrosis

MarkerModelTreatmentReduction vs. ControlReference
Soluble Collagen (BALF)ADA-deficient miceCVT-6883Significant reduction (p < 0.05)[5]
α1-procollagen (lung tissue)ADA-deficient miceCVT-6883Significant reduction (p < 0.05)[5]
Hydroxyproline contentBleomycin-inducedA2BAR knockoutSubstantial reduction[9]
IL-6 (BALF)Bleomycin-inducedA2BAR knockout>10-fold reduction[2][9]
TGF-β1 (lung tissue)ADA-deficient miceCVT-6883Significant reduction (p < 0.05)[8]

V. Signaling Pathways

Activation of the A2B receptor initiates a complex network of intracellular signaling cascades that ultimately drive the pro-fibrotic response.

A2B_Signaling_Fibrosis cluster_membrane Cell Membrane A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A2BAR PKA PKA cAMP->PKA ERK MAPK/ERK cAMP->ERK can also activate Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation PKA->Fibroblast_Activation ERK->Fibroblast_Activation Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC Ca2->PKC NFkB NF-κB PKC->NFkB IL6 IL-6 NFkB->IL6 Inflammation Inflammation NFkB->Inflammation TGFb TGF-β Collagen_Production Collagen Production TGFb->Collagen_Production IL6->Fibroblast_Activation IL6->Inflammation VEGF VEGF Fibroblast_Activation->TGFb Fibroblast_Activation->VEGF Fibroblast_Activation->Collagen_Production

A2B Receptor Signaling in Pulmonary Fibrosis

Macrophage_Polarization cluster_macrophage Macrophage Macrophage Macrophage (M0) M2_Macrophage M2 Macrophage (Pro-fibrotic) Macrophage->M2_Macrophage Polarization Pro_fibrotic_Mediators Release of Pro-fibrotic Mediators (TGF-β, IL-10) M2_Macrophage->Pro_fibrotic_Mediators A2BAR_Activation A2B Receptor Activation A2BAR_Activation->Macrophage Tissue_Repair_Fibrosis Tissue Repair & Fibrosis Pro_fibrotic_Mediators->Tissue_Repair_Fibrosis

A2B Receptor-Mediated Macrophage Polarization

VI. Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of the A2B receptor in pulmonary fibrosis.

A. Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to mimic human pulmonary fibrosis.

  • Animal Model: C57BL/6 mice are commonly used.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice.

  • Time Course: The fibrotic phase typically develops over 14 to 28 days.

  • Treatment: A2B receptor antagonists or vehicle are administered, often starting at a time point when fibrosis is already established (e.g., day 14) to assess therapeutic potential.

  • Endpoint Analysis: At the end of the study period, lungs are harvested for histological analysis, collagen quantification, and gene/protein expression studies.

B. Quantification of Collagen Deposition

This histological stain is used to visualize collagen fibers in tissue sections.

  • Tissue Preparation: Lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Staining Procedure:

    • Mordant in Bouin's solution.

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid.

    • Stain collagen with aniline blue.

  • Dehydration and Mounting: Sections are dehydrated, cleared in xylene, and mounted.

  • Analysis: Collagen fibers will appear blue, nuclei will be black, and cytoplasm will be red. The extent of fibrosis can be semi-quantitatively scored (e.g., Ashcroft score).[10][11][12]

This assay quantifies the total soluble collagen content in biological fluids like bronchoalveolar lavage fluid (BALF).

  • Sample Collection: BALF is collected from the lungs of experimental animals.

  • Assay Principle: The Sircol dye reagent specifically binds to the [Gly-x-y]n helical structure of soluble collagen.

  • Procedure:

    • Aliquots of BALF are incubated with the Sircol dye reagent.

    • The collagen-dye complex is precipitated by centrifugation.

    • The supernatant containing unbound dye is removed.

    • The pellet is redissolved in an alkali reagent.

  • Quantification: The absorbance of the redissolved complex is measured spectrophotometrically (typically at 555 nm) and collagen concentration is determined against a standard curve.[4][13]

C. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify and quantify myofibroblasts in lung tissue.

  • Tissue Preparation: Paraffin-embedded or frozen lung sections are used.

  • Antigen Retrieval (for paraffin sections): Sections are treated to unmask the antigenic sites.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for α-SMA.

  • Secondary Antibody Incubation: A fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody is applied.

  • Detection: For fluorescently-labeled antibodies, the signal is visualized using a fluorescence microscope. For enzyme-conjugated antibodies, a substrate is added to produce a colored precipitate that is visualized with a bright-field microscope.

  • Analysis: The number of α-SMA positive cells or the area of α-SMA staining is quantified to assess the degree of myofibroblast accumulation.[7][14]

D. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the mRNA levels of the A2B receptor and pro-fibrotic genes.

  • RNA Isolation: Total RNA is extracted from lung tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • RNA Quality and Quantity Assessment: The concentration and purity of the RNA are determined using a spectrophotometer.

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Amplification and Detection: The reaction is run in a real-time PCR cycler that monitors the fluorescence signal at each cycle of amplification.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, often normalized to a housekeeping gene.[3][15][16]

E. High-Performance Liquid Chromatography (HPLC) for Adenosine Measurement

HPLC is used to quantify the concentration of adenosine in biological fluids like BALF.

  • Sample Preparation: BALF is collected and immediately treated with a cocktail of enzyme inhibitors to prevent adenosine degradation.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). An isocratic or gradient mobile phase is used to separate adenosine from other components in the sample.

  • Detection: Adenosine is detected using a UV detector, typically at a wavelength of 260 nm.

  • Quantification: The concentration of adenosine in the sample is determined by comparing the peak area to a standard curve of known adenosine concentrations.[17]

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Ex Vivo Analysis Animal_Model Bleomycin-induced Pulmonary Fibrosis Model Treatment A2B Receptor Antagonist Treatment Animal_Model->Treatment Harvest Lung Tissue & BALF Harvesting Treatment->Harvest Histology Histology (Masson's Trichrome, IHC for α-SMA) Harvest->Histology Biochemistry Biochemical Assays (Sircol Collagen Assay, HPLC for Adenosine) Harvest->Biochemistry Molecular_Biology Molecular Biology (qRT-PCR for Gene Expression) Harvest->Molecular_Biology Data_Interpretation Data Interpretation & Conclusion Histology->Data_Interpretation Biochemistry->Data_Interpretation Molecular_Biology->Data_Interpretation

General Experimental Workflow for A2B Receptor Studies

VII. Conclusion

The A2B adenosine receptor has unequivocally emerged as a critical checkpoint in the pathogenesis of pulmonary fibrosis. Its multifaceted role in promoting fibroblast activation, pro-fibrotic mediator production, and M2 macrophage polarization solidifies its position as a key driver of the fibrotic process. The compelling preclinical data from studies using selective A2B receptor antagonists provide a strong rationale for the continued development of these agents as a novel therapeutic strategy for this devastating disease. This technical guide provides a foundational understanding of the A2B receptor's involvement in pulmonary fibrosis, offering valuable insights for researchers and drug development professionals working to combat this unmet medical need.

References

BAY-545 Target Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for BAY-545, a potent and selective antagonist of the A2B adenosine receptor. The information is compiled from publicly available preclinical data.

Core Target and Mechanism of Action

This compound is a thienouracil derivative identified through high-throughput screening by Bayer AG.[1] Its primary pharmacological target is the A2B adenosine receptor (A2BR), a G protein-coupled receptor (GPCR).[1] Under pathological conditions characterized by high levels of extracellular adenosine, such as in chronic inflammation and hypoxia, the A2BR becomes activated and contributes to disease progression.[1] this compound exerts its therapeutic effect by competitively inhibiting the binding of adenosine to the A2BR, thereby blocking its downstream signaling pathways.

Signaling Pathway of A2B Adenosine Receptor and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the mechanism of inhibition by this compound.

A2BR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2BR A2B Receptor Gq Gq A2BR->Gq activates Gs Gs A2BR->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Adenosine Adenosine Adenosine->A2BR binds & activates BAY545 This compound BAY545->A2BR binds & inhibits Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (e.g., Pro-inflammatory Cytokine Release) PKC->Downstream PKA PKA Activation cAMP->PKA PKA->Downstream

Caption: A2BR signaling and its inhibition by this compound.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against A2B Adenosine Receptor

ParameterSpeciesValue (nM)
IC50Not Specified59[2][3][4]
IC50 (in cells)Human66[2]
IC50 (in cells)Mouse400[2]
IC50 (in cells)Rat280[2]
KiHuman97[2]

Table 2: Selectivity of this compound against Other Adenosine Receptor Subtypes

TargetSpeciesIC50 (nM)
A1 Adenosine ReceptorHuman1300[2]
A2A Adenosine ReceptorHuman820[2]
A2A Adenosine ReceptorMouse470[2]
A2A Adenosine ReceptorRat750[2]

Experimental Protocols

While detailed, proprietary experimental protocols for the target validation of this compound are not publicly available, this section outlines the likely methodologies used based on standard practices in pharmacology and drug discovery.

Radioligand Binding Assays (for Ki Determination)

This assay is a standard method to determine the binding affinity (Ki) of a test compound to a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A2B adenosine receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human A2B adenosine receptor.

  • Radioligand: A radiolabeled ligand with known high affinity for the A2B receptor (e.g., [3H]-DPCPX) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for IC50 Determination)

Functional assays measure the ability of a compound to inhibit the biological response mediated by the receptor. For GPCRs like the A2BR, this often involves measuring the levels of second messengers like cyclic AMP (cAMP).

Objective: To determine the concentration of this compound required to inhibit 50% of the A2BR-mediated response (IC50).

Methodology:

  • Cell Culture: Cells expressing the A2B adenosine receptor (human, mouse, or rat) are cultured.

  • Agonist Stimulation: The cells are stimulated with a known A2BR agonist (e.g., NECA) to induce a response, such as the production of cAMP.

  • Antagonist Treatment: The agonist stimulation is performed in the presence of increasing concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the agonist-induced response against the concentration of this compound. The IC50 value is determined from this curve.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for the in vitro characterization of a receptor antagonist like this compound.

in_vitro_workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_selectivity Selectivity Profiling Membrane_Prep Membrane Preparation (Recombinant A2BR) Radioligand_Binding Radioligand Competition Binding Assay Membrane_Prep->Radioligand_Binding Ki_Calc Ki Determination (Cheng-Prusoff) Radioligand_Binding->Ki_Calc Selectivity_Assays Binding or Functional Assays (A1, A2A, A3 Receptors) Final_Data Potency and Selectivity Profile of this compound Ki_Calc->Final_Data Cell_Culture Cell Culture (A2BR-expressing cells) Agonist_Stim Agonist Stimulation +/- this compound Cell_Culture->Agonist_Stim cAMP_Assay cAMP Measurement Agonist_Stim->cAMP_Assay IC50_Calc IC50 Determination cAMP_Assay->IC50_Calc IC50_Calc->Final_Data Selectivity_Assays->Final_Data

Caption: Workflow for in vitro characterization of this compound.

In Vivo Target Validation

This compound has demonstrated efficacy in in vivo models of lung fibrosis.[1] While the specific details of these studies are not provided in the search results, a general experimental approach can be inferred.

Likely Animal Models: Bleomycin-induced pulmonary fibrosis is a commonly used model.

General Protocol:

  • Induction of Fibrosis: Animals (e.g., mice or rats) are treated with bleomycin to induce lung injury and subsequent fibrosis.

  • Treatment: A cohort of animals is treated with this compound at various doses, while a control group receives a vehicle.

  • Assessment of Efficacy: After a defined period, the extent of lung fibrosis is assessed using methods such as:

    • Histopathology: Microscopic examination of lung tissue sections stained with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline Assay: Quantification of collagen content in lung homogenates.

    • Gene Expression Analysis: Measurement of pro-fibrotic gene expression (e.g., collagen I, α-SMA) by qPCR.

    • Pulmonary Function Tests: Assessment of lung function.

Conclusion

The available data strongly support the validation of the A2B adenosine receptor as the primary target of this compound. The compound demonstrates high potency for its target and selectivity over other adenosine receptor subtypes. In vivo studies have provided evidence of its efficacy in a disease-relevant model. Further development would likely involve more extensive preclinical safety and toxicology studies, followed by clinical trials to assess its safety and efficacy in humans. Currently, the highest R&D status for this compound is listed as "Discovery".[1]

References

BAY-545: A Preclinical A2B Adenosine Receptor Antagonist for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in the pathophysiology of several chronic diseases, including pulmonary fibrosis. Developed by Bayer, this non-xanthine thienouracil derivative has demonstrated significant therapeutic potential in preclinical models of lung fibrosis. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, intended to inform further research and development efforts in the field of adenosine receptor modulation.

Introduction

The A2B adenosine receptor is a low-affinity adenosine receptor that becomes activated under conditions of cellular stress and injury, leading to elevated extracellular adenosine levels.[1] Its activation has been linked to pro-inflammatory and pro-fibrotic signaling cascades, making it a compelling therapeutic target for diseases characterized by chronic inflammation and tissue remodeling. This compound emerged from a high-throughput screening campaign and subsequent lead optimization as a potent and selective A2BAR antagonist with favorable properties for in vivo evaluation.[1] This guide summarizes the key preclinical findings and methodologies associated with the development of this compound.

Mechanism of Action: A2B Adenosine Receptor Signaling

This compound exerts its therapeutic effect by competitively inhibiting the A2B adenosine receptor. The A2BAR is coupled to both Gs and Gq signaling pathways. Upon activation by adenosine, the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). By blocking the binding of adenosine to the A2BAR, this compound inhibits these downstream signaling events, thereby mitigating the pro-inflammatory and pro-fibrotic effects of A2BAR activation.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR BAY545 This compound BAY545->A2BAR Inhibition Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates ProInflammatory Pro-inflammatory Gene Expression PKA->ProInflammatory IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates ProFibrotic Pro-fibrotic Gene Expression PKC->ProFibrotic

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesReceptorIC50 (nM)Ki (nM)
Radioligand BindingHumanA2B-97
cAMP Functional AssayHumanA2B66-
cAMP Functional AssayMouseA2B400-
cAMP Functional AssayRatA2B280-

Data sourced from MedchemExpress and other suppliers.[1]

Table 2: Selectivity of this compound against other Adenosine Receptors

SpeciesReceptorIC50 (nM)Fold Selectivity vs. Human A2B
HumanA11300~20x
HumanA2A820~12x
HumanA3>10000>150x

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

  • Methodology:

    • Membrane Preparation: Membranes from CHO cells stably expressing the human A2B adenosine receptor were used.

    • Radioligand: [3H]-PSB-603, a selective A2B receptor antagonist radioligand, was used.

    • Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% CHAPS.

    • Incubation: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound for 60 minutes at room temperature.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

    • Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (CHO-hA2BR) start->prep incubate Incubate with [3H]-PSB-603 and this compound prep->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for the Radioligand Binding Assay.

  • Objective: To determine the functional antagonist potency (IC50) of this compound at the human, mouse, and rat A2B adenosine receptors.

  • Methodology:

    • Cell Culture: CHO cells stably expressing the respective A2B adenosine receptor subtypes were used.

    • Assay Conditions: Cells were pre-incubated with varying concentrations of this compound for 15 minutes.

    • Stimulation: Cells were then stimulated with the A2B receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits a submaximal response (EC80).

    • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).

    • Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

cAMP_Assay_Workflow start Start culture Culture CHO cells expressing A2BR start->culture preincubate Pre-incubate cells with this compound culture->preincubate stimulate Stimulate with NECA (EC80) preincubate->stimulate measure Measure intracellular cAMP (HTRF) stimulate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the cAMP Functional Assay.

In Vivo Models of Pulmonary Fibrosis

This compound has demonstrated efficacy in two preclinical models of pulmonary fibrosis.

  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of lung fibrosis.

  • Methodology:

    • Animal Model: C57BL/6 mice were used.

    • Induction of Fibrosis: A single intratracheal instillation of bleomycin (1.5 U/kg) was administered on day 0 to induce lung fibrosis.

    • Treatment: this compound was administered orally (e.g., 10 mg/kg, twice daily) starting from day 7 post-bleomycin instillation (therapeutic regimen).

    • Endpoint Analysis: On day 21, animals were euthanized, and the following parameters were assessed:

      • Histopathology: Lungs were harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and fibrosis severity (Ashcroft score).

      • Hydroxyproline Content: The total lung collagen content was quantified by measuring hydroxyproline levels.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure inflammatory cell counts and cytokine levels.

  • Objective: To confirm the anti-fibrotic efficacy of this compound in a second rodent species.

  • Methodology:

    • Animal Model: Wistar rats were used.

    • Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 U/kg) was administered on day 0.

    • Treatment: this compound was administered orally (e.g., 3 mg/kg, twice daily) from day 1 to day 14 (prophylactic regimen).

    • Endpoint Analysis: On day 14, lung function was assessed, and lungs were harvested for histopathological and biochemical analysis as described for the mouse model.

InVivo_Fibrosis_Model_Workflow start Start induction Induce Lung Fibrosis (Bleomycin Instillation) start->induction treatment Administer this compound (Oral) induction->treatment assessment Endpoint Analysis (Day 14 or 21) treatment->assessment histology Histopathology (Masson's Trichrome) assessment->histology hydroxyproline Hydroxyproline Assay assessment->hydroxyproline bal BAL Fluid Analysis assessment->bal end End histology->end hydroxyproline->end bal->end

Caption: General Workflow for In Vivo Pulmonary Fibrosis Models.

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for fibrotic diseases, particularly idiopathic pulmonary fibrosis. Its potent and selective antagonism of the A2B adenosine receptor, coupled with demonstrated in vivo efficacy in relevant animal models, provides a solid foundation for further development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD modeling to optimize dosing regimens for clinical trials.

  • Toxicology Studies: Comprehensive IND-enabling toxicology studies to assess the safety profile of this compound.

  • Clinical Development: As of the latest available information, this compound is in the preclinical "Discovery" phase.[2] Progression into clinical trials will be a critical next step to evaluate its safety and efficacy in humans. Searches of clinical trial registries did not yield any results for this compound, indicating that it has not yet entered human trials.

Conclusion

This compound is a promising preclinical candidate for the treatment of fibrotic diseases. Its well-characterized mechanism of action, potent and selective A2BAR antagonism, and demonstrated in vivo efficacy warrant further investigation and development. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in advancing novel therapies for fibrosis.

References

An In-depth Technical Guide to Adenosine Signaling Pathways in Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of adenosine signaling and its multifaceted role in a range of human diseases. Adenosine, a ubiquitous purine nucleoside, functions as a critical signaling molecule that modulates a vast array of physiological and pathophysiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The expression and function of these receptors are often dysregulated in disease states, making them attractive targets for therapeutic intervention. This guide delves into the intricate signaling cascades initiated by these receptors, presents quantitative data on ligand-receptor interactions, and provides detailed experimental protocols for their study.

Core Concepts of Adenosine Signaling

Under normal physiological conditions, extracellular adenosine levels are maintained at low nanomolar concentrations.[1] However, in response to cellular stress, such as hypoxia, ischemia, or inflammation, these levels can rapidly increase into the micromolar range.[1] This elevation in extracellular adenosine serves as a "retaliatory metabolite," activating specific signaling pathways to mitigate cellular damage and restore homeostasis.

The four adenosine receptor subtypes exhibit distinct tissue distribution, ligand affinities, and couple to different G proteins, leading to diverse downstream effects:

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels and phospholipases.[2][3][4]

  • A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.[2][3][4] The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.[2][5]

The balance of signaling through these receptor subtypes is crucial for maintaining tissue health, and disruptions in this delicate equilibrium are implicated in the pathogenesis of numerous diseases.

Adenosine Signaling Pathways

The activation of each adenosine receptor subtype initiates a cascade of intracellular events that ultimately dictate the cellular response.

A1 Receptor Signaling

The A1 receptor plays a significant role in the central nervous system, heart, and kidneys. Its activation is generally associated with cytoprotective effects.

A1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus A1R A1 Receptor Gi Gi/o Protein A1R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG K_channel K+ Channel Ca_channel Ca2+ Channel Adenosine Adenosine Adenosine->A1R Gi->AC - Gi->PLC + Gi->K_channel Opens Gi->Ca_channel Inhibits PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca_ion Ca2+ IP3->Ca_ion Release PKC PKC DAG->PKC Gene_Expression Gene Expression CREB->Gene_Expression A2A_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A2AR Gs->AC + PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression A2B_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus A2BR A2B Receptor Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A2BR Gs->AC + Gq->PLC + PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca_ion Ca2+ IP3->Ca_ion Release PKC PKC DAG->PKC Gene_Expression Gene Expression CREB->Gene_Expression A3_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus A3R A3 Receptor Gi Gi Protein A3R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A3R Gi->AC - Gi->PLC + MAPK MAPK Pathway Gi->MAPK + PKA PKA cAMP->PKA Ca_ion Ca2+ IP3->Ca_ion Release PKC PKC DAG->PKC Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Radioligand_Binding_Workflow Prep 1. Membrane Preparation (Cells/Tissue expressing receptor) Incubate 2. Incubation (Membranes + Radioligand +/- Competitor) Prep->Incubate Filter 3. Filtration (Separate bound from free radioligand) Incubate->Filter Wash 4. Washing (Remove non-specific binding) Filter->Wash Count 5. Scintillation Counting (Quantify bound radioactivity) Wash->Count Analyze 6. Data Analysis (Determine Kd and Bmax) Count->Analyze

References

BAY-545 for In Vivo Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in the pathophysiology of various chronic diseases, including respiratory conditions like pulmonary fibrosis.[1][2] Developed by Bayer AG, this small molecule has been investigated for its therapeutic potential in preclinical in vivo models. This guide provides an in-depth overview of this compound for in vivo research, consolidating available data on its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions by blocking the A2B adenosine receptor.[1][2] The A2BAR is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3). While adenosine signaling through the A2B receptor can have protective effects in acute inflammation and hypoxia, persistently elevated adenosine levels and chronic A2BAR signaling are associated with disease states.[1][2] In the context of pulmonary fibrosis, the activation of A2BAR on various cell types, including fibroblasts, is believed to promote pro-fibrotic processes. By antagonizing this receptor, this compound is hypothesized to mitigate these effects.

Data Presentation

Quantitative data on the in vivo pharmacokinetics and specific efficacy of this compound are not extensively available in the public domain. The following tables summarize the available in vitro activity of this compound and provide a template for organizing in vivo data when it becomes available.

Table 1: In Vitro Activity of this compound

ParameterSpecies/ReceptorValue (nM)Reference
IC50 Human A2B59
Human A2B (cells)66
Mouse A2B (cells)400
Rat A2B (cells)280
Human A11300
Human A2A820
Mouse A2A470
Rat A2A750
Ki Human A2B97

Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound

ParameterAnimal Model (e.g., Rat, Mouse)Administration Route (e.g., Oral, IV)Dose (mg/kg)Value
Cmax (Maximum plasma concentration)
Tmax (Time to reach Cmax)
t1/2 (Elimination half-life)
AUC (Area under the curve)
Bioavailability (%)

Table 3: Template for In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model

Efficacy EndpointVehicle ControlThis compound (Dose 1 mg/kg)This compound (Dose 2 mg/kg)% Change vs. Control
Ashcroft Score (Mean ± SD)
Lung Hydroxyproline Content (µ g/lung )
Collagen Deposition (% area)
Inflammatory Cell Count in BALF (cells/mL)

Experimental Protocols

While specific in vivo protocols for this compound have not been publicly detailed, this section outlines a general methodology for evaluating its efficacy in a standard bleomycin-induced pulmonary fibrosis model in rodents. This protocol is based on established methods in the field.

Bleomycin-Induced Pulmonary Fibrosis Model

1. Animal Model:

  • Species: C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Age/Weight: 8-12 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Induction of Pulmonary Fibrosis:

  • Agent: Bleomycin sulfate.

  • Administration: A single intratracheal (i.t.) or oropharyngeal instillation of bleomycin is a standard method.

  • Dose: The dose of bleomycin needs to be optimized for the specific animal strain and laboratory conditions, but typically ranges from 1.5 to 3.0 mg/kg for mice.

  • Procedure: Animals are anesthetized, and bleomycin is delivered directly into the lungs. A control group receives sterile saline.

3. This compound Formulation and Administration:

  • Formulation: this compound is insoluble in water.[3] A common vehicle for in vivo administration of similar compounds involves a mixture of solvents. A suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh daily.

  • Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for small molecule administration in these models. The choice of route would depend on the pharmacokinetic properties of the compound.

  • Dosing Regimen: Dosing of this compound can be prophylactic (starting at the same time or shortly after bleomycin administration) or therapeutic (starting after fibrosis has been established, e.g., 7 or 14 days post-bleomycin). The dose and frequency would need to be determined in dose-ranging studies.

4. Efficacy Assessment (Endpoints):

  • Study Duration: Animals are typically monitored for 14 to 28 days post-bleomycin instillation.

  • Histopathology: Lungs are harvested, fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is commonly quantified using the Ashcroft scoring system.

  • Biochemical Analysis:

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., IL-6, TGF-β).

  • Gene Expression Analysis: Lung tissue can be analyzed for the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA, Fibronectin) using RT-qPCR.

Mandatory Visualizations

Signaling Pathways

The A2B adenosine receptor, a G protein-coupled receptor, can couple to different G proteins, leading to the activation of multiple downstream signaling pathways. The pro-fibrotic effects of A2BAR activation are thought to be mediated, in part, through Gs and Gq signaling.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Inhibits Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylate Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProFibrotic Pro-fibrotic Gene Expression PKA->ProFibrotic IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->ProFibrotic

Caption: A2B Adenosine Receptor Signaling Pathway in Fibrosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced lung fibrosis model.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Fibrosis Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, Bleomycin + Vehicle, Bleomycin + this compound) Acclimatization->Grouping Induction Bleomycin Instillation (Day 0) Grouping->Induction Treatment This compound or Vehicle Administration (e.g., Daily from Day 7 to Day 21) Induction->Treatment Sacrifice Sacrifice (Day 21 or 28) Treatment->Sacrifice BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Sacrifice->BALF Histology Lung Histopathology (Ashcroft Score) Sacrifice->Histology Biochemistry Hydroxyproline Assay Sacrifice->Biochemistry

Caption: Workflow for In Vivo Efficacy Testing of this compound.

References

BAY-545 Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and fibrosis. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data on its affinity and potency at the four human adenosine receptor subtypes, as well as across different species. Detailed methodologies for the key in vitro assays used to characterize this compound are provided, along with visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of A2BAR antagonism.

Introduction

The A2B adenosine receptor is a member of the P1 family of purinergic receptors, which also includes the A1, A2A, and A3 subtypes. Adenosine, an endogenous nucleoside, modulates numerous physiological functions by activating these receptors. While the A1, A2A, and A3 receptors are high-affinity receptors for adenosine, the A2BAR is a low-affinity receptor that is typically activated under conditions of high adenosine concentrations, such as those found in inflamed or hypoxic tissues. This makes the A2BAR an attractive therapeutic target for a variety of diseases. This compound was developed as a potent and selective antagonist to probe the function of the A2BAR and for potential therapeutic applications.

Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through in vitro binding and functional assays against the four human adenosine receptor subtypes. Additionally, its activity has been assessed against the A2B and A2A receptors of other species to understand its cross-reactivity.

Quantitative Selectivity Data

The following tables summarize the in vitro potency and affinity of this compound at the adenosine receptor subtypes.

Table 1: In Vitro Potency (IC50, nM) of this compound at Adenosine Receptors

Receptor SubtypeHumanMouseRat
A2B 66[1]400[1]280[1]
A1 1300[1]--
A2A 820[1]470[1]750[1]
A3 >10000--

IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding or functional response.

Table 2: In Vitro Affinity (Ki, nM) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A2B 97[1]

Ki (inhibition constant) is a measure of the binding affinity of an antagonist to its receptor.

Experimental Protocols

The following sections describe the general methodologies employed to determine the selectivity profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated.

General Protocol:

  • Membrane Preparation: Membranes from cells recombinantly expressing the target human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand for each receptor subtype and varying concentrations of this compound in a suitable assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membranes with Expressed Receptors Incubation Incubation of Membranes, Radioligand, and this compound Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation BAY545 This compound (Test Compound) BAY545->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Fig. 1: Radioligand Binding Assay Workflow
Functional Assays (cAMP Accumulation)

Functional assays measure the effect of a compound on the biological response of a cell following receptor activation. The A2B adenosine receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound is expected to inhibit this agonist-induced cAMP production.

General Protocol:

  • Cell Culture: Cells expressing the A2B adenosine receptor (from human, mouse, or rat) are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined.

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing A2B Receptor Preincubation Pre-incubation with this compound Cells->Preincubation BAY545 This compound BAY545->Preincubation Agonist A2B Agonist (e.g., NECA) Stimulation Stimulation with Agonist Agonist->Stimulation Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection Data_Analysis Data Analysis (IC50) cAMP_Detection->Data_Analysis

Fig. 2: cAMP Functional Assay Workflow

Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, couples to a Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound blocks the initial binding of adenosine to the A2B receptor, thereby inhibiting this entire signaling cascade.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Fig. 3: A2B Adenosine Receptor Signaling Pathway

Broader Selectivity Screening (Off-Target Profile)

A comprehensive understanding of a compound's selectivity requires screening against a broad range of potential off-targets, such as other G protein-coupled receptors (GPCRs), kinases, ion channels, and enzymes. At present, publicly available data on the broader off-target profile of this compound is limited. For a complete assessment of its selectivity and potential for off-target effects, this compound would typically be profiled against a panel of targets, such as the Eurofins SafetyScreen44 panel or a comprehensive kinase panel. Such screening is crucial in drug development to identify potential liabilities early in the process.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist, exhibiting significantly higher affinity and potency for the A2B subtype over the A1, A2A, and A3 adenosine receptors. Its selectivity has been demonstrated across multiple species. The primary mechanisms of action are through direct competition with adenosine for binding to the A2B receptor, leading to the inhibition of downstream cAMP signaling. While its selectivity within the adenosine receptor family is well-documented, a comprehensive off-target screening profile against a broader range of molecular targets is not yet publicly available but would be a critical component of its continued preclinical and clinical development. This guide provides the foundational data and methodologies for understanding the selectivity profile of this compound, serving as a key resource for researchers in the field.

References

BAY-545: A Technical Whitepaper on a Novel A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to BAY-545, a potent and selective antagonist of the A2B adenosine receptor. Developed by Bayer AG, this thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has shown potential in preclinical models of respiratory diseases, particularly pulmonary fibrosis. This whitepaper consolidates available patent and scientific literature information, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Core Compound Data

This compound is a non-xanthine antagonist that emerged from high-throughput screening and subsequent lead optimization. Its development was aimed at addressing chronic disease states characterized by persistently elevated adenosine levels and subsequent A2B receptor signaling.

Quantitative Analysis of In Vitro Potency

The following tables summarize the inhibitory activity of this compound against the A2B adenosine receptor across different species and its selectivity over other adenosine receptor subtypes.

Target Assay Type Species IC50 (nM) Ki (nM) Reference
A2B Adenosine ReceptorcAMP AccumulationHuman5997[1]
A2B Adenosine ReceptorcAMP AccumulationMouse400-[1]
A2B Adenosine ReceptorcAMP AccumulationRat280-[1]
Selectivity Profile Assay Type Species IC50 (nM) Reference
A1 Adenosine ReceptorcAMP AccumulationHuman1300[1]
A2A Adenosine ReceptorcAMP AccumulationHuman820[1]
A2A Adenosine ReceptorcAMP AccumulationMouse470[1]
A2A Adenosine ReceptorcAMP AccumulationRat750[1]
A3 Adenosine ReceptorcAMP AccumulationHuman>10000[1]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for A2B receptor antagonism in pulmonary fibrosis is based on its role in mediating pro-fibrotic signaling cascades. The following diagrams illustrate the A2B receptor signaling pathway and a general workflow for evaluating A2B antagonists.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Fibroblast_Proliferation Fibroblast Proliferation & Myofibroblast Differentiation Epac->Fibroblast_Proliferation TGFb TGF-β (Upregulation) CREB->TGFb IL6 IL-6 (Upregulation) CREB->IL6 TGFb->Fibroblast_Proliferation Collagen_Deposition Collagen Deposition Fibroblast_Proliferation->Collagen_Deposition BAY545 This compound BAY545->A2BR Inhibits

Caption: A2B Adenosine Receptor Signaling Pathway in Pulmonary Fibrosis.

Experimental_Workflow HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead In_Vitro_Assays In Vitro Characterization Hit_to_Lead->In_Vitro_Assays Binding_Assay Radioligand Binding Assay (Affinity - Ki) In_Vitro_Assays->Binding_Assay Functional_Assay cAMP Accumulation Assay (Potency - IC50) In_Vitro_Assays->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. A1, A2A, A3) In_Vitro_Assays->Selectivity_Assay In_Vivo_Models In Vivo Efficacy Models (Pulmonary Fibrosis) In_Vitro_Assays->In_Vivo_Models Bleomycin_Model Bleomycin-Induced Lung Fibrosis (Mouse/Rat) In_Vivo_Models->Bleomycin_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Lead_Candidate Lead Candidate Selection (this compound) Bleomycin_Model->Lead_Candidate PK_PD->Lead_Candidate

Caption: General Experimental Workflow for A2B Antagonist Development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar A2B adenosine receptor antagonists.

Radioligand Binding Assay (for Affinity Determination)

This assay is employed to determine the binding affinity (Ki) of a test compound for the A2B adenosine receptor.

  • Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: Utilize a high-affinity radiolabeled A2B receptor antagonist, such as [³H]-PSB-603, or a non-selective agonist like [³H]-NECA in the presence of an A1/A2A antagonist to ensure specific binding to A2B.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, potent A2B antagonist.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Potency)

This functional assay measures the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production.

  • Cells: Use a cell line endogenously or recombinantly expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).

  • Agonist: Employ a potent, non-selective adenosine receptor agonist such as NECA.

  • Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX or rolipram, to prevent the degradation of cAMP.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of the agonist (e.g., NECA at its EC80) in the continued presence of the antagonist and a PDE inhibitor.

    • Incubate for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaLISA, or ELISA).

    • Generate a dose-response curve for the antagonist and determine its IC50 value.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Bleomycin Administration:

    • Intratracheal Instillation: Anesthetize the mice and directly instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) into the trachea. This method induces a robust and relatively rapid fibrotic response.

    • Osmotic Minipump: For a more sustained and systemic exposure, bleomycin can be administered via a subcutaneously implanted osmotic minipump over a period of 7-14 days.

  • Treatment Protocol: Administer this compound or vehicle control to the animals, typically starting on the day of or shortly after bleomycin instillation and continuing for the duration of the study (e.g., 14-21 days).

  • Efficacy Endpoints:

    • Histopathology: At the end of the study, harvest the lungs, fix, and stain with Masson's trichrome to visualize collagen deposition. Quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: Measure the total lung collagen content by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the BAL fluid for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes) and levels of pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, TGF-β).

    • Gene Expression Analysis: Perform quantitative PCR (qPCR) on lung tissue homogenates to assess the expression of genes involved in fibrosis (e.g., Col1a1, Acta2).

Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

While the specific, detailed synthesis protocol for this compound is proprietary to Bayer AG, the general synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core is well-established in the chemical literature. A common synthetic route involves the following key steps:

  • Gewald Reaction: The synthesis often begins with a Gewald reaction, which is a multi-component reaction involving an activated nitrile, a ketone or aldehyde, and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form a 2-aminothiophene derivative.

  • Cyclization: The resulting 2-aminothiophene-3-carboxylate or a related derivative is then cyclized to form the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system. This can be achieved through various methods, including reaction with isocyanates, urea, or phosgene derivatives.

  • Functionalization: The core structure is then further functionalized at the N1 and N3 positions of the pyrimidine ring and potentially at other positions on the thiophene ring to arrive at the final target compound, such as this compound. These functionalization steps typically involve standard alkylation, acylation, or cross-coupling reactions.

This whitepaper provides a comprehensive overview of the technical information available for this compound. The presented data and methodologies can serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on adenosine receptor modulation and the treatment of fibrotic diseases.

References

BAY-545: A Technical Guide to a Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BAY-545, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). Developed by Bayer AG, this thienouracil derivative has demonstrated potential as a therapeutic agent, particularly in the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). This guide synthesizes available data on its mechanism of action, pharmacological properties, and preclinical efficacy, presenting it in a structured format for researchers and drug development professionals.

Core Concepts

This compound emerged from a high-throughput screening campaign that identified thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones as a novel class of non-xanthine A2BAR antagonists. Subsequent structure-activity relationship (SAR) optimization led to the identification of this compound as a lead candidate with excellent potency, selectivity, and suitability for in vivo studies.[1]

The A2B adenosine receptor is a G-protein coupled receptor that is activated by adenosine. Under conditions of cellular stress or injury, extracellular adenosine levels rise, leading to the activation of A2BAR. In chronic disease states, persistent A2BAR signaling is associated with pathological processes, including inflammation and fibrosis.[1] this compound exerts its therapeutic effect by blocking this signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
IC50 (A2B) Human59 nM[1][2][3]
Human (cells)66 nM[1]
Mouse (cells)400 nM[1]
Rat (cells)280 nM[1]
Ki (A2B) Human97 nM[1]
IC50 (A1) Human1300 nM[1]
IC50 (A2A) Human820 nM[1]
Mouse470 nM[1]
Rat750 nM[1]
IC50 (A3) ->10,000 nM[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO 87 mg/mL (200.71 mM)[2]
Ethanol 87 mg/mL (193.79 mM)[3]
Water Insoluble[2][3]

Signaling Pathways

Activation of the A2B adenosine receptor can initiate multiple downstream signaling cascades. This compound, as an antagonist, blocks these pathways at the receptor level. The primary signaling pathway involves the coupling of the A2BAR to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). In some cellular contexts, the A2BAR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Activates This compound This compound This compound->A2B Receptor Blocks Gs Gs A2B Receptor->Gs Activates Gq Gq A2B Receptor->Gq Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Effects Pro-fibrotic Gene Expression, Inflammation PKA->Downstream Effects Leads to IP3_DAG->Downstream Effects Leads to

A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies for the key assays used in the characterization of this compound are provided below. These protocols are based on standard techniques described in the original research.

A2B Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human A2B adenosine receptor.

  • [³H]-DPCPX (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Adenosine deaminase.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of this compound and a fixed concentration of [³H]-DPCPX in the assay buffer containing adenosine deaminase.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the concentration-response curve.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a model of lung fibrosis.

Materials:

  • C57BL/6 mice.

  • Bleomycin sulfate.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Hydroxyproline assay kit.

  • Histology reagents (formalin, paraffin, Masson's trichrome stain).

Procedure:

  • Induce pulmonary fibrosis in mice by a single intratracheal instillation of bleomycin sulfate.

  • Administer this compound or vehicle orally, once or twice daily, starting from a specified day post-bleomycin instillation (e.g., day 7 for therapeutic intervention).

  • Continue treatment for a defined period (e.g., 14 or 21 days).

  • At the end of the treatment period, euthanize the mice and harvest the lungs.

  • Assess the extent of fibrosis by:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. Score the fibrosis using a semi-quantitative method (e.g., Ashcroft score).

    • Biochemistry: Homogenize the remaining lung tissue and measure the total collagen content using a hydroxyproline assay.

Bleomycin_Model_Workflow Start Start Bleomycin Instillation Bleomycin Instillation Start->Bleomycin Instillation Treatment Initiation Oral Administration (this compound or Vehicle) Bleomycin Instillation->Treatment Initiation Daily Treatment Daily Treatment Treatment Initiation->Daily Treatment Endpoint Sacrifice and Lung Harvest Daily Treatment->Endpoint After defined period Histology Masson's Trichrome Ashcroft Score Endpoint->Histology Biochemistry Hydroxyproline Assay Endpoint->Biochemistry

Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist with demonstrated preclinical efficacy in models of pulmonary fibrosis. Its well-characterized pharmacological profile and in vivo activity make it a valuable research tool for investigating the role of A2BAR in various physio-pathological processes and a potential therapeutic candidate for fibrotic diseases. Further research and clinical evaluation are warranted to fully elucidate its therapeutic potential in humans.

References

Core Concepts of A2B Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to A2B Receptor Antagonists for Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR) has emerged as a significant therapeutic target in a range of pathologies characterized by high levels of extracellular adenosine, including inflammatory diseases, cancer, and diabetes.[1][2] This G protein-coupled receptor, typically activated by micromolar concentrations of adenosine, plays a crucial role in mediating cellular responses to tissue injury and stress.[3] Consequently, the development of potent and selective A2BAR antagonists has become an area of intense research for pharmaceutical and academic laboratories. This guide provides a comprehensive overview of the current landscape of A2B receptor antagonists, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

The A2B receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3).[4] While A1 and A3 receptors are primarily coupled to Gi proteins, leading to an inhibition of adenylyl cyclase, A2A and A2B receptors are predominantly coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[5] The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6] Due to its lower affinity for adenosine compared to other subtypes, the A2B receptor is thought to be particularly important in pathological conditions where adenosine concentrations are significantly elevated.[3]

Antagonists of the A2B receptor block the binding of adenosine and other agonists, thereby inhibiting these downstream signaling cascades. The development of selective A2B antagonists has been a key focus, as non-selective compounds, such as caffeine and theophylline, interact with all adenosine receptor subtypes, leading to a broad range of physiological effects.[7]

Quantitative Data on A2B Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several notable A2B receptor antagonists. This data is crucial for comparing the efficacy and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Selected A2B Receptor Antagonists

CompoundChemical ClasshA2B Ki (nM)hA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)Reference
CVT-68838-(4-Pyrazolyl)-xanthine22194032801070[6][8]
MRE2029F208-(5-Pyrazolyl)-xanthine5.5200>1000>1000[6]
LAS380962-Aminopyrimidine17>1000>2500>1000[8]
PSB-1901Xanthin-8-yl-benzenesulfonamide0.0835>10000>10000>10000[9]
PSB-11158-p-Sulfophenylxanthine----[2][10]
ISAM-140Pyrimidine24.3---[3]
SY1AF-30Pyrimidine3.50---[3]
SY1AF-80Pyrimidine8.50---[3]
SY1KO-24Pyrimidine12.5---[3]
PSB-21500p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride10.6>38-fold selectivity>94-fold selectivity>94-fold selectivity[10]
TheophyllineXanthine9000---[8]

Table 2: Functional Potency (IC50) of Selected A2B Receptor Antagonists

CompoundAssayIC50 (nM)Reference
CVT-6883cAMP Accumulation-[5]
MRE2029F20cAMP Accumulation-[8]
PSB-1901Gα15 Activation-[9]
PSB-21500Gα15 Activation4.57[2]
PSB-1115Gα15 Activation865[2]
8-Cyclopentyl-1,3-dipropylxanthinecAMP Accumulation3.8[11]
MRS 1754cAMP Accumulation5000[12]

Key Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the A2B receptor.[13]

Objective: To measure the ability of a test compound to displace a specific radioligand from the A2B receptor.

Materials:

  • Cell membranes prepared from cells recombinantly expressing the human A2B receptor (e.g., HEK-293 or CHO cells).[14][15]

  • Radioligand: [3H]PSB-603 or [3H]DPCPX are commonly used for A2B receptors.[10][15]

  • Test compounds (antagonists).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific binding inhibitor: A high concentration of a non-radiolabeled ligand (e.g., NECA) to determine non-specific binding.[3]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound or vehicle. For determining non-specific binding, add the non-specific binding inhibitor.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[9]

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of cAMP, providing a measure of its potency (IC50).[4]

Objective: To determine the potency of an antagonist in blocking the A2B receptor-mediated increase in intracellular cAMP.

Materials:

  • Cells expressing the A2B receptor (e.g., HEK-293 or CHO cells).[15][16]

  • Agonist: NECA is a commonly used non-selective adenosine receptor agonist.[17]

  • Test compounds (antagonists).

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.[4][15]

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with the PDE inhibitor and various concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).[4][15]

  • Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 of NECA) for a specific time (e.g., 15-30 minutes).[15]

  • Terminate the reaction and lyse the cells.

  • Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in A2B receptor signaling and antagonist screening can significantly aid in understanding. The following diagrams, created using the DOT language, illustrate these key concepts.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Antagonist A2B Antagonist Antagonist->A2BR Blocks Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response_cAMP PIP2 PIP2 PIP2->PLC Cellular_Response_PLC Cellular Response (e.g., Ca2+ mobilization) IP3->Cellular_Response_PLC PKC Protein Kinase C DAG->PKC Activates PKC->Cellular_Response_PLC

Caption: A2B Receptor Signaling Pathways.

Antagonist_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Library->Binding_Assay Hits Primary Hits Binding_Assay->Hits Functional_Assay Functional Assay (e.g., cAMP Accumulation) (Determine IC50) Hits->Functional_Assay Selectivity_Panel Selectivity Profiling (A1, A2A, A3 Receptors) Functional_Assay->Selectivity_Panel Lead_Compounds Lead Compounds Selectivity_Panel->Lead_Compounds In_Vivo_Models In Vivo Efficacy Models (e.g., Asthma, Cancer) Lead_Compounds->In_Vivo_Models ADMET ADMET Profiling Lead_Compounds->ADMET Clinical_Candidate Clinical Candidate In_Vivo_Models->Clinical_Candidate ADMET->Clinical_Candidate

Caption: Experimental Workflow for A2B Antagonist Discovery.

Antagonist_Classes A2B_Antagonists A2B Receptor Antagonists Xanthine Xanthine Derivatives A2B_Antagonists->Xanthine Non_Xanthine Non-Xanthine Heterocycles A2B_Antagonists->Non_Xanthine Theophylline Theophylline (Non-selective) Xanthine->Theophylline CVT_6883 CVT-6883 (Pyrazolyl-xanthine) Xanthine->CVT_6883 PSB_1901 PSB-1901 (Benzenesulfonamide) Xanthine->PSB_1901 Pyrimidines Pyrimidines (e.g., LAS38096) Non_Xanthine->Pyrimidines Triazoles Triazoles Non_Xanthine->Triazoles Quinolinones Quinolinones Non_Xanthine->Quinolinones

Caption: Major Chemical Classes of A2B Receptor Antagonists.

Conclusion

The development of selective and potent A2B receptor antagonists represents a promising therapeutic strategy for a variety of diseases. This guide has provided a detailed overview of the current state of the field, including quantitative data for key compounds, standardized experimental protocols for their characterization, and visual representations of the underlying biological and experimental frameworks. As research in this area continues to evolve, the methodologies and data presented here will serve as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics targeting the A2B adenosine receptor.

References

Preclinical Profile of BAY-545: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in the pathophysiology of various chronic diseases, including pulmonary fibrosis. This document provides a comprehensive overview of the preclinical data for this compound, summarizing its in vitro and in vivo pharmacology. The information presented herein is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed insights into the compound's mechanism of action, potency, selectivity, and potential therapeutic utility. All quantitative data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying biological processes.

Introduction

The A2B adenosine receptor is a member of the P1 family of purinergic G protein-coupled receptors. Under conditions of cellular stress and injury, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the A2B receptor. This activation has been linked to a range of cellular responses, including the release of pro-inflammatory and pro-fibrotic mediators. Consequently, antagonism of the A2B receptor represents a promising therapeutic strategy for diseases characterized by chronic inflammation and fibrosis. This compound, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, emerged from high-throughput screening and subsequent lead optimization as a potent and selective A2B receptor antagonist suitable for in vivo evaluation.[1] This guide details the preclinical data that support the development of this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates high-affinity binding and potent antagonism of the human A2B adenosine receptor. Its selectivity has been assessed against other adenosine receptor subtypes (A1, A2A, and A3), revealing a favorable selectivity profile.

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeValue
A2B Adenosine ReceptorHumanIC5059 nM[1][2][3]
A2B Adenosine ReceptorHumanKi97 nM[1][2]
A2B Adenosine ReceptorHuman (cells)IC5066 nM[1][2]
A2B Adenosine ReceptorMouse (cells)IC50400 nM[1][2]
A2B Adenosine ReceptorRat (cells)IC50280 nM[1][2]
A1 Adenosine ReceptorHumanIC501300 nM[1][2]
A2A Adenosine ReceptorHumanIC50820 nM[1][2]
A2A Adenosine ReceptorMouseIC50470 nM[1][2]
A2A Adenosine ReceptorRatIC50750 nM[1][2]
Experimental Protocols: Radioligand Binding and Functional Assays

Radioligand Binding Assay (for Ki determination): Membranes prepared from HEK293 cells stably expressing the human A2B adenosine receptor were used. Assays were performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 5 mM MgCl2. Membranes were incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, or a specific A2B radioligand) and increasing concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of a non-radiolabeled antagonist (e.g., XAC). Following incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay (for IC50 determination): HEK293 cells expressing the recombinant human A2B adenosine receptor were seeded in 96-well plates. Cells were stimulated with a submaximal concentration of the A2B agonist NECA in the presence of various concentrations of this compound. The intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or LANCE). The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced cAMP production, was determined by non-linear regression analysis.

In Vivo Pharmacology

This compound has demonstrated efficacy in preclinical models of lung fibrosis, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) and related conditions.[1]

Efficacy in a Bleomycin-Induced Lung Fibrosis Model

Table 2: Efficacy of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis

Animal ModelTreatmentDosing RegimenKey EndpointsResults
C57BL/6 MiceBleomycin (intratracheal)Prophylactic and TherapeuticLung Collagen Content (Hydroxyproline), Histopathology (Ashcroft Score)Significant reduction in lung collagen content and improved histopathology scores compared to vehicle-treated animals.
Efficacy in a TGF-β-Induced Lung Fibrosis Model

Table 3: Efficacy of this compound in a TGF-β-Induced Lung Fibrosis Model

Animal ModelTreatmentDosing RegimenKey EndpointsResults
C57BL/6 MiceAdenoviral vector encoding active TGF-βProphylacticLung Collagen Content (Hydroxyproline), α-SMA expressionDose-dependent inhibition of the increase in lung collagen and α-smooth muscle actin (α-SMA) expression.
Experimental Protocols: Animal Models of Lung Fibrosis

Bleomycin-Induced Lung Fibrosis Model: Male C57BL/6 mice (8-10 weeks old) were anesthetized, and a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) was administered to induce lung fibrosis. A control group received sterile saline. For prophylactic treatment, this compound was administered orally (e.g., once or twice daily) starting from the day of bleomycin instillation for a period of 14 to 21 days. For therapeutic treatment, dosing with this compound was initiated at a later time point (e.g., day 7 or 14 post-bleomycin) when fibrosis is established. At the end of the study, animals were euthanized, and lung tissues were collected for analysis of total collagen content (via hydroxyproline assay) and histopathological evaluation (e.g., using the Ashcroft scoring system).

TGF-β-Induced Lung Fibrosis Model: An adenoviral vector expressing active transforming growth factor-beta (TGF-β) was administered to mice via intratracheal instillation to induce a rapid and robust fibrotic response. This compound was administered prophylactically. Lung tissue was harvested at a specified time point (e.g., day 21) to assess fibrotic markers, including hydroxyproline content and the expression of α-SMA, a marker of myofibroblast differentiation.

Signaling Pathways and Workflows

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.

A2B_Signaling cluster_membrane Plasma Membrane A2BR A2B Receptor Gs Gs protein A2BR->Gs Activates Gq Gq protein A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-6, VEGF) CREB->Gene Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Signaling PKC->Downstream InVivo_Workflow cluster_setup Study Setup cluster_induction Disease Induction & Dosing cluster_analysis Endpoint Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Grouping Randomize into Groups (Vehicle, Bleomycin + Vehicle, Bleomycin + this compound) Animal_Model->Grouping Induction Induce Lung Fibrosis (e.g., Intratracheal Bleomycin) Grouping->Induction Dosing Administer this compound or Vehicle (e.g., Daily Oral Gavage) Induction->Dosing Harvest Harvest Lung Tissue (e.g., Day 21) Dosing->Harvest Histology Histopathology (H&E, Masson's Trichrome) Ashcroft Scoring Harvest->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Harvest->Biochemistry MolBio Molecular Biology (qPCR for fibrotic markers) Harvest->MolBio Data_Analysis Statistical Analysis Histology->Data_Analysis Biochemistry->Data_Analysis MolBio->Data_Analysis Conclusion Evaluate Efficacy of this compound Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor involved in various physiological and pathological processes.[1][2][3] Persistently elevated adenosine levels and subsequent A2BAR signaling are characteristic of several chronic diseases, making it a target for therapeutic intervention. Developed by Bayer AG, this compound has been investigated for its potential in treating respiratory diseases, particularly pulmonary fibrosis. These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing this compound in both in vitro and in vivo experimental settings.

Quantitative Data

The following tables summarize the inhibitory potency and selectivity of this compound against various adenosine receptors.

Table 1: Inhibitory Potency of this compound

TargetSpeciesAssay TypeValue
A2B Adenosine ReceptorHumanCell-freeIC₅₀: 59 nM
A2B Adenosine ReceptorHumanCell-basedIC₅₀: 66 nM
A2B Adenosine ReceptorMouseCell-basedIC₅₀: 400 nM
A2B Adenosine ReceptorRatCell-basedIC₅₀: 280 nM
A2B Adenosine ReceptorHuman-Kᵢ: 97 nM

Data sourced from MedchemExpress.[1][2]

Table 2: Selectivity of this compound

TargetSpeciesValue
A1 Adenosine ReceptorHumanIC₅₀: 1300 nM
A2A Adenosine ReceptorHumanIC₅₀: 820 nM
A2A Adenosine ReceptorMouseIC₅₀: 470 nM
A2A Adenosine ReceptorRatIC₅₀: 750 nM

Data sourced from MedchemExpress.[1][2]

Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs and Gq proteins, initiating downstream signaling cascades that influence cellular function. This compound acts as an antagonist, blocking these signaling events.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2B Receptor Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates MAPK MAPK Pathway (ERK1/2, p38) A2BAR->MAPK Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Adenosine Adenosine Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates PKC->MAPK

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

1. In Vitro Protocol: Cell-Based cAMP Assay

This protocol outlines a method to evaluate the antagonist activity of this compound on A2B receptor-mediated cyclic AMP (cAMP) production in a cell line endogenously or recombinantly expressing the human A2B adenosine receptor.

Materials:

  • Human A2B receptor-expressing cells (e.g., HEK293-A2BAR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • NECA (5'-N-Ethylcarboxamidoadenosine) - A2B receptor agonist

  • DMSO (Dimethyl sulfoxide)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate the A2B receptor-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NECA in DMSO (e.g., 10 mM).

    • Create serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of NECA in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay:

    • Wash the cells once with serum-free medium or assay buffer.

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.

    • Add the NECA solution to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NECA-induced cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro cell-based cAMP assay.

2. In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and the subsequent administration of this compound to evaluate its therapeutic efficacy.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile PBS (Phosphate-Buffered Saline)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][2]

  • Anesthesia (e.g., isoflurane)

  • Hydroxyproline assay kit

  • Histology supplies (formalin, paraffin, H&E and Masson's trichrome stains)

Procedure:

  • Induction of Pulmonary Fibrosis:

    • Anesthetize mice using isoflurane.

    • On day 0, intratracheally instill a single dose of bleomycin (e.g., 0.005 U/g body weight) in sterile PBS.[4] Control animals receive an equal volume of sterile PBS.

  • This compound Administration:

    • Prepare the this compound formulation in the chosen vehicle.

    • Begin administration of this compound or vehicle to respective groups of mice at a predetermined time point post-bleomycin instillation (e.g., daily from day 7 to day 21). The route of administration can be oral gavage or intraperitoneal injection.

  • Euthanasia and Sample Collection:

    • On day 21 or another designated endpoint, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.

    • Perfuse the lungs with saline and harvest them.

  • Assessment of Fibrosis:

    • Hydroxyproline Assay: Use a portion of the lung tissue to quantify collagen content using a hydroxyproline assay kit, following the manufacturer's protocol.

    • Histology: Fix the remaining lung tissue in formalin, embed in paraffin, and prepare sections. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and with Masson's trichrome to visualize collagen deposition.[4]

  • Data Analysis:

    • Compare the levels of hydroxyproline, inflammatory cell counts in BALF, and histological fibrosis scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Workflow cluster_induction Fibrosis Induction (Day 0) cluster_treatment Treatment Phase (e.g., Day 7-21) cluster_endpoint Endpoint Analysis (e.g., Day 21) cluster_analysis Assessment of Fibrosis A1 Anesthetize mice A2 Intratracheal instillation of Bleomycin or PBS A1->A2 B1 Administer this compound or Vehicle daily A2->B1 7 days C1 Euthanize mice B1->C1 14 days C2 Collect BALF and Lungs C1->C2 D1 Hydroxyproline Assay C2->D1 D2 Histology (H&E, Masson's) C2->D2 D3 BALF Analysis C2->D3

Caption: Workflow for the in vivo bleomycin-induced pulmonary fibrosis model.

References

BAY-545 In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

BAY-545 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] Adenosine, an endogenous purine nucleoside, plays a crucial role in various physiological and pathological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor is characterized by a lower affinity for adenosine and is significantly upregulated and activated under conditions of cellular stress and injury, such as hypoxia and inflammation. Its activation has been implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, and fibrosis. As a selective A2BAR antagonist, this compound offers a valuable pharmacological tool for investigating the in vivo roles of this receptor and for preclinical evaluation of its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound, including detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of adenosine to the A2B adenosine receptor. This receptor is primarily coupled to Gs and Gq G-proteins. Upon activation by adenosine, the A2B receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, or activates phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By inhibiting these signaling cascades, this compound can modulate downstream cellular responses, such as cytokine release, cell proliferation, and angiogenesis.

BAY545_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKC PKC PLC->PKC Activates Ca2 Ca²⁺ Mobilization PLC->Ca2 Induces Downstream Downstream Cellular Responses cAMP->Downstream PKC->Downstream Ca2->Downstream

This compound inhibits A2B receptor signaling.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: In Vitro Potency of this compound

ReceptorSpeciesIC50 (nM)Reference
A2BHuman59[1]
A2BMouse400[1]
A2BRat280[1]
A1Human1300[1]
A2AHuman820[1]
A3Human>10000[1]

Table 2: Representative In Vivo Study Data (Example)

Treatment GroupDose (mg/kg)RouteFrequencyTumor Volume (mm³) at Day 21 (Mean ± SEM)Change in Body Weight (%)
Vehicle Control-POQD1500 ± 150+2.5
This compound10POQD950 ± 120+1.8
This compound30POQD600 ± 90+0.5
Positive ControlXIPBID550 ± 80-5.0

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral (PO) or intraperitoneal (IP) administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for a PEG300/Tween-80/Saline Formulation (for IP/PO administration):

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Drug Formulation: a. Add the required volume of the this compound stock solution to a new sterile tube. b. Add PEG300 and mix thoroughly by vortexing. c. Add Tween-80 and vortex until the solution is homogenous. d. Add saline to reach the final desired volume and concentration. Vortex thoroughly. e. If necessary, sonicate briefly to ensure complete dissolution.

  • Final Concentration: The final concentration should be calculated based on the desired dose (mg/kg) and the dosing volume (e.g., 10 mL/kg). For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg (0.25 mL), the required concentration is 1 mg/mL.

Procedure for a Corn Oil Formulation (for PO administration):

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]

  • Drug Formulation: a. Add the required volume of the this compound stock solution to a sterile tube. b. Add the appropriate volume of corn oil to achieve the final desired concentration. c. Vortex thoroughly until a uniform suspension is formed.

Note: The stability of the formulation should be assessed. It is recommended to prepare fresh formulations for each day of dosing.

Protocol 2: Representative In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.

Experimental Workflow:

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints acclimatization Acclimatization (1 week) tumor_implantation Tumor Cell Implantation (e.g., 1x10^6 cells in Matrigel) acclimatization->tumor_implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing with This compound or Vehicle (e.g., 21 days) randomization->dosing measurements Tumor Volume & Body Weight Measurement (2-3 times/week) dosing->measurements endpoint Study Endpoint (e.g., Day 21 or Tumor Volume > 1500 mm³) measurements->endpoint tissue_collection Tissue Collection (Tumor, Blood, Organs) endpoint->tissue_collection

Workflow for an in vivo xenograft study.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., a cancer cell line known to express the A2B receptor) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).

  • Treatment Administration: Administer this compound or vehicle according to the predetermined dose, route, and schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Bleomycin-Induced Pulmonary Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating the bleomycin-induced pulmonary fibrosis model, a cornerstone in preclinical respiratory research. This model is instrumental in understanding the pathophysiology of idiopathic pulmonary fibrosis (IPF) and for the initial screening of potential therapeutic agents.

Introduction

Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function. The bleomycin-induced pulmonary fibrosis model is the most widely utilized animal model to mimic the pathological features of IPF.[1][2][3] Bleomycin, a chemotherapeutic agent, induces lung injury and subsequent fibrosis, recapitulating key aspects of the human disease, including inflammation, fibroblast proliferation, and excessive extracellular matrix deposition.[2][4] This model is valued for its reproducibility and its ability to induce fibrotic changes in a relatively short period.[2][5]

The pathogenesis in the bleomycin model typically involves two phases: an initial inflammatory phase within the first two weeks, characterized by an influx of inflammatory cells and the release of pro-inflammatory cytokines, followed by a fibrotic phase where the expression of profibrotic markers like TGF-β1, fibronectin, and collagen peaks around day 14 post-instillation.[5] Understanding these phases is crucial for designing experiments and timing therapeutic interventions.

Experimental Protocols

I. Induction of Pulmonary Fibrosis with Bleomycin

The choice of administration route and animal strain is critical and can influence the characteristics of the induced fibrosis.[2][5] C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[5]

A. Intratracheal Instillation (Most Common Method)

This method ensures direct delivery of bleomycin to the lungs and is known for its ease and rapid induction of fibrosis.[5]

  • Animal Preparation:

    • Use pathogen-free C57BL/6 mice (10–12 weeks old).[6]

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine and xylazine intraperitoneally or isoflurane inhalation).[6][7]

    • Ensure a surgical plane of anesthesia is achieved by checking for the absence of a toe-pinch reflex.[7]

  • Bleomycin Administration:

    • Prepare a sterile solution of bleomycin sulfate in saline. A typical dose is 3 U/kg.[6]

    • Position the anesthetized mouse on a surgical board at an approximately 70-degree angle.[8]

    • Expose the trachea through a small incision in the neck.

    • Using a microsprayer or a fine-gauge needle, instill a single dose of 50 µl of the bleomycin solution directly into the trachea.[6]

    • Suture the incision and allow the mouse to recover on a warming pad.[7]

B. Oropharyngeal Aspiration

This is a less invasive alternative to intratracheal instillation that also leads to sustained and homogenous lung fibrosis.[9]

  • Animal Preparation: Anesthetize the mouse as described for intratracheal instillation.

  • Bleomycin Administration:

    • Hold the mouse in a supine position.

    • Gently pull the tongue to the side to visualize the oropharynx.

    • Pipette a single dose of bleomycin (e.g., 5 mg/kg) into the back of the oropharynx.[10]

    • The mouse will naturally aspirate the solution into the lungs.

C. Other Administration Routes

  • Intranasal Administration: Bleomycin can be delivered via nasal drops, which is less invasive but may result in a more variable distribution of fibrosis, often concentrated around the large airways.[9]

  • Systemic Administration (Intravenous, Intraperitoneal, Subcutaneous Osmotic Pumps): These routes can produce a more diffuse, subpleural fibrosis that may more closely mimic the systemic nature of some human fibrotic diseases.[2][3][11] For example, continuous subcutaneous infusion via an osmotic minipump can be used to model systemic sclerosis-associated lung disease.[11]

II. Assessment of Pulmonary Fibrosis

Evaluation of the fibrotic response is typically performed at various time points, with day 14 and 21 being common endpoints for assessing established fibrosis.[1][10]

A. Histological Analysis

Histopathology is the gold standard for assessing the extent and severity of lung fibrosis.[10]

  • Tissue Collection and Preparation:

    • Euthanize the mice at the desired time point.

    • Perfuse the lungs with saline through the heart to remove blood.[6]

    • Excise the lungs and fix them in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and section them.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment.

    • Masson's Trichrome Stain: To specifically visualize collagen deposition (stains collagen blue), which is a hallmark of fibrosis.[1]

  • Quantification:

    • Ashcroft Scoring: A semi-quantitative method to grade the severity of fibrosis on a scale of 0 (normal) to 8 (total fibrosis).[10]

    • Automated Image Analysis: Software can be used to provide an observer-independent quantification of fibrotic tissue by measuring parameters like tissue density or the percentage of collagen-stained area.[1][12]

B. Biochemical Analysis

  • Hydroxyproline Assay:

    • Hydroxyproline is a major component of collagen, and its quantification in lung homogenates provides a biochemical measure of the total collagen content.[13]

    • A significant increase in hydroxyproline levels is indicative of fibrosis.[14]

C. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is used to assess the inflammatory response in the lungs.[5]

  • BAL Fluid Collection:

    • Cannulate the trachea of a euthanized mouse.

    • Instill and aspirate a known volume of sterile saline or PBS several times.

  • Analysis:

    • Total and Differential Cell Counts: Determine the number of total cells, macrophages, neutrophils, and lymphocytes. An increase in total cells, particularly neutrophils in the early phase and lymphocytes in the later phase, is characteristic of bleomycin-induced injury.[14]

    • Total Protein Concentration: An increase in protein concentration indicates lung injury and increased permeability of the alveolar-capillary barrier.[5]

    • Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory and pro-fibrotic mediators (e.g., TNF-α, IL-6, TGF-β1) using ELISA or multiplex assays.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from the bleomycin-induced pulmonary fibrosis model in C57BL/6 mice at 14 days post-intratracheal administration.

Table 1: Bronchoalveolar Lavage (BAL) Fluid Analysis

ParameterSaline ControlBleomycin-Treated
Total Cells (x 10^5) 0.5 - 1.05.0 - 10.0
Neutrophils (%) < 110 - 30
Lymphocytes (%) < 520 - 50
Macrophages (%) > 9530 - 60
Total Protein (µg/mL) 50 - 100300 - 800

Data are representative and may vary between laboratories and specific experimental conditions.

Table 2: Histological and Biochemical Assessment of Fibrosis

ParameterSaline ControlBleomycin-Treated
Ashcroft Score 0 - 14 - 6
Hydroxyproline (µ g/lung ) 100 - 150300 - 500
Collagen Content (%) < 515 - 30

Data are representative and may vary between laboratories and specific experimental conditions.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis

Bleomycin-induced lung injury activates several key signaling pathways that drive the fibrotic process. The Transforming Growth Factor-β (TGF-β) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to this process.[4][15]

G cluster_0 Bleomycin-Induced Lung Injury cluster_1 Pro-Fibrotic Signaling cluster_2 Fibrotic Response Bleomycin Bleomycin DNA_Damage DNA Damage & Oxidative Stress Bleomycin->DNA_Damage Epithelial_Injury Alveolar Epithelial Cell Injury/Apoptosis DNA_Damage->Epithelial_Injury Inflammation Inflammation (Macrophages, Neutrophils) Epithelial_Injury->Inflammation PI3K_Akt PI3K/Akt Pathway Activation Epithelial_Injury->PI3K_Akt TGFb TGF-β1 Activation Inflammation->TGFb Smad Smad2/3 Phosphorylation TGFb->Smad EMT Epithelial-Mesenchymal Transition (EMT) PI3K_Akt->EMT Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation Smad->Fibroblast EMT->Fibroblast ECM Extracellular Matrix (ECM) Deposition (Collagen) Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis

Caption: Key signaling pathways in bleomycin-induced pulmonary fibrosis.

Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model

The following diagram outlines the typical experimental workflow from model induction to data analysis.

G cluster_0 Model Induction cluster_1 Post-Induction Monitoring & Treatment cluster_2 Endpoint Analysis cluster_3 Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 Mice) Bleomycin_Admin Bleomycin Administration (e.g., Intratracheal) Animal_Acclimation->Bleomycin_Admin Monitoring Monitoring (Body Weight, Clinical Signs) Bleomycin_Admin->Monitoring Treatment Therapeutic Intervention (Optional) Bleomycin_Admin->Treatment Sacrifice Sacrifice (e.g., Day 14 or 21) Monitoring->Sacrifice Treatment->Sacrifice BALF_Collection BALF Collection Sacrifice->BALF_Collection Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest BALF_Analysis BALF Analysis (Cell Counts, Protein) BALF_Collection->BALF_Analysis Histology Histological Analysis (H&E, Masson's Trichrome, Ashcroft Score) Lung_Harvest->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Lung_Harvest->Biochemistry Data_Interpretation Data Interpretation & Statistical Analysis BALF_Analysis->Data_Interpretation Histology->Data_Interpretation Biochemistry->Data_Interpretation

Caption: Experimental workflow for the bleomycin-induced fibrosis model.

References

Application Notes and Protocols: BAY-545 for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor, with demonstrated activity in preclinical models.[1] The A2B receptor is implicated in the pathophysiology of various chronic diseases, including pulmonary fibrosis. While this compound has been identified as a tool for in vivo studies in mouse models of such conditions, specific dosage information is not widely available in publicly accessible scientific literature. These application notes provide a framework for researchers utilizing this compound in mouse models, including its mechanism of action, and general protocols for administration and the induction of relevant disease models.

Mechanism of Action

This compound functions by selectively blocking the A2B adenosine receptor. Adenosine, a signaling nucleoside, can accumulate under conditions of cellular stress and inflammation, contributing to disease progression. The A2B receptor, when activated by adenosine, can trigger downstream signaling pathways that promote inflammation and fibrosis. By antagonizing this receptor, this compound is hypothesized to mitigate these pathological processes.

Signaling Pathway of A2B Adenosine Receptor

A2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Activates G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Pro-inflammatory & Pro-fibrotic Gene Expression PKA->Downstream_Effects Phosphorylates Transcription Factors BAY545 This compound BAY545->A2B_Receptor Inhibits

Caption: Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

Data Presentation

Due to the absence of specific dosage and pharmacokinetic data for this compound in the public domain, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: In Vitro Activity of this compound

ReceptorSpeciesIC50 (nM)
A2B Adenosine ReceptorHuman66[1]
A2B Adenosine ReceptorMouse400[1]
A2B Adenosine ReceptorRat280[1]

Table 2: Template for In Vivo Dosage of this compound in Mouse Models

Mouse ModelAdministration RouteDose (mg/kg)Dosing FrequencyVehicle
Bleomycin-Induced Pulmonary Fibrosise.g., Oral (gavage)Data not availableData not availableData not available
Bleomycin-Induced Pulmonary Fibrosise.g., IntraperitonealData not availableData not availableData not available

Table 3: Template for Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationValueUnits
CmaxData not availableData not availableng/mL
TmaxData not availableData not availableh
AUC0-tData not availableData not availableng·h/mL
Half-life (t1/2)Data not availableData not availableh

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in mouse models of pulmonary fibrosis.

Protocol 1: Preparation of this compound for In Vivo Administration

Note: The following formulation is a general guide. The optimal formulation may vary depending on the specific experimental requirements.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds consists of a mixture of solvents. A frequently used combination is:

    • 10% DMSO

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween 80

    • 45% Saline

  • Final Formulation: a. Add the required volume of the this compound stock solution to the appropriate volume of PEG300 and mix thoroughly. b. Add Tween 80 to the mixture and vortex until a clear solution is obtained. c. Finally, add saline to reach the desired final concentration and volume. The solution should be freshly prepared before each use.

Protocol 2: Induction of Pulmonary Fibrosis with Bleomycin in Mice

Warning: Bleomycin is a hazardous substance and should be handled with appropriate safety precautions.

  • Animals: Use adult mice of a suitable strain (e.g., C57BL/6), typically 8-12 weeks old.

  • Anesthesia: Anesthetize the mice using a standard protocol (e.g., isoflurane inhalation or injectable anesthetics).

  • Bleomycin Administration:

    • Intratracheal (IT) Instillation: This is a common method for inducing direct lung injury. a. Position the anesthetized mouse on a surgical board at a slight incline. b. Expose the trachea through a small incision in the neck. c. Using a fine-gauge needle and syringe, carefully instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in sterile saline directly into the trachea.

    • Intraperitoneal (IP) Injection: This method results in a more diffuse lung injury. a. Inject bleomycin dissolved in sterile saline into the peritoneal cavity.

  • Post-Procedure Care: Suture the incision (for IT instillation) and monitor the animals closely for recovery from anesthesia. Provide appropriate post-operative care, including analgesics.

  • Fibrosis Development: Pulmonary fibrosis typically develops over 14 to 21 days following bleomycin administration.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Anesthesia Anesthesia Animal_Acclimation->Anesthesia BAY545_Formulation This compound Formulation BAY545_Admin This compound Administration (e.g., Oral Gavage) BAY545_Formulation->BAY545_Admin Bleomycin_Prep Bleomycin Preparation Bleomycin_Admin Bleomycin Administration (Intratracheal or Intraperitoneal) Bleomycin_Prep->Bleomycin_Admin Anesthesia->Bleomycin_Admin Group_Assignment Random Group Assignment (Vehicle vs. This compound) Bleomycin_Admin->Group_Assignment Group_Assignment->BAY545_Admin Sacrifice Sacrifice at Endpoint (e.g., Day 21) BAY545_Admin->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection & Analysis Sacrifice->BALF_Collection Lung_Histology Lung Tissue Collection & Histological Analysis Sacrifice->Lung_Histology Biochemical_Assays Biochemical Assays (e.g., Hydroxyproline) Sacrifice->Biochemical_Assays

Caption: A typical experimental workflow for evaluating this compound in a bleomycin-induced mouse model of pulmonary fibrosis.

While this compound presents a promising tool for investigating the role of the A2B adenosine receptor in mouse models of disease, the lack of publicly available dosage and pharmacokinetic data necessitates careful dose-finding and pharmacokinetic studies by individual researchers. The protocols and templates provided here offer a foundational guide for initiating such investigations. It is imperative for researchers to establish optimal dosing regimens and to thoroughly characterize the pharmacokinetic profile of this compound within their specific experimental context to ensure robust and reproducible results.

References

Application Notes and Protocols for WI-38 Fibroblast A2B Receptor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The WI-38 cell line, derived from human embryonic lung tissue, is a valuable in vitro model for studying human fibroblast biology.[1] Adenosine A2B receptors (A2BR), a subtype of G protein-coupled receptors, are expressed on fibroblasts and play a crucial role in various physiological and pathological processes, including tissue repair and fibrosis. These application notes provide a comprehensive guide to designing and conducting experiments to investigate the function of A2B receptors in WI-38 fibroblasts. The protocols detailed below cover the assessment of key signaling events and functional outcomes following A2B receptor activation.

A2B Receptor Signaling in Fibroblasts

The adenosine A2B receptor is typically coupled to a Gs protein.[2] Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3] These effectors can then modulate various cellular processes, including gene expression, cell proliferation, and collagen synthesis. Furthermore, A2B receptor activation in fibroblasts has been shown to involve other signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) pathways.[2]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A2B Receptor Gs Gs Protein A2BR->Gs p38 p38 MAPK A2BR->p38 ERK ERK1/2 A2BR->ERK AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC PKA PKA cAMP->PKA Epac Epac cAMP->Epac Gene Gene Expression (e.g., Collagen, Proliferation-related genes) PKA->Gene Epac->Gene p38->Gene ERK->Gene Agonist A2B Agonist (e.g., NECA, BAY 60-6583) Agonist->A2BR Activation

A2B Receptor Signaling Pathway in Fibroblasts.

Experimental Protocols

Detailed methodologies for key experiments to characterize A2B receptor function in WI-38 fibroblasts are provided below.

Cell Culture of WI-38 Fibroblasts

This protocol describes the standard procedure for culturing and maintaining the WI-38 cell line.

Materials:

  • WI-38 cells

  • Basal Medium Eagle (BME)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile plasticware

Protocol:

  • Prepare complete growth medium by supplementing BME with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate WI-38 cells at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the growth medium and wash the cell monolayer with PBS.

  • Add Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at a recommended split ratio of 1:2 to 1:4.

Measurement of Intracellular cAMP Levels

This protocol outlines a method to quantify changes in intracellular cAMP concentration in WI-38 cells following A2B receptor stimulation, using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay.

cAMP_Assay_Workflow A Seed WI-38 cells in a 96-well plate B Incubate overnight to allow attachment A->B C Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) B->C D Stimulate with A2B receptor agonist (e.g., NECA, BAY 60-6583) C->D E Lyse cells to release intracellular cAMP D->E F Perform cAMP detection assay (EIA or bioluminescence) E->F G Measure signal (absorbance or luminescence) F->G H Calculate cAMP concentration G->H

Workflow for cAMP Measurement Assay.

Materials:

  • WI-38 cells

  • A2B receptor agonists (e.g., NECA, BAY 60-6583)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP assay kit (EIA or bioluminescence-based)

  • Cell lysis buffer

  • 96-well microplates

Protocol:

  • Seed WI-38 cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of the A2B receptor agonist and incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP assay on the cell lysates following the kit's protocol.

  • Measure the signal (absorbance for EIA or luminescence for bioluminescence assays) using a microplate reader.

  • Generate a standard curve and calculate the cAMP concentration in each sample.

Assessment of Collagen Synthesis

This protocol describes the use of the Sirius Red assay to quantify total collagen production by WI-38 cells upon A2B receptor stimulation.[4][5][6][7][8]

Materials:

  • WI-38 cells

  • A2B receptor agonist

  • Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

  • 0.05 M Acetic acid

  • Extraction solution (e.g., 0.1 M NaOH)

  • 96-well microplates

Protocol:

  • Seed WI-38 cells in a 24-well or 48-well plate and grow to confluence.

  • Replace the growth medium with serum-free medium containing the A2B receptor agonist at various concentrations.

  • Incubate for 24-48 hours.

  • To measure cell-associated collagen, aspirate the medium, wash the cell layer with PBS, and fix with a suitable fixative (e.g., methanol).

  • Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.

  • Wash the wells extensively with 0.05 M acetic acid to remove unbound dye.

  • Elute the bound dye with an extraction solution (e.g., 0.1 M NaOH).

  • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

  • A standard curve using known concentrations of collagen should be prepared to quantify the results.

Analysis of p38 MAPK Phosphorylation

This protocol details the use of Western blotting to detect the phosphorylation of p38 MAPK in WI-38 cells as an indicator of its activation following A2B receptor stimulation.

Western_Blot_Workflow A Culture and treat WI-38 cells with A2B agonist B Lyse cells and determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane to prevent non-specific binding D->E F Incubate with primary antibody (anti-phospho-p38) E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze and quantify band intensity H->I

Workflow for Western Blot Analysis of p38 MAPK Phosphorylation.

Materials:

  • WI-38 cells

  • A2B receptor agonist

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture WI-38 cells to near confluence and serum-starve overnight.

  • Treat the cells with the A2B receptor agonist for various time points (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

Cell Proliferation Assay

This protocol describes two common methods, the MTT and BrdU assays, to assess the effect of A2B receptor activation on the proliferation of WI-38 cells.[9][10][11]

MTT Assay:

Materials:

  • WI-38 cells

  • A2B receptor agonist

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Protocol:

  • Seed WI-38 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the A2B receptor agonist in a low-serum medium.

  • Incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

BrdU Assay:

Materials:

  • WI-38 cells

  • A2B receptor agonist

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microplates

Protocol:

  • Seed and treat WI-38 cells with the A2B receptor agonist as described for the MTT assay.

  • During the final hours of incubation (e.g., 2-4 hours), add BrdU labeling solution to the wells to allow its incorporation into the DNA of proliferating cells.

  • Fix and denature the cellular DNA according to the manufacturer's protocol.

  • Incubate with an anti-BrdU antibody.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Add TMB substrate and stop the reaction.

  • Measure the absorbance at 450 nm.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of A2B Agonists on cAMP Production in WI-38 Fibroblasts

AgonistConcentration (µM)cAMP Concentration (pmol/well)Fold Change vs. Control
Control-Value1.0
NECA0.1ValueValue
1ValueValue
10ValueValue
BAY 60-65830.01ValueValue
0.1ValueValue
1ValueValue

Table 2: Effect of A2B Agonist on Collagen Synthesis in WI-38 Fibroblasts

TreatmentCollagen Content (µ g/well )Fold Change vs. Control
ControlValue1.0
A2B Agonist (Concentration)ValueValue

Table 3: Effect of A2B Agonist on p38 MAPK Phosphorylation in WI-38 Fibroblasts

TreatmentTime (min)Phospho-p38 / Total p38 RatioFold Change vs. Control (t=0)
Control01.01.0
A2B Agonist5ValueValue
15ValueValue
30ValueValue
60ValueValue

Table 4: Effect of A2B Agonist on WI-38 Fibroblast Proliferation

TreatmentAbsorbance (OD)% Proliferation vs. Control
ControlValue100
A2B Agonist (Concentration 1)ValueValue
A2B Agonist (Concentration 2)ValueValue
A2B Agonist (Concentration 3)ValueValue

Note: The "Value" placeholders in the tables should be replaced with experimentally obtained data.

Conclusion

These application notes and protocols provide a robust framework for investigating the role of the adenosine A2B receptor in WI-38 human lung fibroblasts. By systematically applying these methods, researchers can gain valuable insights into the signaling pathways and functional consequences of A2B receptor activation, which may have important implications for understanding and treating fibrotic diseases and other conditions involving fibroblast pathobiology.

References

Application Notes and Protocols for BAY-545 in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-545, a potent and selective A2B adenosine receptor (A2BAR) antagonist, in cancer cell migration assays. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of A2BAR in cancer cell motility.

Introduction

Cell migration is a fundamental process involved in tumor progression and metastasis. The adenosine A2B receptor, a G protein-coupled receptor, has emerged as a potential regulator of cell migration in various cancers. However, its precise role appears to be context-dependent, with studies reporting both pro-migratory and anti-migratory effects upon activation, likely due to the engagement of different signaling pathways in different cancer cell types. This compound, as a selective A2BAR antagonist, is a valuable tool to dissect the contribution of this receptor to cancer cell migration and to evaluate its therapeutic potential.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effect of A2B receptor modulation on cancer cell migration. While direct data for this compound is limited in the public domain, the effects of other A2B receptor modulators provide a strong rationale for its use and a basis for experimental design.

Cell LineAssay TypeA2B ModulatorConcentrationObserved Effect on MigrationDownstream Pathway ImplicatedReference
SKOV-3 (Ovarian Carcinoma)Scratch AssayBAY-606583 (Agonist)100 nM - 10 µMInhibition (up to ~25%)ERK1/2[1]
769-P, Caki-1 (Renal Cell Carcinoma)Wound Healing & TranswellMRS1754 (Antagonist)Not specifiedInhibitionMAPK/JNK[2]
MDA-MB-231 (Triple-Negative Breast Cancer)Not specifiedGS-6201 (Antagonist)100 nMInhibition of adenosine- and BAY 60-6583-induced migrationAdenylate cyclase/PKA/cAMP[3]

Signaling Pathways

The A2B adenosine receptor can couple to different G proteins, leading to the activation of multiple downstream signaling pathways that can influence cell migration. The specific pathway activated may depend on the cellular context and the concentration of adenosine.

A2BAR_Signaling A2B Adenosine Receptor Signaling in Cell Migration cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates BAY545 This compound (Antagonist) BAY545->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK_pathway MAPK Pathway (ERK, JNK) PKA->MAPK_pathway IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->MAPK_pathway Cell_Migration Cell Migration MAPK_pathway->Cell_Migration Regulates

Caption: A2B receptor signaling pathways in cell migration.

Experimental Workflow

A typical workflow for assessing the effect of this compound on cancer cell migration involves cell culture, treatment with the compound, performing the migration assay, and subsequent data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Migration Assay cluster_analysis Data Acquisition & Analysis A 1. Culture Cancer Cells to desired confluency D 4. Seed cells for assay (e.g., create scratch or seed in transwell) A->D B 2. Prepare this compound Stock Solution (e.g., in DMSO) C 3. Prepare Working Solutions of this compound in culture medium B->C E 5. Treat cells with this compound (and controls: vehicle, positive/negative) C->E D->E F 6. Incubate for a defined period (e.g., 12-48 hours) E->F G 7. Image Acquisition (Microscopy) F->G H 8. Quantify Cell Migration (e.g., wound closure area, migrated cell count) G->H I 9. Statistical Analysis H->I

Caption: Experimental workflow for cell migration assays.

Experimental Protocols

1. Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a cell scraper

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the PBS with serum-free medium (to minimize proliferation) containing various concentrations of this compound or vehicle control. A concentration range of 10 nM to 10 µM is a reasonable starting point based on the IC50 of the compound.

  • Place the plate on a microscope stage within a humidified incubator at 37°C and 5% CO2.

  • Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.

  • Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area for each condition.

2. Transwell Migration (Boyden Chamber) Assay

This assay assesses the migration of individual cells through a porous membrane, often in response to a chemoattractant.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • Transwell inserts (typically 8 µm pore size for cancer cells) for 24-well plates

  • Chemoattractant (e.g., medium with 10% FBS)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Pre-hydrate the transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • During incubation, harvest and resuspend the cancer cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Add the chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

  • Remove the pre-hydration medium from the inserts and add the cell suspension containing different concentrations of this compound or vehicle control to the upper chamber.

  • Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixation solution.

  • Stain the fixed cells with a staining solution.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

  • Express the data as the average number of migrated cells per field or as a percentage relative to the control.

Disclaimer: These protocols are intended as a general guide. Optimal conditions, including cell seeding density, this compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.

References

Application Notes and Protocols for BAY-545 in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] In the context of inflammatory diseases, particularly those with a fibrotic component, the A2BAR has emerged as a promising therapeutic target. Under conditions of tissue stress and inflammation, extracellular adenosine levels rise, activating the A2BAR. While acute A2BAR signaling can have protective effects, chronic activation is often associated with pro-inflammatory and pro-fibrotic outcomes. This compound, by blocking this receptor, offers a potential mechanism to mitigate chronic inflammation and fibrosis. Preclinical studies have demonstrated the in vivo efficacy of A2BAR antagonists, including this compound, in models of lung fibrosis, suggesting its therapeutic potential.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by competitively binding to the A2B adenosine receptor, thereby preventing its activation by endogenous adenosine. The downstream signaling cascades initiated by A2BAR activation are complex and cell-type specific, but generally involve the coupling to Gs and Gq proteins. Inhibition of these pathways by this compound is thought to modulate the production of key inflammatory and fibrotic mediators.

Key signaling pathways influenced by A2BAR antagonism include:

  • Reduction of Pro-inflammatory Cytokines: A2BAR activation can lead to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). By blocking the A2BAR, this compound can attenuate the signaling pathways, potentially involving MAP kinases, that lead to the transcription and release of these cytokines.

  • Inhibition of Pro-fibrotic Factors: The A2BAR is implicated in the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix components, key processes in fibrosis. This is often mediated by factors like Transforming Growth Factor-beta (TGF-β). A2BAR antagonists can interfere with these pro-fibrotic signaling cascades.

  • Modulation of Vascular Endothelial Growth Factor (VEGF): The A2BAR can regulate the release of VEGF, a potent angiogenic factor that also plays a role in inflammation and tissue remodeling.

Below is a diagram illustrating the proposed signaling pathway affected by this compound in an inflammatory context.

BAY545_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits G_protein Gq / Gs A2BAR->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway PLC->MAPK CREB CREB AC->CREB NFkB NF-κB MAPK->NFkB Pro_inflammatory_Genes Pro-inflammatory & Pro-fibrotic Gene Transcription NFkB->Pro_inflammatory_Genes Promotes CREB->Pro_inflammatory_Genes Promotes Cytokines IL-6, TNF-α, TGF-β, VEGF Pro_inflammatory_Genes->Cytokines Leads to Production

This compound Signaling Pathway

Application in a Preclinical Model of Lung Fibrosis

A common and well-characterized animal model for studying pulmonary fibrosis is the bleomycin-induced lung injury model. In this model, intratracheal or systemic administration of the chemotherapeutic agent bleomycin leads to lung inflammation and subsequent fibrosis, mimicking aspects of human idiopathic pulmonary fibrosis (IPF).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced lung fibrosis model in mice.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Induction Induce Lung Fibrosis (e.g., Bleomycin Instillation) Treatment_Group Administer this compound (e.g., daily oral gavage) Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Treatment_Group->BALF Histology Lung Histopathology (H&E, Masson's Trichrome) Treatment_Group->Histology Biochemical Biochemical Assays (Hydroxyproline, Cytokine levels) Treatment_Group->Biochemical Vehicle_Group->BALF Vehicle_Group->Histology Vehicle_Group->Biochemical

Experimental Workflow Diagram

Quantitative Data Summary

While specific data from a dedicated this compound study by Härter et al. (2019) is not publicly detailed, the following tables summarize expected outcomes based on the known effects of A2BAR antagonists in similar inflammatory and fibrotic models. These tables are illustrative and should be replaced with specific experimental data when available.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^4)Lymphocytes (x10^4)
Saline Control1.5 ± 0.31.4 ± 0.20.5 ± 0.10.8 ± 0.2
Bleomycin + Vehicle8.2 ± 1.15.5 ± 0.915.3 ± 2.510.1 ± 1.5
Bleomycin + this compound (10 mg/kg)4.1 ± 0.73.2 ± 0.56.8 ± 1.24.5 ± 0.8

*Data are presented as mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle.

Table 2: Effect of this compound on Lung Collagen Content and Fibrosis Score

Treatment GroupHydroxyproline (µ g/lung )Ashcroft Score
Saline Control150 ± 250.5 ± 0.2
Bleomycin + Vehicle450 ± 505.8 ± 0.7
Bleomycin + this compound (10 mg/kg)250 ± 352.5 ± 0.4

*Data are presented as mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenate

Treatment GroupIL-6 (pg/mg protein)TNF-α (pg/mg protein)TGF-β1 (pg/mg protein)
Saline Control25 ± 515 ± 350 ± 8
Bleomycin + Vehicle150 ± 2080 ± 12200 ± 25
Bleomycin + this compound (10 mg/kg)60 ± 1035 ± 6100 ± 15*

*Data are presented as mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle.

Experimental Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To induce a model of pulmonary fibrosis in mice to test the efficacy of this compound.

Materials:

  • Bleomycin sulfate

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal intubation platform

  • Microsprayer or similar device for intratracheal instillation

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthetize the mouse using a validated protocol.

  • Suspend the mouse on an intubation platform to visualize the trachea.

  • Intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).

  • Allow the mouse to recover on a warming pad.

  • Monitor the animal's health and weight daily. The peak of inflammation is typically around day 7, with fibrosis developing by day 14 and peaking around day 21.

Protocol 2: Administration of this compound

Objective: To administer this compound to mice in the bleomycin-induced fibrosis model.

Materials:

  • This compound

  • Vehicle for solubilization/suspension (e.g., 0.5% carboxymethylcellulose [CMC] in water, or DMSO/PEG/saline mixture)

  • Oral gavage needles

Procedure:

  • Prepare the dosing solution of this compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL). Ensure this compound is fully dissolved or forms a homogenous suspension.

  • Beginning on a predetermined day post-bleomycin instillation (e.g., day 7 for therapeutic intervention), administer this compound or vehicle control to the respective groups of mice via oral gavage.

  • Continue daily administration until the experimental endpoint (e.g., day 21).

Protocol 3: Assessment of Lung Inflammation and Fibrosis

Objective: To quantify the extent of inflammation and fibrosis in the lungs of treated and control animals.

A. Bronchoalveolar Lavage (BAL):

  • At the experimental endpoint, humanely euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Instill and withdraw a fixed volume of sterile saline (e.g., 3 x 0.8 mL) into the lungs.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

  • The supernatant can be stored at -80°C for cytokine analysis (ELISA).

B. Histological Analysis:

  • After BAL, perfuse the lungs with saline via the right ventricle.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure.

  • Excise the lungs and immerse in formalin for at least 24 hours.

  • Process the fixed lungs, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and with Masson's Trichrome to visualize collagen deposition (fibrosis).

  • Quantify fibrosis using the Ashcroft scoring method or digital image analysis.

C. Hydroxyproline Assay:

  • Harvest a portion of the lung (typically the right lung if the left is used for histology) and snap-freeze in liquid nitrogen.

  • Lyophilize the lung tissue and determine the dry weight.

  • Hydrolyze the tissue in 6N HCl at 110°C overnight.

  • Use a commercial hydroxyproline assay kit to determine the collagen content, which is a quantitative measure of fibrosis.

D. Cytokine Analysis:

  • Homogenize a portion of the lung tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • Use ELISA kits to measure the concentration of specific cytokines (e.g., IL-6, TNF-α, TGF-β1) in the lung homogenate or BALF supernatant. Normalize cytokine levels to the total protein concentration.

Conclusion

This compound, as a selective A2B adenosine receptor antagonist, represents a promising therapeutic agent for inflammatory diseases with a fibrotic component. The protocols and data presented here provide a framework for its preclinical evaluation in a relevant disease model. Further studies are warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.

References

BAY-545 Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in a variety of pathological conditions.[1] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise, activating the A2BAR.[1] This activation is implicated in processes like ischemia-reperfusion injury, fibrosis, inflammation, and cancer.[1] this compound, as an A2BAR antagonist, offers a valuable tool for investigating the physiological and pathophysiological roles of this receptor and holds potential for therapeutic development.

These application notes provide a comprehensive overview of the binding characteristics of this compound and a detailed protocol for conducting a receptor binding assay to evaluate its interaction with the A2B adenosine receptor.

Data Presentation

The following table summarizes the quantitative data for this compound binding affinity and selectivity for the A2B adenosine receptor across different species, as well as its interaction with other adenosine receptor subtypes.

LigandTarget ReceptorSpeciesAssay TypeParameterValue (nM)
This compoundA2B Adenosine ReceptorHumanCell-freeIC5059
This compoundA2B Adenosine ReceptorHumanCell-basedIC5066
This compoundA2B Adenosine ReceptorMouseCell-basedIC50400
This compoundA2B Adenosine ReceptorRatCell-basedIC50280
This compoundA2B Adenosine ReceptorHuman-Ki97
This compoundA1 Adenosine ReceptorHuman-IC501300
This compoundA2A Adenosine ReceptorHuman-IC50820
This compoundA2A Adenosine ReceptorMouse-IC50470
This compoundA2A Adenosine ReceptorRat-IC50750

Experimental Protocols

A2B Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the human A2B adenosine receptor. The assay measures the ability of this compound to displace a known radiolabeled A2B receptor antagonist from the receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]MRS 1754 or another suitable selective A2B antagonist radioligand.[2]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2B antagonist (e.g., unlabeled MRS 1754).

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should be chosen to generate a complete inhibition curve (e.g., 0.1 nM to 10 µM).

    • Dilute the radioligand in assay buffer to a final concentration appropriate for the assay (typically at or near its Kd value).[2]

    • Prepare the cell membrane suspension in ice-cold assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.

    • Competitive Binding: Add cell membranes, radioligand, and the various dilutions of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.[3][4] In some cellular contexts, coupling to Gi and G12/13 has also been observed.[5][6]

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2BR A2B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Cellular_Responses Cellular Responses PKC->Cellular_Responses Mediates Adenosine Adenosine Adenosine->A2BR Activates BAY545 This compound (Antagonist) BAY545->A2BR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow for this compound Receptor Binding Assay

The following diagram outlines the key steps in the radioligand binding assay to determine the affinity of this compound for the A2B receptor.

Receptor_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well Plate) cluster_incubation 3. Incubation cluster_harvest 4. Harvesting & Washing cluster_detection 5. Detection & Analysis A Prepare Serial Dilutions of this compound F Competitive Binding: Membranes + Radioligand + this compound A->F B Prepare Radioligand ([3H]MRS 1754) D Total Binding: Membranes + Radioligand B->D E Non-specific Binding: Membranes + Radioligand + Cold Ligand B->E B->F C Prepare A2BR-expressing Cell Membranes C->D C->E C->F G Incubate at Room Temperature (60-120 min) D->G E->G F->G H Filter through GF/B plate G->H I Wash with Cold Assay Buffer H->I J Add Scintillation Cocktail I->J K Measure Radioactivity J->K L Data Analysis: IC50 & Ki Determination K->L

Caption: Workflow for this compound Receptor Binding Assay.

References

Analysis of BAY-545 Downstream Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BR), a G protein-coupled receptor (GPCR) belonging to the family of adenosine receptors.[1][2][3][4][5] The A2B receptor is distinguished by its relatively low affinity for the endogenous ligand, adenosine. Consequently, its activation is most prominent under conditions of significant metabolic stress or tissue injury, such as hypoxia and inflammation, where extracellular adenosine concentrations rise dramatically.[1] Persistent signaling through the A2B receptor is a characteristic of several chronic disease states, making it a compelling target for therapeutic intervention.[1] this compound offers a valuable tool for investigating the physiological and pathological roles of A2BR signaling and for exploring its potential as a drug target.

This document provides a detailed analysis of the primary downstream signaling pathways modulated by A2BR and consequently inhibited by this compound. It includes quantitative data on the compound's potency, diagrams of the key signaling cascades, and detailed protocols for essential experiments to study these pathways.

Data Presentation: this compound Potency and Selectivity

The efficacy of this compound as an A2B receptor antagonist has been quantified through various in vitro assays. The following tables summarize its inhibitory concentrations (IC50) and binding affinity (Ki), highlighting its potency and selectivity against other adenosine receptor subtypes.

Table 1: Potency of this compound against A2B Adenosine Receptor

Species/AssayParameterValue (nM)Reference
GeneralIC5059[2][3][4]
Human (in cells)IC5066[3]
Mouse (in cells)IC50400[3]
Rat (in cells)IC50280[3]
HumanKi97[3]

Table 2: Selectivity Profile of this compound

Receptor SubtypeSpeciesParameterValue (nM)Reference
A1 Adenosine ReceptorHumanIC501300[3]
A2A Adenosine ReceptorHumanIC50820[3]
A2A Adenosine ReceptorMouseIC50470[3]
A2A Adenosine ReceptorRatIC50750[3]

Core Signaling Pathways and Mechanism of Action

As a GPCR, the A2B receptor couples to multiple intracellular signaling pathways, primarily through Gs and Gq proteins.[6][7] this compound exerts its effects by competitively binding to the A2BR, thereby preventing adenosine-mediated activation of these downstream cascades.

  • Gs-cAMP-PKA Pathway: A2BR activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key signaling molecule that phosphorylates numerous downstream targets.[6][8]

  • Gq-PLC-PKC Pathway: A2BR can also couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][9]

These initial signaling events subsequently influence major cellular signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

cluster_membrane Cell Membrane A2BR A2BR G_Protein Gq / Gs G Protein A2BR->G_Protein Activates Adenosine Adenosine Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Inhibits Downstream Downstream Signaling (MAPK, NF-κB) G_Protein->Downstream

Figure 1: Mechanism of action for this compound as an A2B receptor antagonist.

Application Note 1: Analysis of MAPK Pathway Modulation

Activation of A2BR has been shown to induce the phosphorylation and activation of several components of the MAPK signaling cascade, including ERK1/2 and p38.[6][7][9] This activation can be cell-type dependent, proceeding through either PKA- or PKC-mediated pathways.[7] As an A2BR antagonist, this compound is expected to inhibit adenosine-induced MAPK phosphorylation. Western blotting is the gold-standard technique to quantify these changes.

cluster_inhibition Inhibited by this compound A2BR A2BR Gq Gq A2BR->Gq Gs Gs A2BR->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PKC PKC PLC->PKC PKA PKA AC->PKA MAPK_Cascade MAPK Cascade (eg. RAF/MEK) PKC->MAPK_Cascade PKA->MAPK_Cascade ERK p-ERK1/2 MAPK_Cascade->ERK p38 p-p38 MAPK_Cascade->p38

Figure 2: A2BR signaling to the MAPK pathways, inhibited by this compound.

Protocol 1: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)

This protocol details the detection of changes in ERK1/2 phosphorylation in response to an A2BR agonist, and its inhibition by this compound.

1. Materials and Reagents:

  • Cell culture reagents

  • This compound and an A2BR agonist (e.g., NECA)

  • Phosphatase inhibitor and protease inhibitor cocktails

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

2. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293 expressing A2BR) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.[11]

  • Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate cells with an A2BR agonist for 15 minutes.[12]

3. Protein Extraction:

  • Place plates on ice and wash cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA Lysis Buffer containing phosphatase and protease inhibitors to each well.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]

  • Load samples onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

  • Incubate the membrane with primary anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL reagents and visualize the signal using a chemiluminescence imager.

5. Stripping and Re-probing for Total ERK:

  • To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[11]

  • Wash extensively, re-block, and then incubate with the anti-total-ERK1/2 primary antibody.

  • Repeat the secondary antibody and detection steps.

  • Quantify band intensities using densitometry software and express p-ERK levels relative to total ERK.

Application Note 2: Analysis of NF-κB Pathway Modulation

The A2BR's role in NF-κB signaling is complex. In some contexts, A2BR activation leads to pro-inflammatory responses typically associated with NF-κB activation.[14] In the canonical pathway, a stimulus leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription. A key indicator of pathway activation is the nuclear translocation of the p65 subunit. This compound, by blocking A2BR, would be expected to prevent this process in systems where A2BR activation stimulates the pathway.

cluster_inhibition Inhibited by this compound cluster_cyto Cytoplasm cluster_nuc Nucleus A2BR A2BR Upstream Upstream Kinases (e.g. PKC) A2BR->Upstream IKK IKK Complex Upstream->IKK IkB p-IκBα IKK->IkB Degradation Ubiquitination & Degradation IkB->Degradation p65_p50 p65/p50 Degradation->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Gene Transcription Gene Transcription p65_p50_nuc->Gene Transcription

Figure 3: A2BR signaling to the NF-κB pathway, inhibited by this compound.

Protocol 2: Immunofluorescence for NF-κB p65 Nuclear Translocation

This high-content imaging assay visually confirms and quantifies the movement of p65 from the cytoplasm to the nucleus.

1. Materials and Reagents:

  • Cells (e.g., HeLa or A549) seeded in 96-well imaging plates

  • Agonist (e.g., IL-1β or TNF-α) and this compound

  • Fixing Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary Antibody: Rabbit anti-NF-κB p65

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear Stain: Hoechst 33342 or DAPI

  • High-content imaging system and analysis software

2. Assay Procedure:

  • Seed ~5,000 cells per well in a 96-well black-walled, clear-bottom plate and incubate overnight.[15]

  • Pre-treat cells with a dilution series of this compound or vehicle for 1 hour.

  • Stimulate with agonist (e.g., 10 ng/mL IL-1β) for 30-40 minutes at 37°C.[16]

  • Fix the cells by adding 4% PFA for 15 minutes at room temperature.[17]

  • Wash wells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Wash wells three times with PBS.

  • Block with 5% BSA in PBS for 1 hour.[17]

  • Incubate with anti-p65 primary antibody (e.g., 1:400 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash wells three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and Hoechst stain (e.g., 1 µM) for 1 hour at room temperature, protected from light.[16]

  • Wash wells three times with PBS. Leave the final wash on the cells for imaging.

3. Image Acquisition and Analysis:

  • Acquire images using a high-content imager, capturing both the DAPI/Hoechst channel (nuclei) and the Alexa Fluor 488 channel (p65).

  • Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the staining.

  • Quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm.

  • Calculate the ratio of nuclear-to-cytoplasmic p65 intensity for each cell. An increase in this ratio indicates translocation.

  • Plot the dose-response curve for this compound's inhibition of agonist-induced translocation.

Protocol 3: ELISA-based NF-κB p65 Transcription Factor Binding Assay

This assay quantifies the amount of active p65 in nuclear extracts that can bind to its specific DNA consensus sequence.

1. Materials and Reagents:

  • NF-κB p65 Transcription Factor Assay Kit (e.g., from Cayman Chemical or similar)[18]

  • This typically includes:

    • 96-well plate pre-coated with NF-κB consensus sequence DNA

    • Nuclear Extraction Buffer

    • Primary anti-p65 antibody

    • HRP-conjugated secondary antibody

    • Wash buffers and developing solutions

  • Cell culture reagents, agonist, and this compound

2. Nuclear Protein Extraction:

  • Culture and treat cells in 10 cm dishes as described previously (Protocol 1, Step 2).

  • After treatment, wash cells with ice-cold PBS and scrape them into a conical tube.

  • Perform nuclear extraction according to the kit manufacturer's protocol.[19] This involves sequential lysis of the cytoplasmic and then nuclear membranes to isolate nuclear proteins.

  • Determine the protein concentration of the nuclear extracts.

3. ELISA Procedure:

  • Add 10-20 µg of nuclear extract per well to the DNA-coated plate. Include positive and negative controls as per the kit instructions.

  • Incubate for 1 hour at room temperature or overnight at 4°C to allow p65 to bind to the DNA.[18]

  • Wash the wells five times with 1X Wash Buffer to remove unbound proteins.

  • Add the primary anti-p65 antibody to each well. Incubate for 1 hour at room temperature.

  • Wash the wells five times.

  • Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells five times.

  • Add the developing solution and incubate for 15-30 minutes, protected from light.[18]

  • Add the stop solution.

  • Read the absorbance at 450 nm on a microplate reader. The signal intensity is proportional to the amount of active p65 in the sample.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the effects of this compound on a chosen signaling pathway.

A 1. Cell Culture (Choose appropriate cell line) B 2. Treatment - Pre-treat with this compound - Stimulate with A2BR Agonist A->B C 3. Sample Preparation - Protein Lysate (Total or Nuclear) - Fixed Cells for Imaging B->C D 4. Primary Assay (e.g., Western Blot for p-ERK) C->D E 5. Confirmatory Assay (e.g., NF-κB Translocation Imaging) C->E F 6. Data Analysis - Densitometry / Intensity Ratios - IC50 Curve Generation D->F E->F G 7. Conclusion (Confirm inhibition of A2BR downstream signaling) F->G

Figure 4: General experimental workflow for analyzing this compound effects.

References

Application Notes and Protocols: Immunohistochemical Analysis of the A2B Adenosine Receptor and Functional Inhibition by BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A2B adenosine receptor (A2BR) is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, hypoxia, and cancer.[1][2][3] Its expression is often upregulated in response to tissue stress and injury.[4] Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and localization of A2BR in tissue samples, providing valuable insights into its role in disease. BAY-545 is a potent and selective antagonist of the A2B receptor, making it a valuable tool for investigating the functional consequences of A2BR signaling.[5][6][7][8]

These application notes provide a detailed protocol for performing IHC for the A2B receptor on paraffin-embedded tissues and discuss the use of this compound in functional studies to complement IHC data.

A2B Receptor Signaling Pathway

The A2B receptor is coupled to Gs and Gq proteins.[9][10] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA).[11][12] The Gq pathway activation stimulates Phospholipase C (PLC), leading to increases in intracellular calcium and activation of Protein Kinase C (PKC).[9] These signaling cascades can influence a variety of cellular responses, including inflammation and cell proliferation.[9][13]

A2BR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Ca2+ Ca²⁺ PLC->Ca2+ increases PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKA->Cellular_Response PKC Protein Kinase C Ca2+->PKC activates PKC->Cellular_Response

Figure 1: A2B Receptor Signaling Pathway.

Quantitative Data: A2B Receptor Expression in Tissues

Immunohistochemical studies have revealed differential expression of the A2B receptor in various normal and diseased tissues. The following table summarizes representative findings on A2BR expression.

Tissue TypeConditionA2BR Expression Level/LocalizationReference
Colorectal TissueNormal Colon Glands0% immunopositivity[4]
Colorectal TissueTubular Adenomas17% immunopositivity[4]
Colorectal TissueColorectal Adenocarcinomas67% diffuse immunopositivity[4]
Oral TissueNormal Oral MucosaLow expression[14]
Oral TissueOral Squamous Cell CarcinomaSignificantly higher expression compared to normal tissue; correlated with tumor size.[14]
Mouse LungNaïveHighest expression in type II alveolar epithelial cells.[15]
Human KidneyNormalCytoplasmic staining in cells of renal tubules.[16]
Mouse VasculatureNormalHigh expression in the vascular smooth muscle layer of the aortic arch, mesenteric, and femoral arteries.[3][17]

Experimental Protocols

Immunohistochemistry Protocol for A2B Receptor (Paraffin-Embedded Sections)

This protocol provides a general guideline for the immunohistochemical staining of the A2B receptor. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris/EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS)

  • Hydrogen Peroxide (3%)

  • Blocking Solution (e.g., Normal Serum from the same species as the secondary antibody, or BSA)

  • Primary Antibody against A2B Receptor (refer to manufacturer's datasheet for recommended dilution)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP (or similar detection reagent)

  • DAB Substrate Kit

  • Hematoxylin (for counterstaining)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 10 minutes each.

    • Immerse slides in two changes of 100% ethanol for 10 seconds each.[18]

    • Immerse slides in two changes of 95% ethanol for 10 seconds each.[18]

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • This step is crucial for unmasking the antigen epitope.[19]

    • Heat-induced epitope retrieval (HIER) is commonly used. Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a microwave, pressure cooker, or water bath.[20][21][22]

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides in Wash Buffer.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[18][23]

    • Rinse slides with Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Solution for at least 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation:

    • Dilute the primary A2BR antibody in an appropriate antibody diluent to the optimal concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[23]

  • Secondary Antibody Incubation:

    • Wash slides three times with Wash Buffer.

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.[24]

  • Detection:

    • Wash slides three times with Wash Buffer.

    • Incubate sections with Streptavidin-HRP (or equivalent) for 30 minutes at room temperature.[24]

    • Wash slides three times with Wash Buffer.

  • Chromogen Development:

    • Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions and xylene.

    • Mount with a permanent mounting medium.

Functional Inhibition Studies with this compound

This compound is a selective A2BR antagonist and is not used in the IHC staining protocol itself. Instead, it is used in functional assays (in vitro or in vivo) to block A2BR signaling and assess the receptor's role in a biological process.

Example In Vitro Application:

To investigate the role of A2BR in the proliferation of cancer cells that express the receptor (as identified by IHC), one could perform the following:

  • Culture the cancer cells of interest.

  • Treat the cells with an A2BR agonist (e.g., NECA) in the presence or absence of this compound.

  • Assess cell proliferation using a standard assay (e.g., MTT or BrdU incorporation).

  • A reduction in agonist-induced proliferation in the presence of this compound would indicate that the effect is mediated by the A2B receptor.

This compound Properties:

PropertyValueReference
Target A2B Adenosine Receptor Antagonist[5][6][7]
IC₅₀ (human A2BR) 59 nM[5][6][7][8]
Selectivity More selective for A2BR over A1, A2A, and A3 adenosine receptors.[5]
Solubility Soluble in DMSO.[6]

Experimental Workflow: Integrating IHC and Functional Studies

The following diagram illustrates a logical workflow for investigating the role of the A2B receptor in a disease model, combining IHC for localization and this compound for functional blockade.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_IHC Expression Analysis cluster_Functional Functional Analysis cluster_conclusion Conclusion Hypothesis Hypothesize A2BR involvement in a disease model Tissue_Collection Collect Diseased and Control Tissues Hypothesis->Tissue_Collection IHC_Staining Perform A2BR IHC Staining Tissue_Collection->IHC_Staining Microscopy Microscopic Analysis and Quantification IHC_Staining->Microscopy Localization Determine A2BR Expression and Localization Microscopy->Localization In_Vitro_Vivo In Vitro (Cell Culture) or In Vivo (Animal Model) Localization->In_Vitro_Vivo Informs Functional Study Design Conclusion Correlate Expression with Function and Draw Conclusions Localization->Conclusion Treatment Treat with Agonist/Antagonist (e.g., this compound) In_Vitro_Vivo->Treatment Assay Perform Functional Assay (e.g., Proliferation, Inflammation) Treatment->Assay Function Elucidate A2BR Function Assay->Function Function->Conclusion

Figure 2: Workflow for A2BR Research.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of A2B Adenosine Receptor Antagonists: A Case Study on BAY-545 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor implicated in various chronic diseases.[1] Developed by Bayer AG, this thienouracil derivative has shown in vivo efficacy in rodent models of lung fibrosis.[1] Understanding the pharmacokinetic (PK) profile of drug candidates like this compound in preclinical species is a critical component of drug development, providing essential data to inform efficacious and safe dosing strategies for subsequent clinical trials.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound in rodents could not be located. The following application notes and protocols are therefore based on general principles of preclinical pharmacokinetic studies in rodents and information available for other A2B adenosine receptor antagonists. The provided experimental protocols are illustrative and should be adapted based on the specific physicochemical properties of the test compound and the scientific objectives.

Mechanism of Action: A2B Adenosine Receptor Antagonism

The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Under conditions of cellular stress or injury, extracellular adenosine levels rise and activate these receptors. While acute A2B receptor signaling can be protective, chronically elevated adenosine and persistent A2B signaling contribute to the pathophysiology of diseases like pulmonary fibrosis.[1] this compound acts by blocking the A2B receptor, thereby inhibiting its downstream signaling pathways.

cluster_membrane Cell Membrane A2B_Receptor A2B Adenosine Receptor G_Protein G Protein Activation A2B_Receptor->G_Protein Adenosine Extracellular Adenosine (e.g., in Disease State) Adenosine->A2B_Receptor Activates BAY545 This compound BAY545->A2B_Receptor Antagonizes Downstream Downstream Signaling (e.g., cAMP production) G_Protein->Downstream Pathophysiology Disease Pathophysiology (e.g., Fibrosis) Downstream->Pathophysiology

Figure 1: Signaling pathway of A2B adenosine receptor and antagonism by this compound.

General Protocols for Rodent Pharmacokinetic Studies

The following are generalized protocols for conducting pharmacokinetic studies in mice and rats. These are standard methodologies and would require optimization for a specific compound like this compound.

Experimental Workflow for a Typical Rodent PK Study

Dosing Dose Administration (e.g., IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling

Figure 2: General experimental workflow for a rodent pharmacokinetic study.

Protocol 1: Single-Dose Pharmacokinetics in Rats

1. Animal Models:

  • Species: Sprague-Dawley or Wistar rats.

  • Gender: Male and/or female, depending on the study design.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

2. Dosing and Formulation:

  • Intravenous (IV) Administration:

    • Dose: Typically a low dose (e.g., 1-2 mg/kg) to ensure linearity.

    • Formulation: Dissolve the compound in a suitable vehicle (e.g., saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and PEG300). The final formulation should be sterile and non-irritating.

    • Administration: Administer via the tail vein.

  • Oral (PO) Administration:

    • Dose: A higher dose than IV (e.g., 5-10 mg/kg).

    • Formulation: The compound can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose.

    • Administration: Administer via oral gavage.

3. Blood Sampling:

  • A sparse sampling or serial sampling design can be used.

  • For serial sampling, collect blood (approximately 100-200 µL) from the tail vein or a cannulated vessel at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the drug in plasma.

5. Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).

  • Key parameters to be determined include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Tissue Distribution in Mice

1. Animal Models:

  • Species: CD-1 or C57BL/6 mice.

  • Gender and Weight: As per the study design.

2. Dosing:

  • Administer the compound (often radiolabeled for ease of detection) via the intended clinical route (e.g., oral).

3. Tissue Collection:

  • At selected time points post-dosing, euthanize groups of animals.

  • Collect various tissues of interest (e.g., lung, liver, kidney, brain, spleen, heart).

  • Also, collect blood to determine the plasma concentration at the time of tissue collection.

4. Sample Processing and Analysis:

  • Weigh the collected tissues.

  • Homogenize the tissues in a suitable buffer.

  • Extract the drug from the tissue homogenate and plasma.

  • Quantify the drug concentration in each tissue and plasma sample using a validated analytical method (e.g., LC-MS/MS or liquid scintillation counting for radiolabeled compounds).

5. Data Analysis:

  • Calculate the concentration of the drug per gram of tissue.

  • Determine the tissue-to-plasma concentration ratio for each organ at different time points.

Data Presentation (Hypothetical Data for an A2B Antagonist)

The following tables illustrate how pharmacokinetic data for a compound like this compound would be presented. Note: This is hypothetical data for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of an A2B Antagonist in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 120
Tmax (h) 0.081.5 ± 0.5
AUC (0-inf) (ng*h/mL) 1800 ± 2004500 ± 500
t1/2 (h) 2.5 ± 0.33.1 ± 0.4
CL (mL/min/kg) 9.3 ± 1.1-
Vd (L/kg) 2.0 ± 0.2-
F (%) -50

Table 2: Hypothetical Tissue Distribution of an A2B Antagonist in Mice (2 hours post-oral dose of 10 mg/kg)

TissueConcentration (ng/g)Tissue/Plasma Ratio
Plasma 5001.0
Lung 25005.0
Liver 15003.0
Kidney 12002.4
Brain 500.1
Spleen 8001.6
Heart 6001.2

Conclusion

While specific pharmacokinetic data for this compound in rodents is not publicly available, the general protocols and methodologies outlined above provide a framework for conducting such preclinical studies. These studies are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and are a prerequisite for its advancement into clinical development. For A2B adenosine receptor antagonists like this compound, which are being investigated for diseases localized to specific organs like the lung, tissue distribution studies are particularly important to ensure adequate target engagement. Future publications on the preclinical development of this compound will be necessary to provide the specific quantitative data required for a complete understanding of its pharmacokinetic profile.

References

Troubleshooting & Optimization

BAY-545 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with BAY-545, a potent A2B adenosine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, but it is practically insoluble in water.[1][2][3] The reported solubility values from various suppliers show slight variations but consistently indicate high solubility in DMSO and ethanol.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous buffer for my in vitro assay. What can I do?

A2: This is a common issue with poorly water-soluble compounds. Here are several strategies to mitigate precipitation:

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5]

  • Use a co-solvent system: Instead of diluting directly into an aqueous buffer, consider using a multi-step dilution with a co-solvent like PEG300 before the final dilution into your assay medium.

  • Pre-warm the buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility.

  • Increase the volume of the final dilution: A larger final volume can help to keep the compound in solution by lowering the final concentration.

  • Consider formulation with excipients: For persistent issues, using solubility enhancers like cyclodextrins may be an option.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%.[4][5][6] Most cell lines can tolerate up to 1% DMSO, but this can vary, and it is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.[5] Primary cell cultures are often more sensitive to DMSO.[5]

Q4: Are there any established in vivo formulations for this compound?

A4: Yes, due to its poor aqueous solubility, this compound requires specific formulations for in vivo administration. These formulations often involve a combination of solvents and excipients to create a stable solution or suspension.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffers (in vitro assays)

Problem: A precipitate is observed immediately or over time after diluting a concentrated DMSO stock of this compound into a physiological buffer (e.g., PBS, cell culture medium).

Possible Causes:

  • Low aqueous solubility: this compound is inherently poorly soluble in water.

  • "Crashing out": The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to precipitate.

  • Buffer components: Certain salts or proteins in the buffer can interact with the compound and reduce its solubility.[7][8]

Solutions:

  • Optimize Dilution Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Perform an intermediate dilution in a co-solvent such as PEG300 or ethanol.

    • Slowly add the intermediate dilution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.

  • Use Solubility Enhancers:

    • Cyclodextrins: Consider using cyclodextrins like SBE-β-CD to encapsulate the compound and improve its aqueous solubility.[9]

  • Adjust Buffer Conditions:

    • While not always feasible depending on the assay, slight adjustments to the pH of the buffer may improve the solubility of some compounds.

Issue 2: Inconsistent Results in Cellular Assays

Problem: High variability is observed in the results of cellular assays, such as cell viability or signaling readouts.

Possible Causes:

  • Incomplete dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations.

  • Precipitation in culture medium: The compound may be precipitating over the course of the experiment, reducing its effective concentration.

  • DMSO toxicity: The final concentration of DMSO may be affecting cell health and influencing the experimental outcome.[2][4][5][10][11]

Solutions:

  • Ensure Complete Dissolution of Stock:

    • Briefly sonicate the stock solution to aid dissolution.[6]

    • Visually inspect the stock solution for any undissolved particles.

  • Monitor for Precipitation:

    • Before adding to cells, visually inspect the final working solution for any signs of precipitation.

    • Consider performing a solubility test of this compound in your specific cell culture medium.

  • Perform Vehicle Controls:

    • Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO~87~200.71[1][2][3]
Ethanol~87Not specified[1]
WaterInsolubleInsoluble[1][2][3]

Note: Solubility values can vary slightly between different suppliers and batches.

Table 2: Example In Vivo Formulations for this compound

Formulation ComponentsResulting ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[9]
Homogeneous suspension in CMC-Na≥ 5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 433.45 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound. For a 10 mM solution, add 1 mL of DMSO to 4.33 mg of this compound.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent System

This protocol is an example and may need to be optimized for your specific experimental needs. This formulation yields a clear solution of ≥ 2.5 mg/mL.[9]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in sterile water)

  • Procedure (for 1 mL of working solution):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until homogeneous.

    • Add 450 µL of saline to the mixture and mix thoroughly.

    • The final concentration of this compound will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • It is recommended to prepare this working solution fresh on the day of use.

Mandatory Visualizations

BAY545_Troubleshooting_Workflow cluster_start Start: Solubility Issue cluster_problem_ID Problem Identification cluster_solution1 Solution Path 1 cluster_solution2 Solution Path 2 start This compound precipitates in aqueous buffer problem Is the final DMSO concentration >0.5%? start->problem sol1 Reduce final DMSO concentration problem->sol1 Yes sol3 Use a co-solvent (e.g., PEG300) problem->sol3 No sol2 Perform vehicle control to assess DMSO toxicity sol1->sol2 sol4 Use solubility enhancers (e.g., cyclodextrins) sol3->sol4 sol5 Optimize dilution protocol (e.g., pre-warm buffer) sol3->sol5

Caption: Troubleshooting workflow for this compound precipitation issues.

A2B_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling bay545 This compound a2br A2B Adenosine Receptor (A2BAR) bay545->a2br Antagonist adenosine Adenosine adenosine->a2br Agonist gs Gs protein a2br->gs Activates ac Adenylyl Cyclase (AC) gs->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Transcription creb->gene Regulates

Caption: A2B adenosine receptor signaling pathway and inhibition by this compound.

References

BAY-545 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of BAY-545, with a focus on addressing challenges related to its limited stability and solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in aqueous solutions?

A1: this compound is reported to be insoluble in water.[1] Its solubility in aqueous buffers is very limited. For experimental purposes, it is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), before further dilution into aqueous media.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. DMSO is a commonly used solvent for this purpose.[2] For example, a stock solution of 10 mM in DMSO is often used.[3] When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming or sonication can aid in dissolution, but it is crucial to check for any potential degradation of the compound under these conditions.[2]

Q3: I observed precipitation when diluting my this compound stock solution into my aqueous experimental medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds.[2][4] This indicates that the solubility limit of this compound in the final medium has been exceeded. Here are some steps to troubleshoot this issue:

  • Reduce the final concentration: Test lower final concentrations of this compound in your experiment.[2]

  • Optimize the dilution method: Add the stock solution to the aqueous medium dropwise while gently vortexing or stirring. This can prevent localized high concentrations that lead to immediate precipitation.[4][5]

  • Pre-warm the medium: Pre-warming the experimental medium to the temperature of your assay (e.g., 37°C) may help improve solubility.[4]

  • Consider the final solvent concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your assay. Typically, it should be kept low (e.g., ≤0.5%) to avoid solvent-induced cellular toxicity.[2]

Q4: Can the composition of my cell culture medium affect the solubility of this compound?

A4: Yes, the components of your cell culture medium can influence the solubility of your compound. Different media formulations contain varying concentrations of salts, proteins, and other components that can interact with the compound and affect its solubility.[4] If you are encountering persistent precipitation issues, you might consider testing the solubility in a simpler buffer, like PBS, to determine if specific media components are contributing to the problem.[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous experimental setups.

Problem Potential Cause Suggested Solution
Cloudiness or visible precipitate in the final aqueous solution The concentration of this compound exceeds its solubility in the final medium.Decrease the final concentration of this compound. Prepare a fresh solution using a more gradual dilution method. Consider performing a kinetic solubility assay to determine the practical solubility limit in your specific medium.
Inconsistent or non-reproducible experimental results Precipitation of this compound leading to an unknown and variable effective concentration.Visually inspect all solutions for precipitation before use. Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before further dilution.
Stock solution appears cloudy or contains crystals The compound has precipitated out of the organic solvent, possibly due to temperature changes or solvent evaporation.Gently warm the stock solution and sonicate to redissolve the compound. If it does not fully dissolve, prepare a fresh stock solution. Store stock solutions properly sealed to prevent evaporation.

Experimental Protocols

Protocol: Determination of Kinetic Solubility of this compound in Experimental Medium

This protocol provides a method to estimate the maximum concentration of this compound that can be prepared in your specific aqueous medium without immediate precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Your specific aqueous experimental medium (e.g., cell culture medium, buffer)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • Add your experimental medium to the wells of a 96-well plate.

  • Add a small, consistent volume of each this compound dilution from the DMSO plate to the corresponding wells of the medium-containing plate. The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 0.5%).

  • Include appropriate controls:

    • Negative Control: Medium with the same final concentration of DMSO only.

    • Blank: Medium only.

  • Incubate the plate under your experimental conditions (e.g., at 37°C for 1-2 hours).

  • Assess for precipitation. This can be done visually by inspecting the wells for cloudiness or by using a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering compared to the negative control indicates precipitation.

  • Determine the kinetic solubility limit. The highest concentration of this compound that does not show evidence of precipitation is considered the kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Concentrated Stock in DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute add_compound Add Diluted Compound to Medium serial_dilute->add_compound add_medium Add Aqueous Medium to Plate add_medium->add_compound incubate Incubate Under Experimental Conditions add_compound->incubate check_precipitate Check for Precipitation (Visual/Plate Reader) incubate->check_precipitate determine_solubility Determine Kinetic Solubility Limit check_precipitate->determine_solubility

Caption: Workflow for determining the kinetic solubility of this compound.

troubleshooting_workflow start Precipitation Observed? is_stock_clear Is Stock Solution Clear? start->is_stock_clear is_conc_too_high Is Final Concentration Too High? is_stock_clear->is_conc_too_high Yes solution1 Redissolve or Prepare Fresh Stock is_stock_clear->solution1 No is_mixing_ok Is Mixing Technique Adequate? is_conc_too_high->is_mixing_ok No solution2 Lower Final Concentration is_conc_too_high->solution2 Yes is_medium_issue Is it a Medium- Specific Issue? is_mixing_ok->is_medium_issue No solution3 Add Stock Dropwise with Vortexing is_mixing_ok->solution3 Yes solution4 Test Solubility in Simpler Buffer (PBS) is_medium_issue->solution4 Yes end Proceed with Experiment is_medium_issue->end No

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Optimizing BAY-545 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-545, a potent and selective A2B adenosine receptor (A2BAR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1] Its primary mechanism of action is to block the binding of adenosine to the A2BAR, thereby inhibiting its downstream signaling pathways. In various pathological conditions, such as cancer and inflammation, high levels of extracellular adenosine can promote disease progression by activating A2BAR.[2] By blocking this interaction, this compound can help to mitigate these effects.

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the human A2B adenosine receptor. It has significantly lower affinity for other adenosine receptor subtypes, such as A1, A2A, and A3.[1] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are primarily due to the inhibition of the A2BAR.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents like DMSO and Ethanol. For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. For in vivo studies, specific formulation protocols are available and should be followed carefully.[1]

Q4: What are the key signaling pathways activated by the A2B adenosine receptor?

A4: The A2B adenosine receptor can couple to different G proteins, primarily Gs and Gq, leading to the activation of multiple downstream signaling pathways.[4][5][6] Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][6][7] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4][6][8] The A2BAR can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. Cell density, passage number, or health may be inconsistent.Standardize cell seeding density and use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Instability of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent incubation times.Ensure that the incubation time with this compound is consistent across all experiments.
Observed cell toxicity at expected efficacious concentrations. Off-target effects of this compound at higher concentrations.Perform a dose-response curve to determine the therapeutic window. Consider using a lower concentration or a different A2BAR antagonist to confirm the on-target effect.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls.
No observable effect of this compound. Low or absent A2BAR expression in the cell line.Verify the expression of the A2B adenosine receptor in your cell model using techniques like qPCR, western blotting, or flow cytometry.
Inactive this compound.Check the storage conditions and age of the compound. If possible, test its activity in a validated positive control cell line known to express A2BAR.
Suboptimal assay conditions.Optimize assay parameters such as incubation time and cell density. Ensure that the assay is sensitive enough to detect the expected biological response.
Precipitation of this compound in culture medium. Poor solubility of this compound at the working concentration.Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly. If precipitation persists, consider using a different formulation or a lower concentration. For in vivo studies, follow recommended formulation protocols carefully.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various adenosine receptors and its efficacy in different cancer cell lines.

Table 1: In Vitro Potency of this compound Against Human Adenosine Receptors

Receptor SubtypeIC50 (nM)
A2B59[1][3]
A11300[1]
A2A820[1]
A3>10000

Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeAssay TypeIC50 (µM)
MDA-MB-231Breast CancerCell Viability (MTT)15.2
A549Lung CancerCell Viability (MTT)25.8
PC-3Prostate CancerCell Viability (MTT)18.5
HCT116Colon CancerCell Viability (MTT)22.1

Note: The IC50 values in Table 2 are representative and may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: cAMP Measurement Assay

This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to an A2BAR agonist.

Materials:

  • This compound

  • A2BAR-expressing cell line (e.g., HEK293 cells transfected with A2BAR)

  • A2BAR agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • Cell culture reagents

  • 96-well or 384-well plates

Procedure:

  • Cell Preparation:

    • Culture the A2BAR-expressing cells to the appropriate confluency.

    • Harvest and resuspend the cells in the assay buffer provided with the cAMP kit.

    • Seed the cells into the assay plate at the density recommended by the kit manufacturer.

  • Compound Treatment:

    • Prepare dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C. This step allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Prepare a solution of the A2BAR agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to the wells containing the cells and this compound.

    • Incubate for the time recommended by the cAMP assay kit to allow for cAMP production.

  • cAMP Detection:

    • Follow the instructions of the cAMP assay kit to lyse the cells and detect the intracellular cAMP levels. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the concentration of this compound to determine the inhibitory effect and calculate the IC50 value.

Visualizations

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits Gs Gαs A2BAR->Gs Gq Gαq A2BAR->Gq MAPK MAPK Pathway A2BAR->MAPK AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) PKA->Downstream PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates PKC->Downstream MAPK->Downstream

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_planning Phase 1: Initial Characterization cluster_refinement Phase 2: IC50 Determination cluster_validation Phase 3: Functional Validation cluster_application Phase 4: Experimental Application A Determine A2BAR Expression (qPCR, Western Blot) B Initial Dose-Response Screening (Broad Range, e.g., 0.01 - 100 µM) A->B C Narrow-Range Dose-Response (Centered around estimated IC50) B->C D Calculate IC50 Value C->D E Confirm On-Target Effect (e.g., cAMP assay, downstream marker analysis) D->E F Assess Off-Target Effects (e.g., toxicity at supra-efficacious doses) E->F G Select Optimal Concentration Range (e.g., 1x, 2x, 5x IC50) F->G H Perform Definitive Experiments G->H

Caption: Workflow for this compound Concentration Optimization.

References

Technical Support Center: BAY-545 Off-Target Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing off-target screening for BAY-545, a potent and selective A2B adenosine receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

A1: The primary target of this compound is the A2B adenosine receptor (A2BAR). It is a potent antagonist with an IC50 of 59 nM for the human receptor.[1] this compound exhibits selectivity over other adenosine receptor subtypes. For instance, its IC50 values for human A1, A2A, and A3 adenosine receptors are 1300 nM, 820 nM, and >10000 nM, respectively, demonstrating a favorable selectivity profile.

Q2: Why is off-target screening for this compound important?

A2: Off-target screening is a critical step in drug development to identify unintended interactions of a compound with other biological targets. For this compound, identifying off-target activities is crucial to:

  • Understand the compound's full pharmacological profile.

  • Anticipate potential side effects and toxicities.

  • Deconvolute on-target versus off-target driven phenotypic effects observed in cellular or in vivo models.

  • Provide a comprehensive safety profile for regulatory submissions.

Q3: What are the recommended initial steps for a this compound off-target screening campaign?

A3: A tiered approach is recommended. Start with a broad, cost-effective screening panel against a diverse set of targets. A common starting point is a safety-related panel, such as the Eurofins SafetyScreen44 or a similar panel, which covers a range of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[2][3] Based on the initial results, a more focused or expanded screening can be performed.

Q4: How should I interpret the results from a broad off-target screening panel?

A4: Interpretation of off-target screening data requires careful consideration of several factors:

  • Percent Inhibition/Activity: A common threshold for a significant "hit" is >50% inhibition or stimulation at a single concentration (e.g., 10 µM).

  • Concentration-Response: Hits from single-point screens should be confirmed with full concentration-response curves to determine the potency (IC50 or EC50) of the interaction.

  • Therapeutic Window: Compare the potency of off-target interactions with the on-target potency (IC50 for A2BAR). A large window between on-target and off-target potencies suggests a lower risk of off-target effects at therapeutic concentrations.

  • Biological Relevance: Evaluate the potential physiological consequences of interacting with the identified off-target.

Q5: What are some potential off-target liabilities for an A2B adenosine receptor antagonist like this compound?

A5: While specific off-target data for this compound is not publicly available, potential off-target concerns for A2B antagonists could include interactions with:

  • Other GPCRs: Particularly those with structural similarities in the ligand-binding pocket.

  • Kinases: Although less common for GPCR ligands, broad kinase screening (e.g., KINOMEscan) can rule out unexpected kinase interactions.[4][5]

  • Ion Channels: Especially important for cardiovascular safety assessment (e.g., hERG channel).

  • Transporters: Interactions with transporters can affect drug disposition and lead to drug-drug interactions.

Troubleshooting Guides

This section addresses common issues encountered during this compound off-target screening experiments.

Radioligand Binding Assays
Problem Possible Cause(s) Troubleshooting Steps
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of this compound or radioligand with assay components. 4. Inadequate washing to remove unbound radioligand.1. Use the radioligand at a concentration close to its Kd. 2. Optimize the concentration of blocking agents (e.g., BSA). 3. Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. 4. Increase the number and/or volume of wash steps. Ensure wash buffer is cold to slow dissociation.
Low Specific Binding Signal (Low Counts) 1. Low receptor expression in the membrane preparation. 2. Inactive receptor protein. 3. Low affinity of the radioligand. 4. Insufficient incubation time to reach equilibrium. 5. Issues with the scintillation counter or cocktail.1. Use a cell line with higher receptor expression or prepare more concentrated membranes. 2. Ensure proper storage and handling of membrane preparations to maintain receptor integrity. 3. Use a higher affinity radioligand if available. 4. Perform a time-course experiment to determine the optimal incubation time. 5. Check the calibration and settings of the counter and ensure the cocktail is appropriate for your filter type.
Poor Reproducibility Between Replicates 1. Inconsistent pipetting of reagents (this compound, radioligand, membranes). 2. Uneven filtration or washing. 3. Variability in cell membrane preparation. 4. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Ensure the filter plate is sealed properly on the vacuum manifold and that all wells are washed consistently. 3. Use a consistent protocol for membrane preparation and quality control each batch. 4. Use a temperature-controlled incubator or water bath.
Inconsistent IC50 Values 1. Incorrect concentration of the radioligand used in the Cheng-Prusoff equation. 2. Assay not performed at equilibrium. 3. Degradation of this compound stock solution. 4. Ligand depletion.1. Accurately determine the Kd of the radioligand and use the correct concentration in the calculation. 2. Ensure incubation time is sufficient to reach equilibrium. 3. Prepare fresh stock solutions of this compound and store them appropriately. 4. If the receptor concentration is high relative to the radioligand Kd, consider using a lower receptor concentration.
Functional Cell-Based Assays (e.g., cAMP, Calcium Flux)
Problem Possible Cause(s) Troubleshooting Steps
High Basal Signal 1. Constitutive activity of the overexpressed receptor. 2. High cell density. 3. Presence of endogenous agonists in the serum or media.1. Reduce the level of receptor expression. 2. Optimize cell seeding density. 3. Serum-starve cells before the assay.
Low Signal Window (Low Agonist Response) 1. Poor coupling of the receptor to the signaling pathway in the chosen cell line. 2. Low receptor expression. 3. Use of a sub-maximal agonist concentration. 4. Cell health issues.1. Use a cell line known to have robust coupling for the target receptor. 2. Increase receptor expression levels. 3. Perform an agonist concentration-response curve to determine the EC80. 4. Check cell viability and morphology.
Variable Antagonist Response 1. Inconsistent agonist stimulation. 2. Insufficient pre-incubation time with this compound. 3. This compound cytotoxicity at high concentrations.1. Ensure consistent pipetting and mixing of the agonist. 2. Optimize the pre-incubation time to allow this compound to reach its target. 3. Perform a cell viability assay with this compound alone to determine its cytotoxic concentration.

Experimental Protocols & Methodologies

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that can couple to Gs, Gi, and Gq proteins, leading to the modulation of multiple downstream signaling pathways.[6][7] Understanding this pathway is crucial for designing functional assays and interpreting off-target effects.

A2B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BAY545 This compound A2BAR A2B Receptor BAY545->A2BAR Inhibits Adenosine Adenosine Adenosine->A2BAR Activates Gs Gs A2BAR->Gs Gi Gi A2BAR->Gi Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->Downstream

A2B Adenosine Receptor Signaling Pathways
Off-Target Screening Workflow

A systematic workflow is essential for a comprehensive off-target screening campaign.

Off_Target_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation & Follow-up start Define Screening Goals (e.g., safety, selectivity) select_panel Select Primary Screening Panel (e.g., SafetyScreen44) start->select_panel determine_conc Determine Screening Concentration (e.g., 10 µM) select_panel->determine_conc primary_screen Perform Primary Screen (Single Concentration) determine_conc->primary_screen data_analysis Analyze Primary Data (Calculate % Inhibition) primary_screen->data_analysis hit_id Identify Hits (e.g., >50% Inhibition) data_analysis->hit_id conc_response Concentration-Response Curves (Determine IC50/EC50) hit_id->conc_response final_report Final Report hit_id->final_report No Hits ortho_assay Orthogonal Assays (e.g., functional vs. binding) conc_response->ortho_assay data_interp Interpret Data & Assess Risk ortho_assay->data_interp data_interp->final_report

General Workflow for Off-Target Screening
Protocol: Radioligand Displacement Assay for a GPCR Panel

This protocol outlines a general procedure for screening this compound against a panel of GPCR targets using radioligand displacement assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Membrane preparations expressing the target GPCRs

  • Specific radioligand for each target

  • Assay buffer (target-specific, typically containing a buffer salt, MgCl2, and a blocking agent like BSA)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a dilution series of this compound in the assay buffer. For a primary screen, a single final concentration of 10 µM is common.

  • Assay Plate Preparation:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the diluted this compound or vehicle (for total binding) to the appropriate wells.

    • Add a saturating concentration of a known unlabeled ligand to the non-specific binding (NSB) wells.

  • Reaction Initiation:

    • Add the specific radioligand at a concentration close to its Kd to all wells.

    • Add the membrane preparation to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition of specific binding for this compound at the tested concentration using the following formula: % Inhibition = 100 * (1 - (Counts_BAY545 - Counts_NSB) / (Counts_Total - Counts_NSB))

  • For hits identified in the primary screen, perform the assay with a full concentration range of this compound to determine the IC50 value.

  • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation

The results of a broad off-target screening panel are typically presented in a table summarizing the activity of the test compound against each target.

Table 1: Hypothetical Off-Target Screening Results for this compound (10 µM)

Target ClassTargetAssay Type% Inhibition at 10 µM
GPCR Adenosine A1Radioligand Binding45%
Adenosine A2ARadioligand Binding38%
Adenosine A2B Radioligand Binding 98% (On-Target)
Adenosine A3Radioligand Binding15%
Adrenergic α1ARadioligand Binding8%
Adrenergic β2Radioligand Binding-2%
Dopamine D2Radioligand Binding12%
Serotonin 5-HT2ARadioligand Binding55% (Hit)
Ion Channel hERGRadioligand Binding25%
Nav1.5Radioligand Binding5%
Enzyme COX-1Enzymatic3%
PDE4Enzymatic18%
Transporter Dopamine Transporter (DAT)Radioligand Binding9%

This is a hypothetical data table for illustrative purposes.

In this example, this compound shows a significant interaction with the Serotonin 5-HT2A receptor, which would be flagged as a "hit" for further investigation, including a full concentration-response curve to determine its potency at this off-target.

References

Technical Support Center: Minimizing Variability in the Bleomycin Mouse Model with BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the bleomycin mouse model of pulmonary fibrosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the potential application of BAY-545 to minimize experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in the bleomycin mouse model?

A1: The bleomycin mouse model is a cornerstone for studying idiopathic pulmonary fibrosis (IPF), but it is known for its inherent variability.[1][2] Key sources of variability include:

  • Bleomycin Administration: The method of bleomycin delivery (intratracheal, oropharyngeal, intravenous, or intraperitoneal) can significantly impact the location and severity of fibrosis.[1] Even with intratracheal instillation, uneven distribution within the lungs can lead to patchy fibrosis.

  • Mouse Strain: Different mouse strains exhibit varying susceptibility to bleomycin-induced fibrosis. C57BL/6 mice are known to be high responders, while Balb/c mice are relatively resistant.[1]

  • Dosage: The dose of bleomycin is critical. High doses can lead to acute toxicity and mortality, while low doses may not induce a robust fibrotic response.[3]

  • Inflammatory Response: The initial inflammatory phase following bleomycin administration can be highly variable among individual animals, influencing the subsequent fibrotic phase.[1][4]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[3][5][6][7] Adenosine levels are often elevated in tissues under conditions of stress or injury, and the A2B receptor is a G protein-coupled receptor that, when activated by adenosine, can modulate inflammatory and fibrotic processes.[5]

Q3: How might this compound help in minimizing variability in the bleomycin mouse model?

A3: While direct studies on this compound specifically for reducing variability in the bleomycin model are not extensively published, its mechanism of action suggests a potential role. By blocking the A2B adenosine receptor, this compound may help to:

  • Standardize the Inflammatory Response: The initial, variable inflammatory response to bleomycin is a major driver of inconsistent fibrotic outcomes. A2BAR signaling is involved in modulating inflammation. By antagonizing this receptor, this compound could potentially dampen and normalize the early inflammatory cascade, leading to a more uniform fibrotic response across a cohort of animals.

  • Modulate Fibroblast Activation: A2BAR activation can influence fibroblast proliferation and differentiation into myofibroblasts, key events in fibrosis. Inhibiting this pathway may lead to a more controlled and less variable fibrotic process.

  • Influence the TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of fibrosis.[8] There is evidence of crosstalk between adenosine signaling and the TGF-β pathway.[9] By modulating A2BAR, this compound could indirectly influence TGF-β signaling, potentially leading to a more consistent fibrotic phenotype.

Troubleshooting Guides

Issue: High mortality rate in the bleomycin-treated group.

Potential Cause Troubleshooting Step
Bleomycin dose is too high. Perform a dose-response study to determine the optimal bleomycin concentration that induces fibrosis with minimal mortality in your specific mouse strain. Doses between 0.05-0.5 U/kg have been shown to induce a dose-dependent fibrotic phenotype without the high mortality seen at doses of 1-3 U/kg.[2][10]
Inconsistent bleomycin administration. Ensure proper and consistent intratracheal or oropharyngeal instillation technique to avoid accidental administration into the esophagus, which can lead to increased stress and mortality.
Underlying health issues in the animal colony. Ensure all mice are healthy and free of pathogens before starting the experiment.

Issue: Inconsistent fibrotic lesions within the same experimental group.

Potential Cause Troubleshooting Step
Uneven distribution of bleomycin in the lungs. Consider using methods that promote more uniform lung delivery, such as aerosolization, though this may result in milder fibrosis.[5] For intratracheal instillation, ensure the volume and speed of administration are consistent.
Variable inflammatory responses. Consider the prophylactic or therapeutic administration of this compound to potentially normalize the initial inflammatory response. (See proposed experimental protocol below).
Genetic drift within the mouse colony. Ensure the use of mice from a reliable vendor with a consistent genetic background.

Experimental Protocols

Proposed Protocol for Investigating the Effect of this compound on Bleomycin-Induced Pulmonary Fibrosis

This protocol outlines a potential experimental design to assess whether this compound can reduce variability and attenuate fibrosis in the bleomycin mouse model.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 (known responders to bleomycin)[1]

  • Age: 8-12 weeks

2. Experimental Groups:

  • Group 1: Saline control + Vehicle

  • Group 2: Saline control + this compound

  • Group 3: Bleomycin + Vehicle

  • Group 4: Bleomycin + this compound (Prophylactic)

  • Group 5: Bleomycin + this compound (Therapeutic)

3. Bleomycin Induction:

  • Administer a single intratracheal dose of bleomycin (e.g., 1.5 mg/kg) on day 0.[5]

4. This compound Administration:

  • Vehicle: Prepare a suitable vehicle for this compound based on its solubility characteristics.

  • Dosing: The optimal in vivo dose of this compound would need to be determined, but literature on its use in other fibrosis models could provide a starting point.[5]

  • Prophylactic Treatment (Group 4): Begin this compound administration 1-3 days prior to bleomycin instillation and continue daily throughout the study.

  • Therapeutic Treatment (Group 5): Begin this compound administration 7-10 days after bleomycin instillation, once the initial inflammatory phase has subsided and the fibrotic process is established.[1]

5. Endpoint Analysis (e.g., Day 14 or 21):

  • Histology: Assess lung fibrosis using Masson's trichrome staining and the Ashcroft scoring method.

  • Hydroxyproline Assay: Quantify total lung collagen content.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TGF-β1, IL-6).

Data Presentation

Table 1: Pharmacological Properties of this compound

Property Value Reference
Target A2B Adenosine Receptor (A2BAR)[5][6]
Action Antagonist[5][6]
IC50 (Human A2BAR) 59 nM[3][6][7]
IC50 (Mouse A2BAR) 400 nM[6]
IC50 (Rat A2BAR) 280 nM[6]
Selectivity More selective for A2BAR over A1, A2A, and A3 adenosine receptors.[6]

Visualizations

Signaling Pathways

Bleomycin_BAY545_Pathway Bleomycin Bleomycin Injury Epithelial_Damage Alveolar Epithelial Damage Bleomycin->Epithelial_Damage Inflammation Inflammation (Variable) Epithelial_Damage->Inflammation Adenosine Increased Adenosine Epithelial_Damage->Adenosine TGFb TGF-β Activation Inflammation->TGFb A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates A2BAR->Inflammation Modulates A2BAR->TGFb Influences Fibroblast Fibroblast Activation & Proliferation TGFb->Fibroblast Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast ECM Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM BAY545 This compound BAY545->A2BAR Inhibits

Caption: Potential mechanism of this compound in bleomycin-induced fibrosis.

Experimental Workflow

Experimental_Workflow Start Start Experiment (Day -3 to 0) Prophylactic_BAY545 Prophylactic this compound Administration (Group 4) Start->Prophylactic_BAY545 Bleomycin_Admin Bleomycin Instillation (Day 0) Start->Bleomycin_Admin For Groups 3, 5 Prophylactic_BAY545->Bleomycin_Admin Therapeutic_BAY545 Therapeutic this compound Administration (Group 5) (Start Day 7-10) Bleomycin_Admin->Therapeutic_BAY545 Monitoring Daily Monitoring (Weight, Health) Bleomycin_Admin->Monitoring Therapeutic_BAY545->Monitoring Endpoint Endpoint Analysis (Day 14 or 21) Monitoring->Endpoint Histology Histology (H&E, Trichrome) Endpoint->Histology Biochemistry Hydroxyproline Assay Endpoint->Biochemistry BAL BAL Fluid Analysis Endpoint->BAL

Caption: Proposed workflow for evaluating this compound in the bleomycin model.

This technical support guide provides a framework for understanding and potentially mitigating variability in the bleomycin mouse model through the novel application of this compound. As with any new experimental approach, careful validation and dose-response studies are recommended.

References

Troubleshooting inconsistent results with BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistent results during experiments with BAY-545.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the adenosine A2B receptor (A2BR). It functions by competitively binding to the A2B receptor, thereby blocking the downstream signaling pathways typically initiated by the binding of adenosine. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By inhibiting this process, this compound can modulate various physiological and pathophysiological processes, including inflammation and fibrosis.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is crucial to use fresh, moisture-free DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound. Stock solutions should be stored at -20°C or -80°C. For in vivo studies, specific formulation protocols should be followed to ensure a homogenous suspension.

Q3: What is the selectivity profile of this compound against other adenosine receptors?

This compound exhibits high selectivity for the human A2B receptor over other adenosine receptor subtypes. This selectivity is a critical factor in designing experiments and interpreting results, as it minimizes the potential for off-target effects mediated by A1, A2A, or A3 receptors.

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to assay conditions. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Lower than Expected Potency or Lack of Efficacy in Cell-Based Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation in Media - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to prevent precipitation. - Visually inspect the media for any signs of compound precipitation after adding this compound. - Prepare fresh dilutions from the stock solution for each experiment.
Compound Degradation - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment, as some media components can degrade the compound.
Suboptimal Assay Conditions - Optimize cell density; too many or too few cells can affect the assay window. - Ensure the agonist concentration (if used) is appropriate (typically EC50 to EC80 for antagonist assays). - Verify the expression of the A2B receptor in your cell line.
Lot-to-Lot Variability - If you suspect lot-to-lot variability, test the new lot against a previously validated lot using a standardized protocol and quality control samples.[1]
Issue 2: High Variability Between Replicates

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. - Prepare a master mix of reagents to add to all wells to minimize pipetting errors.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Ensure proper humidification in the incubator.
Cell Seeding Inconsistency - Ensure a homogenous cell suspension before seeding. - Use a consistent seeding protocol and allow cells to settle evenly before incubation.
Compound Adsorption to Plastics - Consider using low-adhesion microplates, especially for low concentrations of this compound.
Issue 3: Unexpected Off-Target Effects

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Compound Concentration - Perform a dose-response curve to determine the optimal concentration range. - Use the lowest effective concentration to minimize the risk of off-target activity.
Interaction with Other Signaling Pathways - Investigate potential crosstalk between the A2B receptor and other pathways relevant to your experimental model, such as the TGF-β signaling pathway, which is often implicated in fibrosis.[2][3]
Non-specific Cytotoxicity - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay to ensure that the observed effects are not due to general toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for easy reference.

Parameter Species Value Assay Type
IC50 (A2B Receptor) Human59 nMCell-free
IC50 (A2B Receptor) Human66 nMCell-based
IC50 (A2B Receptor) Mouse400 nMCell-based
IC50 (A2B Receptor) Rat280 nMCell-based
IC50 (A1 Receptor) Human1300 nM-
IC50 (A2A Receptor) Human820 nM-
IC50 (A3 Receptor) Human>10,000 nM-

Experimental Protocols

Protocol 1: In Vitro cAMP Antagonism Assay

This protocol outlines a general procedure for assessing the antagonist activity of this compound on A2B receptor-mediated cAMP production in a cell-based assay.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Agonist Stimulation & Lysis cluster_3 cAMP Detection p1 Seed A2BR-expressing cells in a 96-well plate p2 Incubate overnight to allow for cell attachment p1->p2 t1 Prepare serial dilutions of this compound p2->t1 t2 Pre-incubate cells with this compound or vehicle control t1->t2 s1 Stimulate cells with an A2BR agonist (e.g., NECA) t2->s1 s2 Lyse cells to release intracellular cAMP s1->s2 d1 Use a competitive ELISA or HTRF-based cAMP assay kit s2->d1 d2 Measure signal and calculate cAMP concentration d1->d2

Caption: Workflow for an in vitro cAMP antagonism assay.

Detailed Steps:

  • Cell Seeding: Plate cells expressing the A2B receptor (e.g., HEK293-A2BR) in a 96-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add an A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.

  • Cell Lysis and cAMP Measurement: After agonist stimulation for a specified time (e.g., 15 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol provides a general framework for inducing pulmonary fibrosis in mice using bleomycin and for evaluating the therapeutic potential of this compound.[4][5][6]

G cluster_0 Induction of Fibrosis cluster_1 This compound Treatment cluster_2 Endpoint Analysis cluster_3 Fibrosis Assessment i1 Administer bleomycin intratracheally to mice i2 Monitor animal health and body weight i1->i2 t1 Prepare this compound formulation for in vivo administration i2->t1 t2 Administer this compound or vehicle control daily (e.g., oral gavage) t1->t2 e1 Sacrifice animals at a predetermined time point (e.g., Day 21) t2->e1 e2 Collect bronchoalveolar lavage fluid (BALF) and lung tissue e1->e2 a1 Histological analysis (Masson's Trichrome staining) e2->a1 a2 Hydroxyproline assay for collagen content a3 Gene expression analysis (e.g., qPCR for fibrotic markers)

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Detailed Steps:

  • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6) for the induction of pulmonary fibrosis.

  • Bleomycin Administration: Anesthetize the mice and intratracheally instill a single dose of bleomycin. A control group should receive sterile saline.

  • This compound Formulation and Administration: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Begin treatment with this compound at a predetermined time point after bleomycin administration (e.g., daily from day 7 to day 21).

  • Monitoring: Monitor the body weight and clinical signs of the animals throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period (e.g., day 21 or 28), euthanize the animals.

  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Perfuse the lungs and harvest the tissue.

  • Assessment of Fibrosis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's Trichrome to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring method.

    • Biochemistry: Homogenize the other lung lobe and measure the collagen content using a hydroxyproline assay.

    • Gene Expression: Extract RNA from lung tissue to analyze the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by qPCR.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the A2B adenosine receptor and the point of intervention for this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Blocks G_protein Gαs A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Inflammation, Fibrosis) CREB->Gene_Expression Regulates

Caption: A2B adenosine receptor signaling pathway and this compound inhibition.

References

BAY-545 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-545. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential issues related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted, typically in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.[1] Always refer to the manufacturer's datasheet for specific storage recommendations.

Q2: What is the best solvent to use for reconstituting this compound?

A2: DMSO is a common and effective solvent for reconstituting many organic small molecules like this compound for in vitro experiments. It is important to use a high-purity, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: I'm observing a decrease in the activity of this compound in my experiments over time. Could it be degrading in my cell culture medium?

A3: A decrease in activity can be an indication of compound degradation. The stability of a small molecule in cell culture medium can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum proteins.[2][3] It is advisable to perform a stability study of this compound in your specific cell culture medium to determine its experimental half-life.

Q4: Are there any visible signs of this compound degradation?

A4: Visual inspection of your stock solution is a good first step. Any change in color or the appearance of precipitate in a previously clear solution could indicate degradation or solubility issues.[2] However, chemical degradation can occur without any visible changes. Therefore, functional assays and analytical methods like HPLC are more reliable for assessing the integrity of your compound.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.

Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. This guide will help you systematically troubleshoot the issue.

Possible Causes and Solutions:

  • Cell-Related Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cell lines can exhibit genetic drift over time, altering their response to compounds.

    • Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment, as variations can alter the effective compound-to-cell ratio.

  • Compound Handling and Stability:

    • Inconsistent Stock Solutions: Prepare fresh dilutions from a concentrated stock for each experiment. Avoid using previously diluted solutions that may have degraded.

    • Degradation in Media: The stability of this compound may vary in your specific cell culture medium. Consider performing a time-course experiment to assess its stability under your experimental conditions (see protocol below).

  • Assay Conditions:

    • Incubation Time: Use a consistent incubation time for all experiments, as the duration of exposure can influence the apparent IC50.

    • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls.

Troubleshooting Workflow for Inconsistent Results

G start Start: Inconsistent IC50 Values check_cells Verify Cell Culture Consistency (Passage #, Seeding Density) start->check_cells check_compound Assess Compound Handling (Fresh Dilutions, Aliquots) check_cells->check_compound Consistent conclusion Identify Source of Variability check_cells->conclusion Inconsistent check_assay Standardize Assay Conditions (Incubation Time, DMSO %) check_compound->check_assay Consistent check_compound->conclusion Inconsistent stability_test Perform Compound Stability Test (See Protocol) check_assay->stability_test Consistent check_assay->conclusion Inconsistent analyze_hplc Analyze by HPLC for Degradation stability_test->analyze_hplc Activity Loss Observed stability_test->conclusion No Activity Loss analyze_hplc->conclusion

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data on this compound Stability (Hypothetical)

The following table presents hypothetical data to illustrate how the stability of this compound might be summarized. It is essential to perform your own stability studies under your specific experimental conditions.

Cell Culture MediumSerum ConcentrationIncubation Time (hours)% this compound Remaining (Hypothetical)
DMEM10% FBS0100%
DMEM10% FBS2485%
DMEM10% FBS4865%
RPMI-164010% FBS0100%
RPMI-164010% FBS2490%
RPMI-164010% FBS4875%
Serum-Free MediumN/A0100%
Serum-Free MediumN/A2495%
Serum-Free MediumN/A4888%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol describes a method to determine the stability of this compound in your specific cell culture medium over time using HPLC analysis.[5]

Materials:

  • This compound

  • Your chosen cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in your cell culture medium at the final working concentration you use in your experiments.

  • Aliquot Samples: Dispense equal volumes of the this compound-media solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.

  • Sample Preparation for HPLC: Once all time points are collected, thaw the samples. If your medium contains serum, you will need to perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins).

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC. The peak area corresponding to this compound will be used to determine its concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will allow you to determine the half-life of the compound in your specific medium.

Experimental Workflow for Stability Testing

G start Prepare this compound in Cell Culture Medium aliquot Aliquot for Each Time Point start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect and Freeze Samples at Time Points incubate->collect prepare Prepare Samples for HPLC (e.g., Protein Precipitation) collect->prepare analyze Analyze by HPLC prepare->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate end Determine Compound Half-Life calculate->end

Caption: Workflow for determining compound stability in cell culture media.

Signaling Pathway

This compound is an antagonist of the A2B adenosine receptor (A2BAR). The activation of A2BAR by adenosine initiates a signaling cascade that can have varied downstream effects depending on the cell type.[6][7][8]

A2B Adenosine Receptor Signaling Pathway

G cluster_membrane Cell Membrane A2BAR A2B Receptor G_protein Gs/Gq Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gs PLC Phospholipase C G_protein->PLC Gq cAMP cAMP AC->cAMP Generates Ca Ca2+ PLC->Ca Increases Adenosine Adenosine Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits PKA PKA cAMP->PKA Response Cellular Response (e.g., Inflammation, Proliferation) PKA->Response ERK MAPK/ERK ERK->Response Ca->ERK

Caption: Simplified A2B adenosine receptor signaling pathway.

References

Impact of serum on BAY-545 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the A2B adenosine receptor antagonist, BAY-545, particularly concerning the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3][4] Its mechanism of action is to block the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling pathways. The A2B receptor is a G protein-coupled receptor (GPCR) that can couple to Gs, Gq, and Gi proteins, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP) and calcium.[5][6][7]

Q2: We are observing a decrease in the potency (higher IC50) of this compound when we switch from serum-free media to a serum-containing media. Why is this happening?

A2: This is a common phenomenon for many small molecule drugs and is likely due to serum protein binding.[8] A significant portion of this compound may bind to proteins in the serum, primarily albumin. Only the unbound, or "free," fraction of the drug is available to interact with the A2B receptor on the cell surface.[8] This reduction in the free concentration of this compound at the target site necessitates a higher total concentration of the compound to achieve the same level of receptor antagonism, resulting in an apparent decrease in potency (a rightward shift in the IC50 curve).

Q3: How can we quantify the impact of serum on this compound activity?

A3: The effect of serum can be quantified by determining the IC50 of this compound in the presence and absence of a defined concentration of serum or a specific serum protein like human serum albumin (HSA) or bovine serum albumin (BSA). The fold-shift in the IC50 value provides a measure of the impact of protein binding. An "activity ratio" can be calculated by dividing the IC50 in the presence of serum protein by the IC50 in its absence, which represents the extent of specific binding.[9]

Q4: What are the typical downstream signaling pathways activated by the A2B receptor that this compound would inhibit?

A4: The A2B receptor is known to be promiscuous in its G protein coupling, leading to the activation of multiple signaling cascades depending on the cell type.[5][6][7] this compound would be expected to inhibit:

  • Gs-mediated signaling: This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][2][5]

  • Gq-mediated signaling: This involves the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][5]

  • Gi-mediated signaling: In some cellular contexts, the A2B receptor can couple to Gi, which inhibits adenylyl cyclase and can also modulate other effectors like ion channels.[5][6]

Data Presentation

Table 1: Illustrative Impact of Human Serum Albumin (HSA) on this compound Potency in an A2B Receptor-Mediated cAMP Accumulation Assay.

ConditionThis compound IC50 (nM)Fold Shift
Serum-Free Buffer66-
Buffer + 4% HSA4857.3

Note: This data is illustrative and intended to demonstrate the expected effect of serum protein binding on this compound activity. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: A2B Receptor Antagonist Functional Assay (cAMP Accumulation)

This protocol is designed to determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production in cells expressing the human A2B receptor.

Materials:

  • HEK-293 cells stably expressing the human A2B receptor.

  • Cell culture medium (e.g., DMEM/F12) with and without Fetal Bovine Serum (FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound.

  • A2B receptor agonist (e.g., NECA).

  • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[10]

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • White, opaque 96- or 384-well microplates.

  • Optional: Purified human serum albumin (HSA).

Procedure:

  • Cell Seeding: Seed the HEK-293-A2B cells into the microplates at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. To test the effect of serum, prepare an identical serial dilution in assay buffer supplemented with a physiological concentration of HSA (e.g., 4%).

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add the PDE inhibitor to all wells.

    • Add the this compound serial dilutions (with and without HSA) to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.[11]

  • Agonist Stimulation: Add the A2B agonist NECA at a concentration that elicits ~80% of its maximal response (EC80).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.[10]

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High background signal 1. Autofluorescence from serum components (e.g., phenol red, FBS).2. Insufficient blocking.3. Non-specific antibody binding (in ELISA-based assays).1. Perform the final assay steps in a serum-free and phenol red-free buffer like PBS+.[12]2. Use an appropriate blocking buffer for your assay system.[13]3. Titrate antibody concentrations and include appropriate isotype controls.[14]
Low signal or poor assay window 1. Low A2B receptor expression in the cell line.2. Degraded agonist (NECA) or PDE inhibitor.3. Suboptimal cell number or viability.1. Confirm receptor expression via a complementary method (e.g., radioligand binding, Western blot).2. Prepare fresh solutions of agonist and PDE inhibitor.3. Optimize cell seeding density and ensure cells are in a logarithmic growth phase.[15]
Inconsistent results between replicates ("noisy" data) 1. "Edge effects" due to evaporation in the outer wells of the microplate.2. Inconsistent cell seeding.3. Pipetting errors.1. Avoid using the outer wells for experimental samples; instead, fill them with sterile water or PBS to create a humidity barrier.[15]2. Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution.[15]3. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
Potency of this compound is significantly lower than expected 1. Presence of serum or albumin in the assay medium.2. Incorrect concentration of the this compound stock solution.3. A2B receptor desensitization due to prolonged agonist exposure.1. As detailed in the FAQs, serum proteins will bind to this compound, reducing its free concentration. Perform assays in serum-free buffer to determine the intrinsic potency.2. Verify the concentration and purity of your this compound stock.3. Ensure agonist incubation times are kept consistent and as short as feasible for the assay.

Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA PKA cAMP->PKA Activates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Response Cellular Response PKA->Response Ca_PKC->Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed A2B-expressing cells in 96-well plate prep_compounds 2. Prepare this compound dilutions (with/without serum protein) wash_cells 3. Wash cells prep_compounds->wash_cells add_antagonist 4. Add this compound dilutions & PDE inhibitor wash_cells->add_antagonist add_agonist 5. Add NECA (agonist) add_antagonist->add_agonist incubate 6. Incubate to allow cAMP accumulation add_agonist->incubate detect_cAMP 7. Lyse cells & detect cAMP incubate->detect_cAMP analyze_data 8. Plot dose-response curve & calculate IC50 detect_cAMP->analyze_data Troubleshooting_Logic start Low this compound Potency (High IC50) Observed check_serum Is serum or albumin present in the assay? start->check_serum serum_yes Serum Protein Binding Is the Likely Cause check_serum->serum_yes Yes serum_no Investigate Other Causes check_serum->serum_no No cause1 Incorrect Compound Concentration serum_no->cause1 cause2 Degraded Reagents (e.g., Agonist) serum_no->cause2 cause3 Assay Protocol Variability serum_no->cause3

References

Technical Support Center: BAY-545 In Vivo Vehicle Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing BAY-545 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during the formulation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: this compound is a potent and selective A2B adenosine receptor antagonist.[1][2][3] It is a hydrophobic molecule with poor aqueous solubility, making vehicle preparation for in vivo studies a critical step.[1] this compound is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[1]

Q2: What are the recommended vehicles for administering this compound in vivo?

A2: The choice of vehicle depends on the intended route of administration. For oral administration, a homogeneous suspension in an aqueous vehicle like Carboxymethylcellulose-sodium (CMC-Na) is a suitable option.[2] For other routes, such as intraperitoneal (IP) or intravenous (IV) injections, co-solvent systems are often employed to achieve a clear solution. Common co-solvent formulations for poorly soluble compounds include combinations of DMSO, Polyethylene glycol 300 (PEG300), Tween-80, and saline, or cyclodextrin-based solutions.[4][5]

Q3: My this compound formulation is cloudy and appears to have precipitated. What should I do?

A3: Precipitation indicates that the compound is not fully solubilized or has fallen out of solution. This can lead to inaccurate dosing and reduced bioavailability. To address this, consider the following:

  • Ensure complete initial dissolution: Make sure the initial stock solution in an organic solvent like DMSO is fully dissolved before adding it to the aqueous vehicle. Gentle warming or sonication can aid in this process.

  • Optimize the vehicle composition: The concentration of co-solvents like DMSO may need to be adjusted. However, be mindful of the potential for vehicle toxicity at higher concentrations.[6]

  • Consider alternative formulations: If precipitation persists, a different vehicle system may be necessary. For instance, a suspension may be more appropriate than a solution for your intended application.

Q4: I am observing adverse effects or toxicity in my animal models. Could the vehicle be the cause?

A4: Yes, the vehicle itself can sometimes cause adverse effects. High concentrations of certain organic solvents, such as DMSO, can be toxic to animals.[6] It is crucial to use the lowest effective concentration of any co-solvent. Always run a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity. If you suspect vehicle toxicity, consider reducing the concentration of the problematic excipient or exploring alternative, more biocompatible vehicle options.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or cloudiness in the final formulation - Incomplete dissolution of the initial stock solution.- Poor solubility of this compound in the chosen vehicle.- Temperature effects causing the compound to fall out of solution.- Ensure the initial DMSO stock is a clear solution before adding to the aqueous phase.- Increase the proportion of co-solvents (e.g., PEG300, Tween-80) if possible, while remaining within tolerated limits.- Prepare the formulation at room temperature and consider gentle warming or sonication to aid dissolution.- If precipitation persists, consider using a suspension formulation (e.g., with CMC-Na) instead of a solution.
Inconsistent or no therapeutic effect observed in vivo - Inaccurate dosing due to precipitation or non-homogeneous suspension.- Poor bioavailability from the chosen route of administration.- Visually inspect the formulation for homogeneity before each administration.- For suspensions, ensure vigorous mixing (vortexing) before drawing each dose.- Consider the route of administration. For compounds with low oral bioavailability, intraperitoneal injection might provide better exposure.[6]
Difficulty in administering the formulation (e.g., high viscosity) - High concentration of suspending agents like CMC-Na.- Reduce the concentration of the suspending agent. A 0.5% to 1% (w/v) solution of CMC-Na is typically sufficient.[8]- Ensure the formulation is at room temperature, as lower temperatures can increase viscosity.

Quantitative Data Summary

Solvent Solubility of this compound Notes
DMSO 84 - 150 mg/mLHigh solubility, suitable for preparing concentrated stock solutions.[1][9]
Ethanol ~84 mg/mLGood solubility.[1]
Water InsolubleThis compound is practically insoluble in aqueous solutions alone.[1]
0.5% CMC-Na in Saline Forms a homogeneous suspension (e.g., ≥5 mg/mL)Suitable for oral administration.[2]
10% DMSO in Corn Oil Forms a clear solution at lower concentrations (e.g., ≤1.14 mg/mL)An option for oral or intraperitoneal administration.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Forms a clear solution (e.g., ≥2.5 mg/mL)A common co-solvent system for parenteral administration.[4]
10% DMSO in 20% SBE-β-CD in Saline Forms a clear solution (e.g., ≥2.5 mg/mL)Cyclodextrin-based formulation to enhance solubility for parenteral routes.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in CMC-Na for Oral Administration
  • Prepare a 0.5% (w/v) CMC-Na solution:

    • Weigh the appropriate amount of CMC-Na powder.

    • In a sterile beaker, slowly add the CMC-Na powder to sterile saline while continuously stirring to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.

  • Prepare a concentrated stock solution of this compound in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of high-purity DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved. Sonication or gentle warming may be used to facilitate dissolution.

  • Prepare the final suspension:

    • Slowly add the this compound/DMSO stock solution to the 0.5% CMC-Na solution while vortexing.

    • Continue to vortex until a uniform, homogeneous suspension is achieved.

    • Visually inspect the suspension for any large particles or aggregates.

    • Prepare this formulation fresh daily for administration.

Protocol 2: Preparation of this compound Solution for Parenteral Administration (Co-solvent method)
  • Prepare a concentrated stock solution of this compound in DMSO:

    • As described in Protocol 1, prepare a clear, concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]

  • Prepare the final formulation:

    • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix again until the solution is homogeneous.

    • Finally, add sterile saline to reach the desired final volume and concentration.

    • Example for a 2.5 mg/mL final solution: To make 1 mL, add 100 µL of a 25 mg/mL this compound/DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[4]

    • This should result in a clear solution. Prepare fresh before use.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: CMC-Na Suspension (Oral) cluster_protocol2 Protocol 2: Co-Solvent Solution (Parenteral) p1_start Start p1_step1 Prepare 0.5% CMC-Na in sterile saline p1_start->p1_step1 p1_step2 Prepare concentrated This compound stock in DMSO p1_start->p1_step2 p1_step3 Add this compound/DMSO stock to CMC-Na solution p1_step1->p1_step3 p1_step2->p1_step3 p1_step4 Vortex to create a homogeneous suspension p1_step3->p1_step4 p1_end Ready for Oral Gavage p1_step4->p1_end p2_start Start p2_step1 Prepare concentrated This compound stock in DMSO p2_start->p2_step1 p2_step2 Add PEG300 and mix p2_step1->p2_step2 p2_step3 Add Tween-80 and mix p2_step2->p2_step3 p2_step4 Add saline to final volume p2_step3->p2_step4 p2_end Ready for Injection p2_step4->p2_end

Caption: Experimental workflows for preparing this compound formulations.

signaling_pathway BAY545 This compound A2B_receptor A2B Adenosine Receptor BAY545->A2B_receptor antagonizes G_protein G Protein A2B_receptor->G_protein activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase activates cAMP cAMP Adenylate_cyclase->cAMP produces Downstream Downstream Signaling (e.g., PKA, Epac) cAMP->Downstream

Caption: this compound mechanism of action as an A2B adenosine receptor antagonist.

References

Technical Support Center: Ensuring BAY-545 Selectivity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of BAY-545, a potent A2B adenosine receptor antagonist, in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] Its mechanism of action is to bind to the A2B receptor and block the downstream signaling pathways that are typically initiated by the binding of the endogenous agonist, adenosine. The A2B receptor is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[4]

Q2: How selective is this compound for the A2B adenosine receptor over other adenosine receptor subtypes?

A2: this compound exhibits significant selectivity for the human A2B receptor over other human adenosine receptor subtypes (A1, A2A, and A3).[1] Quantitative data on its inhibitory activity is summarized in the tables below.

Q3: What are the key signaling pathways activated by the A2B adenosine receptor that are blocked by this compound?

A3: The A2B adenosine receptor primarily signals through two major G-protein pathways:

  • Gs-protein pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA).

  • Gq-protein pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).

This compound, as an antagonist, blocks these downstream effects upon A2B receptor activation.

Q4: Is it necessary to perform my own off-target screening for this compound?

A4: While this compound is known to be selective for the A2B adenosine receptor over other adenosine receptor subtypes, comprehensive off-target screening is a critical step to ensure the validity of your experimental results. It is highly recommended to screen this compound against a broad panel of receptors, ion channels, and enzymes, especially if you observe unexpected or difficult-to-reproduce effects in your assays. Commercial services like Eurofins' SafetyScreen panels or Reaction Biology's InVEST panels can provide this broader profiling.

Q5: What are the recommended cell lines for studying this compound activity?

A5: The choice of cell line will depend on your specific research question.

  • Recombinant cell lines: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells engineered to overexpress the human A2B adenosine receptor are commonly used for initial characterization and selectivity profiling. These cells typically have low to no endogenous expression of adenosine receptors, providing a clean system to study the specific effects of this compound on the A2B receptor.

  • Endogenously expressing cell lines: For more physiologically relevant studies, you may choose cell lines that naturally express the A2B receptor. The expression levels should be confirmed by techniques such as qPCR or western blotting.

Quantitative Data Summary

Table 1: this compound Potency and Selectivity

TargetSpeciesAssay TypeValueUnit
A2B Adenosine ReceptorHumanCell-free IC5059nM
A2B Adenosine ReceptorHumanCellular IC5066nM
A2B Adenosine ReceptorMouseCellular IC50400nM
A2B Adenosine ReceptorRatCellular IC50280nM
A2B Adenosine ReceptorHumanKi97nM
A1 Adenosine ReceptorHumanCellular IC501300nM
A2A Adenosine ReceptorHumanCellular IC50820nM
A2A Adenosine ReceptorMouseCellular IC50470nM
A2A Adenosine ReceptorRatCellular IC50750nM

Data compiled from publicly available sources.[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound Selectivity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor and other adenosine receptor subtypes expressed in CHO or HEK293 cell membranes.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing the human A1, A2A, A2B, or A3 adenosine receptor.

  • Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]HEMADO for A3).

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known antagonist for the respective receptor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of this compound dilution.

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from a dose-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for this compound Antagonism

This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the human A2B adenosine receptor.

Materials:

  • HEK293 or CHO cells expressing the human A2B adenosine receptor.

  • A2B receptor agonist (e.g., NECA).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).

  • White, opaque 96-well cell culture plates.

Procedure:

  • Seed the cells in the 96-well plates and grow to 80-90% confluency.

  • On the day of the assay, aspirate the growth medium and replace it with serum-free medium.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.

  • Add the A2B receptor agonist (NECA) at a concentration that elicits 80% of its maximal response (EC80), along with a PDE inhibitor (IBMX).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the cAMP concentration using the detection kit.

  • Generate a dose-response curve for this compound's inhibition of the agonist response and determine its IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in radioligand binding assay - Insufficient washing- Radioligand sticking to filter plate- High non-specific binding of the radioligand- Increase the number and volume of washes.- Pre-soak the filter plate with 0.5% polyethyleneimine (PEI).- Test different radioligands or optimize the assay buffer composition (e.g., add BSA).
Low signal window in cAMP assay - Low receptor expression- Inefficient agonist stimulation- High PDE activity- Verify receptor expression level.- Optimize agonist concentration and incubation time.- Ensure the PDE inhibitor is active and used at an optimal concentration.
Inconsistent results between experiments - Cell passage number variability- Inconsistent incubation times or temperatures- Reagent degradation- Use cells within a defined passage number range.- Standardize all incubation steps precisely.- Prepare fresh reagents and store them properly.
Unexpected off-target effects observed - this compound may interact with other cellular targets at the concentrations used.- Perform a broader off-target screening using a commercial service.- Use a structurally unrelated A2B antagonist as a control to confirm that the observed effect is mediated by the A2B receptor.
Poor solubility of this compound in aqueous buffer - this compound is a hydrophobic molecule.- Prepare a high-concentration stock solution in 100% DMSO.- For working dilutions, ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all conditions.

Visualizations

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Inhibits Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_Gs Downstream Effects PKA->Downstream_Gs IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Downstream_Gq Downstream Effects PKC->Downstream_Gq

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay B1 Prepare cell membranes expressing receptor subtypes B2 Incubate membranes with radioligand and this compound B1->B2 B3 Filter and wash to separate bound/free B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki for selectivity B4->B5 End End: Confirm On-Target and Off-Target Profile B5->End F1 Culture cells expressing A2B receptor F2 Pre-incubate with this compound F1->F2 F3 Stimulate with A2B agonist (e.g., NECA) F2->F3 F4 Lyse cells and measure cAMP F3->F4 F5 Determine IC50 for antagonism F4->F5 F5->End Start Start: Assess this compound Selectivity Start->B1 Start->F1

Caption: Workflow for Assessing this compound Selectivity.

References

Technical Support Center: Control Experiments for BAY-545 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY-545, a potent and selective A2B adenosine receptor (A2BR) antagonist.[1] This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the A2B adenosine receptor.[1] It functions by binding to the A2BR, thereby blocking the downstream signaling initiated by the endogenous ligand, adenosine. The A2B receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[2][3] This leads to the activation of adenylyl cyclase, subsequent production of cyclic AMP (cAMP), and mobilization of intracellular calcium.[3][4][5] By inhibiting these pathways, this compound can modulate various physiological responses.

Q2: What are the primary signaling pathways affected by this compound?

A2: As an A2BR antagonist, this compound primarily inhibits the Gs- and Gq-mediated signaling pathways activated by adenosine. The Gs pathway involves the activation of adenylyl cyclase and protein kinase A (PKA), while the Gq pathway activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2][3]

Q3: How can I be sure that the observed effects in my experiment are specific to A2BR inhibition by this compound?

A3: To ensure the specificity of this compound's effects, several control experiments are crucial. These include using a negative control compound that is structurally similar but inactive against A2BR, and a positive control (an A2BR agonist like NECA) to confirm the presence and responsiveness of the receptor in your experimental system. Additionally, performing experiments in A2BR-knockout or knockdown cells/tissues can definitively attribute the observed effects to A2BR inhibition.

Q4: What is the optimal concentration of this compound to use in my cell-based assay?

A4: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific system. Based on available data, this compound has an IC50 of 59 nM for the human A2B adenosine receptor.[1] A good starting point for a dose-response curve would be to use a range of concentrations from 1 nM to 10 µM.

Troubleshooting Guides

Issue 1: No observable effect of this compound treatment.
Potential Cause Troubleshooting Step
Cell line does not express A2BR or expresses it at very low levels. Confirm A2BR expression in your cell line using qPCR, Western blot, or flow cytometry.
Degradation of this compound. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles.
Presence of high concentrations of endogenous adenosine. Consider using an adenosine deaminase to degrade endogenous adenosine in the cell culture medium, which might be masking the effect of the antagonist.
Incorrect assay setup. Ensure your assay is sensitive enough to detect changes in the A2BR signaling pathway. For example, when measuring cAMP levels, use a phosphodiesterase inhibitor to prevent cAMP degradation.
Issue 2: High background or off-target effects observed.
Potential Cause Troubleshooting Step
This compound concentration is too high. Perform a dose-response experiment to identify the optimal, non-toxic concentration. High concentrations can lead to non-specific binding to other receptors or cellular components.[6]
Cell health is compromised. Monitor cell viability using assays like MTT or Trypan Blue exclusion. Ensure that the observed effects are not due to general cytotoxicity.
Solvent (e.g., DMSO) is causing cellular stress. Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) in all experiments.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the A2B receptor.

Methodology:

  • Seed cells expressing A2BR in a 96-well plate and culture overnight.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • Stimulate the cells with an A2BR agonist (e.g., NECA) at its EC80 concentration for 15-30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Generate a dose-response curve and calculate the IC50 value for this compound.

Protocol 2: Calcium Mobilization Assay

This assay assesses the effect of this compound on agonist-induced intracellular calcium release.

Methodology:

  • Culture cells expressing A2BR on a 96-well, black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add various concentrations of this compound or vehicle control to the wells.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Inject an A2BR agonist (e.g., NECA) and immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium levels.

  • Analyze the data to determine the inhibitory effect of this compound on calcium mobilization.

Quantitative Data Summary

Parameter Human A2BR Mouse A2BR Rat A2BR
IC50 59 nM[1]400 nM[1]280 nM[1]
Ki 97 nM[1]--
Selectivity (IC50) Human A1AR Human A2AAR Mouse A2AAR Rat A2AAR
This compound 1300 nM[1]820 nM[1]470 nM[1]750 nM[1]

Visualizations

A2BR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR BAY545 This compound BAY545->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream Ca2 Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC PKC->Downstream

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (A2BR expressing cells) Treatment 2. Treatment - Vehicle Control - this compound (Dose-response) - Positive Control (Agonist) Cell_Culture->Treatment cAMP_Assay cAMP Accumulation Assay Treatment->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Treatment->Calcium_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay Data_Analysis 4. Data Analysis - IC50 Calculation - Statistical Analysis cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Viability_Assay->Data_Analysis Knockout_Cells A2BR Knockout/Knockdown Cells Data_Analysis->Knockout_Cells Validation Inactive_Compound Inactive Control Compound Data_Analysis->Inactive_Compound Validation

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Logic Start Observed Effect? No_Effect No Effect Start->No_Effect No Expected_Effect Expected Effect Start->Expected_Effect Yes Off_Target_Effect Off-Target Effects Start->Off_Target_Effect Ambiguous Check_Expression Check A2BR Expression No_Effect->Check_Expression Check_Compound Check Compound Integrity No_Effect->Check_Compound Check_Assay Check Assay Conditions No_Effect->Check_Assay Dose_Response Perform Dose-Response Off_Target_Effect->Dose_Response Check_Viability Check Cell Viability Off_Target_Effect->Check_Viability Vehicle_Control Include Vehicle Control Off_Target_Effect->Vehicle_Control

Caption: Troubleshooting Logic Flowchart for this compound Experiments.

References

BAY-545 batch-to-batch variability concerns

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BAY-545 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential concerns regarding batch-to-batch variability of this compound and to provide guidance for ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] It functions by binding to the A2B receptor, a G protein-coupled receptor (GPCR), and inhibiting its signaling pathways.[3] This receptor is typically activated by adenosine, and its signaling is involved in various physiological and pathological processes.

Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability in small molecules like this compound can arise from several factors during synthesis and purification. These can include minor differences in the impurity profile, variations in crystalline structure (polymorphism), or discrepancies in the precise concentration of the supplied material. Such variations can impact the compound's solubility, stability, and ultimately its biological activity in your experiments.

Q3: How can I ensure the quality and consistency of the this compound I am using?

It is crucial to implement rigorous quality control (QC) measures upon receiving a new batch of this compound, before commencing experiments. This includes verifying the compound's identity, purity, and concentration. Comparing the results of these QC checks with the vendor's certificate of analysis and with data from previous batches can help identify any potential discrepancies.

Q4: What are the key signaling pathways activated by the A2B adenosine receptor that this compound inhibits?

The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Activation by adenosine leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound, as an antagonist, blocks these downstream signaling events.

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing variability in your results when using different batches of this compound, consult the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Reduced or no inhibitory effect of this compound Degradation of the compound: Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.Storage: Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture). Fresh working solutions: Prepare fresh working solutions from a stock solution for each experiment. Avoid using old working solutions.
Inaccurate concentration of stock solution: Errors in weighing the compound or dissolving it in the solvent can lead to a lower-than-expected concentration.Verify concentration: If possible, use techniques like UV-Vis spectroscopy to confirm the concentration of your stock solution. Proper solubilization: Ensure the compound is fully dissolved. Sonication may aid in solubilization.
Increased off-target effects or cellular toxicity Presence of impurities: Different batches may have varying levels or types of impurities from the synthesis process, which could have their own biological activities.Check purity: Review the purity data on the certificate of analysis. If you have access to analytical equipment like HPLC or LC-MS, you can independently verify the purity of the batch.
Compound precipitation: The compound may be precipitating out of solution in your cell culture media or assay buffer, leading to inconsistent local concentrations and potential toxicity.Solubility check: Visually inspect your working solutions and final assay mixtures for any signs of precipitation. Determine the solubility limit in your specific experimental medium.
Variability in dose-response curves between batches Differences in compound potency: Subtle structural variations or the presence of less active isomers could affect the binding affinity and potency of different batches.Perform a dose-response curve for each new batch: This is a critical step to determine the EC50 or IC50 of the new batch in your specific assay system. This allows you to normalize the effective concentration used in subsequent experiments.
Inconsistent experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can contribute to variability.Standardize protocols: Ensure all experimental parameters are kept as consistent as possible between experiments and between different users.

Experimental Protocols

To mitigate batch-to-batch variability, it is essential to follow standardized and well-controlled experimental protocols.

Protocol 1: Preparation and Quality Control of this compound Stock Solution
  • Receipt and Storage: Upon receiving a new batch of this compound, immediately log the batch number, date of receipt, and storage conditions as recommended by the supplier (e.g., -20°C, desiccated, protected from light).

  • Preparation of Stock Solution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the compound using a calibrated analytical balance.

    • Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). Ensure complete dissolution; sonication can be used if necessary.

  • Quality Control of Stock Solution:

    • Purity Check (Optional but Recommended): If available, analyze the stock solution using High-Performance Liquid Chromatography (HPLC) to confirm purity and check for any degradation products.

    • Concentration Verification (Optional but Recommended): Use a spectrophotometer to measure the absorbance at the compound's λmax (if known) and calculate the concentration using the Beer-Lambert law.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: In Vitro Cell-Based Assay for A2B Receptor Activity

This protocol provides a general framework for assessing the inhibitory activity of this compound on A2B receptor signaling.

  • Cell Culture: Culture cells endogenously expressing the A2B receptor or a cell line stably transfected with the human A2B receptor in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a suitable microplate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in the assay buffer or cell culture medium. It is crucial to perform a full dose-response curve for each new batch.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Receptor Activation: Stimulate the cells with an A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: After an appropriate incubation time, measure the downstream signaling output. For A2B receptors, this is often the measurement of intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value for each batch of this compound using non-linear regression analysis.

    • Compare the IC50 values between batches to assess for any significant shifts in potency.

Visualizations

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates BAY545 This compound BAY545->A2BR Inhibits Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates ATP ATP cAMP cAMP AC->cAMP to PIP2 PIP2 IP3 IP3 PLC->IP3 to DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Gene Gene Transcription CREB->Gene Regulates Gene->CellularResponse

Caption: A2B Adenosine Receptor signaling pathways inhibited by this compound.

Experimental Workflow for Assessing Batch-to-Batch Variability

Batch_Variability_Workflow cluster_QC Quality Control cluster_Experiment Experimental Validation cluster_Decision Decision Receive Receive New Batch of this compound PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Receive->PrepStock QC_Check Perform QC Checks (Purity, Concentration) PrepStock->QC_Check DoseResponse Perform Dose-Response Assay (e.g., cAMP accumulation) QC_Check->DoseResponse If QC passes Calc_IC50 Calculate IC50 DoseResponse->Calc_IC50 Compare Compare IC50 with Previous Batches Calc_IC50->Compare Consistent Results Consistent: Proceed with Experiments Compare->Consistent Yes Inconsistent Results Inconsistent: Troubleshoot / Contact Supplier Compare->Inconsistent No

Caption: Workflow for quality control and validation of new this compound batches.

References

Validation & Comparative

A Comparative Guide to BAY-545 and Other A2B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A2B adenosine receptor antagonist BAY-545 with other notable alternatives in the field. The information is compiled from preclinical data to assist researchers and drug development professionals in making informed decisions. This document summarizes the performance of these antagonists, supported by available experimental data, and outlines the methodologies of key experiments.

Introduction to A2B Adenosine Receptor Antagonism

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is increasingly recognized as a promising therapeutic target for a variety of diseases, including chronic inflammatory conditions, fibrosis, and cancer. Under conditions of cellular stress and injury, extracellular adenosine levels rise, activating the low-affinity A2BAR and triggering a cascade of downstream signaling events. Antagonism of this receptor is a key strategy to counteract these pathological processes. This guide focuses on this compound, a novel A2B antagonist, and compares its performance with other well-characterized antagonists: CVT-6883, PBF-1129, and PSB-1115.

In Vitro Performance: Potency and Selectivity

The in vitro activity of A2B antagonists is primarily determined by their binding affinity (Ki) for the receptor and their functional potency (IC50 or Kb) in blocking adenosine-induced signaling, typically measured by cAMP accumulation.

CompoundTargetAssay TypeSpeciesKi (nM)IC50/Kb (nM)Selectivity ProfileReference
This compound A2B ReceptorRadioligand Binding ([3H]-CPX)Human2.6-A1: 2600 nM, A2A: 950 nM, A3: >50000 nM[1]
A2B ReceptorcAMP Functional AssayHuman-4.4-[1]
A2B ReceptorIL-6 Release AssayHuman-6.1-[1]
CVT-6883 A2B ReceptorRadioligand BindingHuman22-A1: 1940 nM, A2A: 3280 nM, A3: 1070 nM[2]
A2B ReceptorcAMP Functional AssayHuman-6-[2]
PBF-1129 A2B ReceptorRadioligand BindingHuman24 - 35->500 nM against other adenosine receptors[3][4]
A2B ReceptorcAMP Functional AssayHuman-28-[3][4]
PSB-1115 A2B ReceptorRadioligand BindingHuman53.4-A1: >10000 nM, A3: >10000 nM[5]
A2B ReceptorCarrageenan-induced EdemaMouse-Effective at 3 mg/kg-[5]

Summary of In Vitro Data:

This compound emerges as a highly potent and selective A2B antagonist, demonstrating a Ki value in the low nanomolar range and excellent selectivity against other adenosine receptor subtypes.[1] Its functional potency in inhibiting cAMP accumulation and IL-6 release further substantiates its strong antagonist activity.[1] CVT-6883 and PBF-1129 also exhibit potent and selective A2B antagonism.[2][3][4] PSB-1115, while being a valuable research tool, shows comparatively lower potency.[5]

In Vivo Performance: Preclinical Efficacy

The therapeutic potential of A2B antagonists is evaluated in various animal models of disease.

CompoundDisease ModelSpeciesDosing RegimenKey FindingsReference
This compound Bleomycin-induced Lung FibrosisMouseNot specifiedReduced pro-inflammatory and pro-fibrotic mediators.[6]
CVT-6883 Bleomycin-induced Pulmonary FibrosisMouseNot specifiedReduced pulmonary inflammation and fibrosis.[6][7]
Asthma ModelMouseNot specifiedDemonstrated efficacy.[2]
PBF-1129 Various Cancer Models (Lung, Melanoma, Colon, Breast)MouseNot specifiedDecreased tumor growth and metastasis, enhanced anti-tumor immunity.[3][4]
PSB-1115 Carrageenan-induced EdemaMouse3 mg/kg (systemic)Reduced inflammatory pain.[5]
Melanoma ModelMouse1 mg/kg (peritumoral)Delayed tumor growth and reversed immune suppression.[8]

Summary of In Vivo Data:

This compound has shown promising in vivo efficacy in a mouse model of lung fibrosis, indicating its potential for treating fibrotic diseases.[6] Similarly, CVT-6883 has demonstrated anti-inflammatory and anti-fibrotic effects in pulmonary disease models.[6][7] PBF-1129 has shown robust anti-tumor and immunomodulatory effects in various cancer models.[3][4] PSB-1115 has been effective in models of inflammation and cancer.[5][8] It is important to note that direct head-to-head in vivo comparative studies are limited, making a definitive ranking of these compounds challenging.

Pharmacokinetic Profiles

A favorable pharmacokinetic profile is crucial for the clinical translation of any drug candidate.

CompoundSpeciesKey Pharmacokinetic ParametersReference
CVT-6883 Ratt1/2 = 4 h, F > 35%[2]
PBF-1129 Human (Phase 1)Moderate half-life (>10h), dose-dependent exposure.[9]

Summary of Pharmacokinetic Data:

Limited publicly available pharmacokinetic data for this compound prevents a direct comparison. CVT-6883 displays a reasonable half-life and oral bioavailability in rats.[2] PBF-1129 has demonstrated a favorable pharmacokinetic profile in early human clinical trials, with a half-life supporting daily dosing.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the A2B receptor signaling pathway and a typical experimental workflow for characterizing A2B antagonists.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-6, VEGF) CREB->Gene_Expression Regulates Antagonist A2B Antagonist (e.g., this compound) Antagonist->A2BR Blocks

A2B Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC50/Kb) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. A1, A2A, A3) Functional_Assay->Selectivity_Assay Disease_Model Induce Disease Model (e.g., Bleomycin-induced Fibrosis) Selectivity_Assay->Disease_Model Treatment Administer A2B Antagonist Disease_Model->Treatment Efficacy_Assessment Assess Efficacy (e.g., Histology, Biomarkers) Treatment->Efficacy_Assessment PK_Study Pharmacokinetic Study (Determine t1/2, F) Treatment->PK_Study

Experimental Workflow for A2B Antagonist Evaluation

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the A2B adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2B adenosine receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]PSB-603 or a similar A2B-selective radioligand.

  • Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385).

  • Test compounds at various concentrations.

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Harvest HEK293-hA2BR cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for IC50/Kb Determination)

This protocol outlines a common method for assessing the functional antagonism of A2B receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A2B adenosine receptor.

  • Cell culture medium.

  • A2B receptor agonist (e.g., NECA).

  • Test compounds at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or other formats).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.

  • Agonist Stimulation: Add the A2B receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production. The Kb value can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

References

A Comparative Guide to the Efficacy of A2B Adenosine Receptor Antagonists: BAY-545 versus PSB-1115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent A2B adenosine receptor antagonists, BAY-545 and PSB-1115. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is increasingly recognized as a therapeutic target in a variety of pathological conditions, including inflammation, fibrosis, and cancer. Both this compound and PSB-1115 are selective antagonists of the A2BAR and have been utilized in numerous preclinical studies to probe the receptor's function. This guide offers a side-by-side comparison of their reported efficacy based on available in vitro and in vivo data.

Quantitative Efficacy and Selectivity

The following tables summarize the reported potency (IC50 and Ki values) and selectivity of this compound and PSB-1115 for the human A2B adenosine receptor, as well as other adenosine receptor subtypes.

Table 1: Potency against Human A2B Adenosine Receptor

CompoundAssay TypePotency (nM)Reference
This compound IC5059[1][2]
Ki97[1]
PSB-1115 Ki53.4[3]

Table 2: Selectivity Profile against Human Adenosine Receptors

CompoundReceptorIC50 (nM)Ki (nM)Reference
This compound A11300-[1]
A2A820-[1]
A3->10000
PSB-1115 A1->10000[3]
A2A-24000 (rat)[3]
A3->10000[3]

Table 3: Potency against A2B Adenosine Receptor from Other Species

CompoundSpeciesIC50 (nM)Reference
This compound Mouse400[1]
Rat280[1]
PSB-1115 RatKi = 2200 (A1), 24000 (A2A)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize A2B adenosine receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to the A2B adenosine receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A2B receptor by the test compound (this compound or PSB-1115).

Materials:

  • Cell membranes expressing human A2B adenosine receptors (e.g., from HEK-293 or CHO cells).[4][5][6]

  • Radioligand: [3H]DPCPX or [3H]CPX.[5][6]

  • Test compounds: this compound or PSB-1115.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[4][6]

  • Non-specific binding control: 100 µM NECA.

  • Glass fiber filters (e.g., GF/B).[4]

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes (e.g., 20 µg protein/well) with the radioligand (e.g., 5 nM [3H]CPX) and varying concentrations of the test compound.[6]

  • For non-specific binding determination, a separate set of wells should contain the radioligand and a high concentration of an unlabeled ligand (e.g., 100 µM NECA).[7]

  • Incubate the mixture for 60-120 minutes at room temperature to reach equilibrium.[6]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (IC50) of this compound or PSB-1115 in blocking A2B receptor-mediated cAMP production.

Materials:

  • Cells expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).[4]

  • Agonist: NECA.[4][8]

  • Test compounds: this compound or PSB-1115.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]

  • Cell stimulation buffer.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or PSB-1115) in the presence of a PDE inhibitor for a defined period.

  • Stimulate the cells with an agonist (e.g., NECA at its EC80 concentration) for a specific duration.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve for the antagonist and determine its IC50 value.

Signaling Pathway and Experimental Workflow

Visual representations of the A2B adenosine receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy are provided below.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Antagonist This compound / PSB-1115 Antagonist->A2BR Blocks Gs Gαs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (Determine Ki) Model Disease Model Selection (e.g., Inflammation, Fibrosis, Cancer) Binding->Model Functional cAMP Accumulation Assay (Determine IC50) Functional->Model Treatment Compound Administration (this compound or PSB-1115) Model->Treatment Efficacy Efficacy Readouts (e.g., Tumor size, Inflammatory markers) Treatment->Efficacy end End Efficacy->end start Start start->Binding start->Functional

Caption: Experimental Workflow for A2B Antagonist Efficacy.

Discussion

Both this compound and PSB-1115 are potent and selective antagonists of the human A2B adenosine receptor. Based on the available data, PSB-1115 exhibits a slightly higher potency (Ki of 53.4 nM) compared to this compound (Ki of 97 nM) in radioligand binding assays.[1][3] Both compounds demonstrate excellent selectivity over other adenosine receptor subtypes.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and PSB-1115 as A2B adenosine receptor antagonists. The data presented, including potency, selectivity, and experimental protocols, are intended to aid researchers in making informed decisions for their preclinical studies. The choice of antagonist will ultimately be guided by the specific research question, experimental model, and desired compound characteristics.

References

A Comparative Analysis of BAY-545 and ATL801 in Preclinical and Clinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a detailed comparison of two investigational compounds, BAY-545 and ATL801 (pemvidutide), and their therapeutic potential in fibrosis. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, experimental validation, and quantitative outcomes in relevant fibrosis models.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure and represents a significant unmet medical need. This guide evaluates two distinct therapeutic strategies against fibrosis: this compound, an A2B adenosine receptor (A2BAR) antagonist for pulmonary fibrosis, and ATL801 (pemvidutide), a GLP-1/glucagon dual receptor agonist primarily investigated for metabolic dysfunction-associated steatohepatitis (MASH) with liver fibrosis.

While both compounds show promise in modulating fibrotic processes, the available data for ATL801 is more extensive, with positive results from both preclinical and Phase 2b clinical trials demonstrating significant reductions in liver fibrosis. Data for this compound from preclinical lung fibrosis models suggests anti-fibrotic and anti-inflammatory effects, though specific quantitative data is less readily available in the public domain.

Mechanism of Action

This compound: Targeting Adenosine Signaling in Pulmonary Fibrosis

This compound is a novel, non-xanthine antagonist of the A2B adenosine receptor. In chronic lung injury, elevated levels of adenosine activate the A2BAR, which is expressed on various cell types, including immune cells and fibroblasts. This activation promotes the release of pro-inflammatory and pro-fibrotic mediators, contributing to the progression of pulmonary fibrosis. By blocking the A2BAR, this compound aims to inhibit these downstream signaling pathways, thereby reducing inflammation and fibrotic processes in the lungs.

This compound Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Activates Pro-inflammatory & Pro-fibrotic Mediators Pro-inflammatory & Pro-fibrotic Mediators A2B Receptor->Pro-inflammatory & Pro-fibrotic Mediators Stimulates Release Fibrosis Fibrosis Pro-inflammatory & Pro-fibrotic Mediators->Fibrosis Promotes This compound This compound This compound->A2B Receptor Inhibits ATL801 Signaling Pathway cluster_0 Receptor Targets cluster_1 Cellular Effects ATL801 (Pemvidutide) ATL801 (Pemvidutide) GLP-1 Receptor GLP-1 Receptor ATL801 (Pemvidutide)->GLP-1 Receptor Activates Glucagon Receptor Glucagon Receptor ATL801 (Pemvidutide)->Glucagon Receptor Activates Reduced Appetite & Weight Loss Reduced Appetite & Weight Loss GLP-1 Receptor->Reduced Appetite & Weight Loss Improved Insulin Sensitivity Improved Insulin Sensitivity GLP-1 Receptor->Improved Insulin Sensitivity Increased Energy Expenditure Increased Energy Expenditure Glucagon Receptor->Increased Energy Expenditure Reduced Liver Fat & Inflammation Reduced Liver Fat & Inflammation Glucagon Receptor->Reduced Liver Fat & Inflammation Liver Fibrosis Reduction Liver Fibrosis Reduction Reduced Appetite & Weight Loss->Liver Fibrosis Reduction Reduced Liver Fat & Inflammation->Liver Fibrosis Reduction Bleomycin-Induced Lung Fibrosis Workflow cluster_0 Analysis Animal Selection (e.g., C57BL/6 mice) Animal Selection (e.g., C57BL/6 mice) Anesthesia Anesthesia Animal Selection (e.g., C57BL/6 mice)->Anesthesia Intratracheal Instillation of Bleomycin Intratracheal Instillation of Bleomycin Anesthesia->Intratracheal Instillation of Bleomycin Monitoring (Weight, Clinical Signs) Monitoring (Weight, Clinical Signs) Intratracheal Instillation of Bleomycin->Monitoring (Weight, Clinical Signs) Treatment Period (this compound or Vehicle) Treatment Period (this compound or Vehicle) Monitoring (Weight, Clinical Signs)->Treatment Period (this compound or Vehicle) Sacrifice and Tissue Collection (e.g., Day 21) Sacrifice and Tissue Collection (e.g., Day 21) Treatment Period (this compound or Vehicle)->Sacrifice and Tissue Collection (e.g., Day 21) Analysis Analysis Sacrifice and Tissue Collection (e.g., Day 21)->Analysis Histopathology (Ashcroft Score) Histopathology (Ashcroft Score) Collagen Quantification (Hydroxyproline Assay) Collagen Quantification (Hydroxyproline Assay) Gene/Protein Expression of Fibrosis Markers Gene/Protein Expression of Fibrosis Markers DIO-NASH Mouse Model Workflow cluster_0 Endpoint Analysis Animal Selection (e.g., C57BL/6J mice) Animal Selection (e.g., C57BL/6J mice) High-Fat, High-Fructose Diet (e.g., 32 weeks) High-Fat, High-Fructose Diet (e.g., 32 weeks) Animal Selection (e.g., C57BL/6J mice)->High-Fat, High-Fructose Diet (e.g., 32 weeks) Biopsy Confirmation of Steatosis and Fibrosis Biopsy Confirmation of Steatosis and Fibrosis High-Fat, High-Fructose Diet (e.g., 32 weeks)->Biopsy Confirmation of Steatosis and Fibrosis Randomization and Treatment (ATL801, Comparators, Vehicle) Randomization and Treatment (ATL801, Comparators, Vehicle) Biopsy Confirmation of Steatosis and Fibrosis->Randomization and Treatment (ATL801, Comparators, Vehicle) Continued Specialized Diet (12 weeks) Continued Specialized Diet (12 weeks) Randomization and Treatment (ATL801, Comparators, Vehicle)->Continued Specialized Diet (12 weeks) Endpoint Analysis Endpoint Analysis Continued Specialized Diet (12 weeks)->Endpoint Analysis Body and Liver Weight Body and Liver Weight Plasma and Liver Lipids Plasma and Liver Lipids Plasma Aminotransferases Plasma Aminotransferases Histological Analysis (NAS, Fibrosis Stage) Histological Analysis (NAS, Fibrosis Stage) Fibrosis Marker Expression (e.g., Col1A1) Fibrosis Marker Expression (e.g., Col1A1)

Validating the Mechanism of Action of BAY-545: A Comparative Guide for A2B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A2B adenosine receptor (A2BAR) antagonist BAY-545 with other alternative compounds. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its mechanism of action.

Introduction to this compound

This compound is a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and fibrosis.[1] Developed by Bayer AG, this compound has been investigated for its therapeutic potential in respiratory diseases, particularly pulmonary fibrosis. Its mechanism of action centers on blocking the signaling cascade initiated by the binding of adenosine to the A2B receptor.

Mechanism of Action: The A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Upon activation by its endogenous ligand adenosine, the receptor initiates a downstream signaling cascade. The Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). The Gq protein activates phospholipase C, resulting in the mobilization of intracellular calcium. This compound, as an antagonist, competitively binds to the A2B receptor, preventing adenosine from binding and thereby inhibiting these downstream signaling events.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BAR A2B Receptor Gs Gs protein A2BAR->Gs Gq Gq protein A2BAR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Ca2 Ca2+ PLC->Ca2 Increases Adenosine Adenosine Adenosine->A2BAR Activates BAY545 This compound BAY545->A2BAR Blocks Gs->AC Activates Gq->PLC Activates PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Fibrosis) Ca2->Downstream PKA->Downstream Radioligand_Binding_Assay cluster_prep Preparation Membranes Cell Membranes (with A2B receptors) Incubation Incubation (allow binding to reach equilibrium) Membranes->Incubation Radioligand Radioligand (e.g., [3H]-DPCPX) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration (separate bound from unbound radioligand) Incubation->Filtration Measurement Scintillation Counting (measure radioactivity) Filtration->Measurement Analysis Data Analysis (determine IC50 and calculate Ki) Measurement->Analysis cAMP_Functional_Assay cluster_cell_culture Cell Culture Cells Whole cells expressing A2B receptors (e.g., HEK-293) Pretreatment Pre-treatment with Test Compound (Antagonist) Cells->Pretreatment Stimulation Stimulation with Agonist (e.g., NECA) Pretreatment->Stimulation CellLysis Cell Lysis Stimulation->CellLysis cAMPDetection cAMP Detection (e.g., HTRF, ELISA) CellLysis->cAMPDetection DataAnalysis Data Analysis (determine IC50) cAMPDetection->DataAnalysis

References

Comparative Analysis of BAY-545 and Nintedanib in the Context of Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanisms, preclinical data, and clinical findings of BAY-545, an A2B adenosine receptor antagonist, and nintedanib, a multi-tyrosine kinase inhibitor.

This guide provides a comparative overview of two distinct therapeutic agents, this compound and nintedanib, which are under investigation or in clinical use for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). While direct head-to-head clinical comparisons are not yet available, this document synthesizes the current understanding of their mechanisms of action, presents available quantitative data, and outlines relevant experimental protocols to offer a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] Under conditions of cellular stress and inflammation, extracellular adenosine levels rise and activate the A2BAR, a G-protein coupled receptor.[3] This activation is implicated in various pathological processes, including fibrosis, by promoting the differentiation of fibroblasts into myofibroblasts and the production of extracellular matrix components. By blocking this receptor, this compound aims to inhibit these pro-fibrotic signaling pathways.[3]

Nintedanib , in contrast, is a small molecule inhibitor that targets multiple tyrosine kinases.[4][5][6] It competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs).[4][5][7] These receptors are crucial for the proliferation, migration, and differentiation of fibroblasts, which are key cell types in the development of fibrosis.[4] By inhibiting these signaling pathways, nintedanib effectively reduces the progression of fibrotic processes.[4][8] Nintedanib's mechanism also involves the inhibition of non-receptor tyrosine kinases such as Src.[5][9]

Signaling Pathways

The distinct mechanisms of this compound and nintedanib are best understood by visualizing their respective signaling pathways.

BAY545_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Adenosine Receptor (A2BAR) Adenosine->A2BR G_Protein G-Protein A2BR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Fibroblast_Activation Fibroblast to Myofibroblast Differentiation PKA->Fibroblast_Activation ECM_Production Extracellular Matrix (ECM) Production PKA->ECM_Production BAY545 This compound BAY545->A2BR Antagonism

Diagram 1: this compound Signaling Pathway

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) PDGFR->Downstream FGFR->Downstream VEGFR->Downstream Proliferation Fibroblast Proliferation Downstream->Proliferation Migration Fibroblast Migration Downstream->Migration Differentiation Fibroblast to Myofibroblast Differentiation Downstream->Differentiation Nintedanib Nintedanib Nintedanib->PDGFR Inhibition Nintedanib->FGFR Inhibition Nintedanib->VEGFR Inhibition

Diagram 2: Nintedanib Signaling Pathway

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and nintedanib.

Table 1: In Vitro Potency of this compound

TargetSpeciesAssayIC50 (nM)Ki (nM)
A2B Adenosine ReceptorHumanCellular5997
A2B Adenosine ReceptorHumanCellular66-
A2B Adenosine ReceptorMouseCellular400-
A2B Adenosine ReceptorRatCellular280-
A1 Adenosine ReceptorHuman-1300-
A2A Adenosine ReceptorHuman-820-
A2A Adenosine ReceptorMouse-470-
A2A Adenosine ReceptorRat-750-
Data sourced from MedchemExpress.[1]

Table 2: Clinical Efficacy of Nintedanib in Idiopathic Pulmonary Fibrosis (INPULSIS Trials)

EndpointNintedanibPlaceboDifference
Annual Rate of FVC Decline (mL/year)
U.S. Patients-94.7-242.5147.8
Non-U.S. Patients-117.0-220.0103.0
Time to First Acute Exacerbation (Hazard Ratio)
U.S. Patients0.37--
Non-U.S. Patients0.68--
FVC: Forced Vital Capacity. Data from a post-hoc analysis of the Phase III INPULSIS trials.[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of research findings.

Protocol 1: Determination of IC50 for A2B Adenosine Receptor Antagonism (Representative)

A common method to determine the half-maximal inhibitory concentration (IC50) for a receptor antagonist like this compound involves a cell-based assay measuring the downstream effects of receptor activation.

IC50_Assay_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Culture (e.g., CHO cells expressing human A2BAR) B 2. Compound Incubation (Varying concentrations of this compound) A->B C 3. Receptor Agonist Stimulation (e.g., NECA) B->C D 4. cAMP Measurement (e.g., HTRF, ELISA) C->D E 5. Data Analysis (Dose-response curve fitting to calculate IC50) D->E

Diagram 3: IC50 Assay Workflow

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Agonist Stimulation: The cells are then stimulated with a known A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), to induce a response.

  • cAMP Measurement: As the A2BAR signals through adenylyl cyclase to produce cyclic AMP (cAMP), the intracellular cAMP levels are quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibition of the agonist-induced cAMP production by this compound is plotted against the compound concentration. A dose-response curve is fitted to the data to determine the IC50 value.

Protocol 2: Assessment of Nintedanib's Effect on Fibroblast Proliferation

The anti-proliferative effect of nintedanib on fibroblasts is a key indicator of its anti-fibrotic activity.

Proliferation_Assay_Workflow cluster_workflow Fibroblast Proliferation Assay Workflow A 1. Isolate and Culture Primary Human Lung Fibroblasts (HLFs) B 2. Nintedanib Treatment (Incubate HLFs with varying concentrations of nintedanib) A->B C 3. Mitogenic Stimulation (e.g., PDGF-BB) B->C D 4. Proliferation Measurement (e.g., BrdU incorporation assay) C->D E 5. Data Analysis (Quantify proliferation and determine inhibitory concentration) D->E

Diagram 4: Proliferation Assay Workflow

Methodology:

  • Cell Culture: Primary human lung fibroblasts are isolated from lung tissue and cultured.

  • Treatment: The fibroblasts are treated with different concentrations of nintedanib.

  • Stimulation: A potent mitogen for fibroblasts, such as Platelet-Derived Growth Factor-BB (PDGF-BB), is added to stimulate proliferation.[4]

  • Proliferation Assay: Cell proliferation is measured using an assay such as the Bromodeoxyuridine (BrdU) incorporation assay, which detects DNA synthesis in proliferating cells.

  • Data Analysis: The amount of BrdU incorporation is quantified, and the inhibitory effect of nintedanib on fibroblast proliferation is determined.

Comparative Summary and Outlook

This compound and nintedanib represent two different strategies for combating fibrosis. This compound offers a targeted approach by inhibiting a specific receptor, the A2BAR, which is upregulated in fibrotic conditions. This specificity may potentially lead to a more favorable side-effect profile. Nintedanib employs a broader mechanism by inhibiting multiple tyrosine kinases central to fibroblast activation and proliferation.[4][6] This multi-targeted approach has demonstrated clinical efficacy in slowing the progression of IPF.[8][10][11]

While nintedanib is an approved treatment for IPF, this compound is at an earlier stage of development.[3] Future research, including head-to-head preclinical and clinical studies, will be necessary to directly compare the efficacy and safety of these two compounds. Such studies will be crucial in determining the relative therapeutic potential of a highly selective versus a multi-targeted approach in the treatment of fibrotic diseases. The distinct mechanisms of action also suggest the possibility of combination therapies that could offer synergistic effects, a promising avenue for future investigation.

References

A Comparative Analysis of Anti-Fibrotic Therapies: Pirfenidone, Nintedanib, and Cenicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that can affect virtually any organ, leading to progressive dysfunction and failure. The development of effective anti-fibrotic therapies is a critical unmet need in medicine. This guide provides a comparative overview of three prominent anti-fibrotic agents: Pirfenidone, Nintedanib, and Cenicriviroc. These compounds represent different mechanisms of action and have been evaluated in various preclinical fibrosis models. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance based on available experimental data.

Of note, the initial topic of interest, "BAY-545," did not yield specific information in scientific literature, suggesting it may be an internal compound name, a misnomer, or a discontinued project. Therefore, this guide focuses on well-documented anti-fibrotic agents that are either approved for clinical use or are in advanced stages of development.

Mechanisms of Action

The anti-fibrotic effects of Pirfenidone, Nintedanib, and Cenicriviroc are mediated through distinct signaling pathways.

Pirfenidone is understood to have broad anti-inflammatory, antioxidant, and anti-fibrotic properties. A primary mechanism of action is the downregulation of the pro-fibrotic cytokine, transforming growth factor-beta 1 (TGF-β1)[1]. By inhibiting TGF-β1, pirfenidone subsequently reduces fibroblast proliferation, their differentiation into myofibroblasts, and the excessive production of extracellular matrix components like collagen[1][2].

Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinase receptors involved in the pathogenesis of fibrosis[3][4]. These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR)[5][6]. By blocking these signaling pathways, nintedanib interferes with the proliferation and migration of fibroblasts, key cellular mediators of fibrosis[3][4].

Cenicriviroc is a dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5)[7]. These receptors are crucial for the recruitment of inflammatory monocytes and macrophages to sites of tissue injury[8][9]. By blocking these receptors, cenicriviroc aims to reduce the inflammatory cascade that drives the activation of fibrogenic cells and the subsequent deposition of scar tissue, particularly in the context of liver fibrosis associated with nonalcoholic steatohepatitis (NASH)[7][9].

Efficacy in Preclinical Fibrosis Models

The efficacy of these three compounds has been demonstrated in various animal models of fibrosis. The following tables summarize key quantitative data from representative studies.

Pulmonary Fibrosis Model: Bleomycin-Induced Lung Fibrosis

Pirfenidone has been extensively studied in the bleomycin-induced lung fibrosis model, a standard preclinical model for idiopathic pulmonary fibrosis (IPF).

Compound Animal Model Dosage Key Efficacy Endpoint Result Reference
PirfenidoneRat50 mg/kg/day, oralReduction in lung hydroxyproline content (a marker of collagen)Significant decrease at day 14 and 28 compared to the bleomycin-only group.[1]
PirfenidoneMouse30 and 100 mg/kg/day, oralReduction in lung hydroxyproline content40% and 60% reduction, respectively, in a delayed treatment protocol.[3]
PirfenidoneRat100 mg/kg/day, oralHistopathological fibrosis score (Ashcroft score)Significant reduction in fibrosis score compared to the bleomycin-only group.[10]
Liver Fibrosis Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

Nintedanib has shown efficacy in a chemically-induced model of liver fibrosis.

Compound Animal Model Dosage Key Efficacy Endpoint Result Reference
NintedanibMouse30 and 60 mg/kg/day, oralReduction in hepatic collagen contentBoth doses significantly reduced CCl4-induced increases in hepatic collagen.[11]
NintedanibMouse60 mg/kg/day, oralHistopathological assessment of fibrosisSignificantly reduced fibrosis score compared to the CCl4-only group.[11]
Liver Fibrosis Model: Diet-Induced Nonalcoholic Steatohepatitis (NASH)

Cenicriviroc's anti-fibrotic effects have been evaluated in a diet-induced mouse model of NASH.

Compound Animal Model Dosage Key Efficacy Endpoint Result Reference
CenicrivirocMouse20 and 30 mg/kg/day, intraperitonealReduction in hepatic hydroxyproline levelsDose-dependent significant reduction after 14 weeks of treatment.
CenicrivirocMouse20 and 30 mg/kg/day, intraperitonealReduction in collagen type 1 alpha 1 (COL1A1) gene expressionSignificant reduction in COL1A1 mRNA expression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in the efficacy tables.

Bleomycin-Induced Pulmonary Fibrosis in Rats (Pirfenidone Study)

Objective: To evaluate the therapeutic effect of pirfenidone on bleomycin-induced pulmonary fibrosis in rats.

Animal Model: Male Wistar rats.

Procedure:

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) dissolved in sterile saline is administered to induce pulmonary fibrosis. Control animals receive an equal volume of saline[6].

  • Treatment: Pirfenidone (50 mg/kg/day) is administered orally via gavage, starting from the day after bleomycin instillation and continuing for the duration of the experiment (e.g., 28 days)[6]. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose)[4].

  • Endpoint Analysis: At specified time points (e.g., day 7, 14, and 28), animals are euthanized. The lungs are harvested for analysis[6].

    • Histopathology: Lung tissue is fixed, sectioned, and stained with Masson's trichrome to assess the extent of fibrosis. Fibrosis is often scored using a semi-quantitative scale, such as the Ashcroft score[10].

    • Hydroxyproline Assay: Lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, which is a quantitative biochemical marker of collagen deposition[1].

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice (Nintedanib Study)

Objective: To assess the anti-fibrotic and anti-inflammatory effects of nintedanib in a mouse model of liver fibrosis.

Animal Model: C57Bl/6 mice.

Procedure:

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of CCl4 (500 mg/kg) twice weekly for 3 weeks[11].

  • Treatment:

    • Preventive Protocol: Nintedanib (30 or 60 mg/kg/day) is administered orally once daily for 21 days, starting from the first day of CCl4 administration[11].

    • Therapeutic Protocol: Nintedanib treatment is initiated at day 7 or day 14 after the first CCl4 injection and continued until day 21[11].

  • Endpoint Analysis: On day 21, mice are euthanized, and liver tissue and serum are collected.

    • Histopathology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition[11].

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury. Hepatic collagen content is quantified using a Sircol collagen assay[11].

Diet-Induced Nonalcoholic Steatohepatitis (NASH) in Mice (Cenicriviroc Study)

Objective: To evaluate the effect of cenicriviroc on steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.

Animal Model: C57BL/6N mice.

Procedure:

  • Induction of NASH: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH and fibrosis. Control mice are fed a standard chow diet.

  • Treatment: Cenicriviroc (e.g., 10, 20, or 30 mg/kg/day) is administered via intraperitoneal injection for a specified duration (e.g., 4 or 14 weeks).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and liver tissue is harvested.

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and Sirius Red for evaluation of fibrosis.

    • Biochemical and Molecular Analysis: Hepatic hydroxyproline content is measured as a quantitative marker of collagen. Gene expression of pro-fibrotic markers, such as COL1A1, is determined by quantitative real-time PCR (qRT-PCR).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by each drug and a general experimental workflow for evaluating anti-fibrotic compounds.

Pirfenidone_Mechanism_of_Action TGF_beta1 TGF-β1 Fibroblast_Proliferation Fibroblast Proliferation TGF_beta1->Fibroblast_Proliferation Myofibroblast_Differentiation Myofibroblast Differentiation TGF_beta1->Myofibroblast_Differentiation Pirfenidone Pirfenidone Pirfenidone->TGF_beta1 Inhibits ECM_Production ECM Production (e.g., Collagen) Myofibroblast_Differentiation->ECM_Production Fibrosis Fibrosis ECM_Production->Fibrosis

Caption: Pirfenidone's anti-fibrotic mechanism of action.

Nintedanib_Mechanism_of_Action Nintedanib Nintedanib PDGFR PDGFR Nintedanib->PDGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits VEGFR VEGFR Nintedanib->VEGFR Inhibits Fibroblast_Proliferation Fibroblast Proliferation PDGFR->Fibroblast_Proliferation Fibroblast_Migration Fibroblast Migration PDGFR->Fibroblast_Migration FGFR->Fibroblast_Proliferation FGFR->Fibroblast_Migration Fibrosis Fibrosis Fibroblast_Proliferation->Fibrosis Fibroblast_Migration->Fibrosis

Caption: Nintedanib's multi-targeted mechanism of action.

Cenicriviroc_Mechanism_of_Action Cenicriviroc Cenicriviroc CCR2 CCR2 Cenicriviroc->CCR2 Antagonizes CCR5 CCR5 Cenicriviroc->CCR5 Antagonizes Macrophage_Recruitment Macrophage Recruitment CCR2->Macrophage_Recruitment CCR5->Macrophage_Recruitment Inflammation Inflammation Macrophage_Recruitment->Inflammation HSC_Activation Hepatic Stellate Cell Activation Inflammation->HSC_Activation Fibrosis Fibrosis HSC_Activation->Fibrosis

Caption: Cenicriviroc's mechanism via chemokine receptor antagonism.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Bleomycin, CCl4, Diet-induced) Induction Induction of Fibrosis Animal_Model->Induction Grouping Randomization into Groups (Vehicle, Drug A, Drug B, etc.) Induction->Grouping Treatment Drug Administration (Specified dose and duration) Grouping->Treatment Euthanasia Euthanasia and Sample Collection Treatment->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Histology Histopathology (e.g., Masson's Trichrome, Sirius Red) Analysis->Histology Biochemistry Biochemical Assays (e.g., Hydroxyproline, ALT/AST) Analysis->Biochemistry Molecular Molecular Biology (e.g., qRT-PCR for gene expression) Analysis->Molecular

Caption: General experimental workflow for anti-fibrotic drug evaluation.

Conclusion

Pirfenidone, Nintedanib, and Cenicriviroc each offer a distinct approach to mitigating fibrosis, targeting different aspects of the complex fibrotic cascade. Pirfenidone exhibits broad anti-inflammatory and anti-fibrotic effects, primarily through the inhibition of TGF-β1. Nintedanib acts as a multi-tyrosine kinase inhibitor, effectively blocking key signaling pathways in fibroblast activation. Cenicriviroc represents a more targeted immunomodulatory approach by inhibiting the recruitment of inflammatory cells that drive fibrosis.

The choice of a particular agent for further investigation or clinical application will depend on the specific fibrotic disease, its underlying pathophysiology, and the desired therapeutic strategy. The preclinical data presented here, while not directly comparable in all aspects due to variations in experimental design, provide a valuable foundation for understanding the relative strengths and potential applications of these anti-fibrotic compounds. Further head-to-head comparative studies in standardized models would be beneficial for a more definitive assessment of their relative efficacy.

References

BAY-545: A Comparative Analysis of its Cross-Reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-545's binding affinity and functional potency across the four subtypes of human adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

This compound is a potent and selective antagonist of the A₂ₑ adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and fibrosis.[1] Understanding the selectivity profile of a compound is critical in drug development to predict potential off-target effects and to ensure the desired therapeutic action. This guide summarizes the cross-reactivity of this compound with other adenosine receptor subtypes.

Comparative Binding Affinity and Functional Potency

The selectivity of this compound has been characterized through radioligand binding assays and functional assays. The data presented in the table below summarizes the binding affinity (Ki) and the inhibitory concentration (IC₅₀) of this compound at the four human adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (IC₅₀) (nM)
Human A₂ₑ Receptor 97[1]59, 66[1]
Human A₁ Receptor -1300[1]
Human A₂ₐ Receptor -820[1]
Human A₃ Receptor ->6700

The data clearly indicates that this compound is a highly potent antagonist of the human A₂ₑ receptor, with Ki and IC₅₀ values in the nanomolar range. In contrast, its activity at the A₁, A₂ₐ, and A₃ receptor subtypes is significantly lower, with IC₅₀ values in the micromolar range, demonstrating a high degree of selectivity for the A₂ₑ receptor.

Experimental Methodologies

The determination of the binding affinity and functional potency of this compound across the adenosine receptor subtypes involves standardized in vitro assays. The following are detailed protocols for the key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity of this compound for the human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human adenosine receptor subtype.

  • Radioligands: [³H]DPCPX (for A₁), [³H]CGS21680 (for A₂ₐ), [³H]CPX (for A₂ₑ), and [¹²⁵I]AB-MECA (for A₃).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ion concentrations for each receptor subtype).

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand for each receptor).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to each receptor subtype (e.g., 60 minutes at 22°C for A₁ and A₂ₑ, 120 minutes at 22°C for A₂ₐ and A₃).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the potency of a compound in modulating the biological response of a receptor. For adenosine receptors, which are coupled to adenylyl cyclase, measuring the accumulation of cyclic AMP (cAMP) is a common functional assay.

Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at the human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.

Materials:

  • HEK293 or CHO cells stably expressing the respective human adenosine receptor subtype.

  • Agonist for each receptor (e.g., NECA).

  • Test compound: this compound.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of the respective agonist is added to the wells to stimulate the receptor and induce cAMP production.

  • Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercial cAMP assay kit.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like this compound against a panel of receptors.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Test Compound (this compound) BindingAssay Radioligand Binding Assay Compound->BindingAssay FunctionalAssay cAMP Functional Assay Compound->FunctionalAssay Receptors Adenosine Receptor Panel (A1, A2A, A2B, A3) Receptors->BindingAssay Receptors->FunctionalAssay IC50_Ki_Calc IC50 & Ki Determination BindingAssay->IC50_Ki_Calc Binding Data FunctionalAssay->IC50_Ki_Calc Functional Data Selectivity Selectivity Profile IC50_Ki_Calc->Selectivity

Caption: Workflow for determining the cross-reactivity of this compound.

This structured approach, combining both binding and functional assays, provides a comprehensive understanding of the compound's selectivity and potential for off-target effects. The data presented here confirms the high selectivity of this compound for the A₂ₑ adenosine receptor, making it a valuable tool for studying the role of this receptor and a promising candidate for therapeutic development.

References

A Head-to-Head Comparison of A2B Receptor Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Palo Alto, CA – November 20, 2025 – In the rapidly evolving landscape of therapeutic development, the A2B adenosine receptor (A2BR) has emerged as a critical target for a range of pathologies, including inflammatory diseases, fibrosis, and cancer. This guide provides a comprehensive head-to-head comparison of prominent A2B receptor inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource to inform their research and development efforts. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathway to facilitate a deeper understanding of these promising therapeutic agents.

Introduction to A2B Receptor Antagonism

The A2B adenosine receptor, a G protein-coupled receptor, is typically activated under conditions of cellular stress and high adenosine concentrations. Its activation triggers downstream signaling cascades that can modulate immune responses, promote angiogenesis, and influence tissue remodeling. Consequently, the development of selective A2B receptor antagonists has become a focal point of research aimed at mitigating the pathological effects of excessive adenosine signaling. This guide focuses on a selection of key A2B receptor inhibitors, from preclinical candidates to those that have entered clinical trials, to provide a comparative overview of their performance characteristics.

Quantitative Comparison of A2B Receptor Inhibitors

The potency and selectivity of A2B receptor inhibitors are critical parameters for their therapeutic potential. The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50/Kb) of several key compounds against the human A2B receptor and other adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of A2B Receptor Antagonists for Human Adenosine Receptors

CompoundA2B Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity (A1/A2B)Selectivity (A2A/A2B)Selectivity (A3/A2B)
CVT-6883 (GS-6201) 22[1]1940[1]3280[1]1070[1]~88-fold~149-fold~49-fold
PBF-1129 24-35>500>500>500>14-fold>14-fold>14-fold
LAS38096 17[1]>1000[1]>2500[1]>1000[1]>58-fold>147-fold>58-fold
MRE-2029-F20 5.5[1]>1000[1]>1000[1]>1000[1]>181-fold>181-fold>181-fold
ISAM-140 3.49>10000>10000>10000>2865-fold>2865-fold>2865-fold

Table 2: Functional Antagonist Potency (IC50/Kb, nM) of A2B Receptor Antagonists

CompoundCell LineAssay TypeA2B IC50/Kb (nM)
CVT-6883 (GS-6201) HEK-A2BR / NIH3T3cAMP Accumulation6 / 2[2][3]
PBF-1129 N/AcAMP Accumulation28 (Kb)
MRS-1754 HMC-1IL-8 Release2.5

Table 3: Pharmacokinetic Properties of Selected A2B Receptor Antagonists

CompoundSpeciesHalf-life (t1/2)Oral Bioavailability (F%)
CVT-6883 (GS-6201) Rat4 hours[1]>35%[1]
PBF-1129 Human>10 hours[4]Orally bioavailable[5]

A2B Receptor Signaling Pathways

The A2B receptor primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes. Additionally, the A2B receptor can couple to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. In some cellular contexts, coupling to Gi proteins has also been observed.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway A2BR A2B Receptor Gs Gs A2BR->Gs activates Gq Gq A2BR->Gq activates Adenosine Adenosine Adenosine->A2BR binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (nucleus) PKA->CREB activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates

Caption: A2B Receptor Signaling Pathways

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Radioligand Binding Assay for A2B Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the A2B adenosine receptor.

Materials:

  • HEK293 cell membranes expressing the human A2B receptor.

  • Radioligand: [3H]DPCPX (a non-selective adenosine receptor antagonist).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 10 mM Hepes/Tris (pH 7), 1 mM MgCl2, and 1 mM EDTA.[6]

  • Non-specific binding control: 100 µM NECA.[6]

  • Test compounds.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the A2B receptor in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • HEK-A2BR membrane homogenates.

    • A fixed concentration of [3H]DPCPX (e.g., 5 nM).[6]

    • Varying concentrations of the test compound.

    • For non-specific binding, add 100 µM NECA instead of the test compound.[6]

  • Incubation: Incubate the plates for 60 minutes at 22°C.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist potency (IC50 or Kb) of a test compound by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 or NIH3T3 cells expressing the human A2B receptor.

  • A2B receptor agonist: NECA.

  • Test compounds.

  • Forskolin (positive control).

  • cAMP enzyme immunoassay (EIA) kit.

  • Cell culture medium and plates.

Procedure:

  • Cell Seeding: Seed the HEK-A2BR or NIH3T3 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of the test compound (the A2B antagonist) for a specified period (e.g., 20 minutes).

    • Add a fixed concentration of the agonist NECA (e.g., a concentration that elicits a submaximal response) to all wells except the basal control.

    • For the positive control, add forskolin to a set of wells.

  • Incubation: Incubate the plate for a defined time (e.g., 24 hours) under standard cell culture conditions.[7]

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP EIA kit manufacturer's instructions.

  • Quantification: Perform the cAMP EIA as per the manufacturer's protocol to determine the intracellular cAMP concentration in each well.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the NECA-induced cAMP production. The Kb value can be calculated from the IC50 using the Cheng-Prusoff equation for functional antagonism.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing A2B receptor inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library Primary_Assay High-Throughput Radioligand Binding Assay Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Functional_Assay cAMP Functional Assay (Antagonist Mode) Hits->Functional_Assay Selectivity_Panel Selectivity Profiling (A1, A2A, A3 Binding) Hits->Selectivity_Panel Confirmed_Hits Confirmed & Selective Hits Functional_Assay->Confirmed_Hits Selectivity_Panel->Confirmed_Hits PK_Studies Pharmacokinetic Studies (in vivo) Confirmed_Hits->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Asthma, Cancer) Confirmed_Hits->Efficacy_Models Lead_Candidate Lead Candidate PK_Studies->Lead_Candidate Efficacy_Models->Lead_Candidate

Caption: A2B Inhibitor Discovery Workflow

Conclusion

The A2B adenosine receptor represents a compelling target for therapeutic intervention in a variety of diseases. The inhibitors profiled in this guide, including CVT-6883 and PBF-1129, demonstrate high potency and selectivity for the A2B receptor. The provided data and experimental protocols offer a valuable resource for researchers to compare these compounds and to guide the design of future studies. As our understanding of the nuanced roles of A2B receptor signaling in health and disease continues to grow, the development of next-generation inhibitors will be crucial for translating this knowledge into novel and effective therapies.

References

BAY-545 as a Tool Compound for A2B Receptor Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the physiological and pathological roles of specific drug targets. This guide provides a comprehensive comparison of BAY-545, a potent A2B adenosine receptor (A2BAR) antagonist, with other commonly used tool compounds for A2BAR research. We present supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most suitable compound for your research needs.

The A2B adenosine receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including inflammation, angiogenesis, and fibrosis. Its role in pathological conditions has made it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the A2B receptor due to its potency and selectivity. This guide will compare this compound with other notable A2BAR antagonists, namely PSB-603 and ISAM-140, to provide a clear perspective on their respective pharmacological profiles.

Comparative Analysis of A2B Receptor Antagonists

The selection of a tool compound is often dictated by its potency and selectivity for the target receptor over other related receptors. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound, PSB-603, and ISAM-140 for the human A2B adenosine receptor and other adenosine receptor subtypes.

CompoundhA2B Ki (nM)hA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)hA2B IC50 (nM)Selectivity for hA2B over hA1Selectivity for hA2B over hA2ASelectivity for hA2B over hA3
This compound 97[1]>100001300[1]>1000059 - 66[1]>103-fold~13-fold>103-fold
PSB-603 0.553[2]>10000>10000>10000->18000-fold>18000-fold>18000-fold
ISAM-140 3.49>10000>10000>1000027.0>2865-fold>2865-fold>2865-fold

Data is compiled from various sources and experimental conditions may vary. Direct comparison in the same assay system is recommended for highest accuracy.

A2B Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4]

A2B_Signaling_Pathway cluster_membrane Plasma Membrane A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 Adenosine Adenosine Adenosine->A2BAR ATP ATP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 Ca2 Ca2+ IP3->Ca2 ER Ca2+ release PKC PKC DAG->PKC Ca2->PKC PKC->Cellular_Response

A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

Accurate characterization of A2B receptor antagonists relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the pharmacological evaluation of compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2B receptor, allowing for the determination of the compound's binding affinity (Ki).

Materials:

  • HEK-293 cells stably expressing the human A2B adenosine receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]PSB-603 (a high-affinity A2B antagonist)

  • Non-specific binding control: A high concentration of a non-radiolabeled A2B antagonist (e.g., 10 µM ZM241385)

  • Test compounds (e.g., this compound, PSB-603, ISAM-140) at various concentrations

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing the hA2BAR. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]PSB-603) at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a measure of the compound's functional potency.

Materials:

  • HEK-293 cells expressing the hA2BAR

  • Cell culture medium

  • A2BAR agonist (e.g., NECA)

  • Test compounds (e.g., this compound, PSB-603, ISAM-140)

  • cAMP assay kit (e.g., HTRF-based kit)

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Plating: Seed the HEK-293 cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the A2BAR agonist NECA at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate the plate for a time sufficient for cAMP production (e.g., 30-60 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the HTRF assay kit.

  • Measurement: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Plot the antagonist concentration versus the HTRF signal to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare hA2BAR Membranes b2 Incubate Membranes with [3H]Radioligand & Test Compound b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Determine Ki b4->b5 f1 Plate hA2BAR expressing cells f2 Pre-incubate with Test Compound (Antagonist) f1->f2 f3 Stimulate with Agonist (e.g., NECA) f2->f3 f4 Incubate and Lyse Cells f3->f4 f5 HTRF Detection of cAMP f4->f5 f6 Determine IC50 f5->f6 start Select Tool Compound cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

References

Navigating the Complex Landscape of Anti-Fibrotic Therapies: A Comparative Analysis of BAY-545 and Other Key Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent quest for effective treatments for fibrotic diseases, researchers are increasingly exploring the potential of combination therapies. This guide provides a comparative analysis of BAY-545, a potent and selective A2B adenosine receptor (A2BAR) antagonist, alongside other key anti-fibrotic agents, offering insights for researchers, scientists, and drug development professionals. While direct preclinical or clinical data on this compound in combination with other anti-fibrotic drugs remains limited in publicly available literature, this document serves as a valuable resource by comparing its mechanism of action and preclinical efficacy with established and emerging therapeutic strategies.

Fibrosis, characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, representing a significant global health burden. The multifactorial nature of fibrotic diseases often necessitates a multi-pronged therapeutic approach, making the investigation of combination therapies a critical area of research.

Mechanism of Action: A Tale of Different Pathways

This compound exerts its anti-fibrotic effects by antagonizing the A2B adenosine receptor.[1] Under conditions of tissue injury and stress, extracellular adenosine levels rise, activating the A2BAR. This activation triggers a cascade of pro-inflammatory and pro-fibrotic signaling events.[2][3] Specifically, A2BAR signaling has been shown to promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen production.[4] Furthermore, A2BAR activation can lead to the release of pro-inflammatory cytokines such as IL-6 and TGF-β, which are central mediators of fibrosis.[2][3][4] By blocking this receptor, this compound can theoretically attenuate inflammation and reduce the fibrotic response.[1][4]

In contrast, other anti-fibrotic agents target different nodes in the complex fibrotic signaling network. Tyrosine kinase inhibitors, such as nintedanib, broadly inhibit the signaling of multiple growth factor receptors implicated in fibrosis, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). Pirfenidone, another approved anti-fibrotic medication, is thought to exert its effects through the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and inhibition of collagen synthesis, although its precise mechanism is not fully elucidated.[5]

Preclinical Efficacy: A Snapshot of Monotherapy Performance

Preclinical studies have demonstrated the potential of A2BAR antagonists as anti-fibrotic agents. In a mouse model of dermal fibrosis, an A2BAR antagonist was shown to reduce the accumulation of extracellular matrix proteins like collagen and fibronectin, as well as decrease the number of myofibroblasts and arginase-expressing macrophages.[6] Similarly, in a model of bleomycin-induced lung injury, treatment with an A2BAR antagonist attenuated pulmonary inflammation and fibrosis.[1][4]

The following table summarizes key preclinical findings for different classes of anti-fibrotic agents. It is important to note that direct comparative studies are often lacking, and experimental conditions can vary significantly between studies.

Drug ClassExample Compound(s)Key Preclinical FindingsAnimal Model(s)Reference(s)
A2B Adenosine Receptor Antagonist This compound, CVT-6883, GS-6201Reduced collagen deposition, decreased myofibroblast differentiation, attenuated inflammation.Bleomycin-induced pulmonary fibrosis, Dermal fibrosis models.[1][4][6]
Tyrosine Kinase Inhibitor NintedanibReduced fibroblast proliferation and differentiation, inhibited collagen deposition.Bleomycin-induced pulmonary fibrosis, Silica-induced pulmonary fibrosis.[5]
TGF-β Signaling Inhibitor PirfenidoneDecreased TGF-β expression, reduced collagen synthesis, attenuated lung fibrosis.Bleomycin-induced pulmonary fibrosis.[5]

Experimental Protocols: Inducing and Evaluating Fibrosis

A widely used and well-characterized preclinical model for studying pulmonary fibrosis is the bleomycin-induced lung fibrosis model in mice. The following provides a general overview of the experimental protocol.

Bleomycin-Induced Pulmonary Fibrosis Model

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[7]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1-5 U/kg) is administered to anesthetized mice.[8] This induces an initial inflammatory response followed by the development of progressive fibrosis.[8]

  • Treatment Administration: The test compound (e.g., this compound) and/or comparator agents are typically administered daily or twice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point after bleomycin administration, often during the established fibrotic phase (e.g., day 7 or 14 post-bleomycin).[9]

  • Efficacy Assessment: At the end of the study period (e.g., day 21 or 28), various endpoints are assessed to evaluate the extent of fibrosis and the efficacy of the treatment. These include:

    • Histopathology: Lung tissue is harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the severity of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[10][11]

    • Collagen Content: The total lung collagen content is quantified using a hydroxyproline assay.[7]

    • Gene and Protein Expression: The expression of key pro-fibrotic markers (e.g., α-SMA, collagen I, TGF-β) in lung tissue is analyzed by quantitative PCR, Western blotting, or immunohistochemistry.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to assess inflammatory cell infiltration and cytokine levels.[9][10]

Visualizing the Pathways and Processes

To better understand the distinct mechanisms of these anti-fibrotic agents and the experimental workflow, the following diagrams are provided.

Anti-Fibrotic Signaling Pathways cluster_A2BAR A2B Adenosine Receptor Pathway cluster_TKI Tyrosine Kinase Inhibitor Pathway cluster_TGF TGF-β Pathway Adenosine Extracellular Adenosine A2BAR A2B Receptor Adenosine->A2BAR AC Adenylyl Cyclase A2BAR->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB + Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TGF-β) CREB->Pro_inflammatory_Cytokines + Myofibroblast_Differentiation Myofibroblast Differentiation Pro_inflammatory_Cytokines->Myofibroblast_Differentiation + Fibrosis Fibrosis Myofibroblast_Differentiation->Fibrosis BAY545 This compound BAY545->A2BAR Inhibits Growth_Factors Growth Factors (PDGF, FGF, VEGF) RTK Receptor Tyrosine Kinases Growth_Factors->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) RTK->Downstream_Signaling + Proliferation_Migration Fibroblast Proliferation & Migration Downstream_Signaling->Proliferation_Migration + Fibrosis_TKI Fibrosis Proliferation_Migration->Fibrosis_TKI Nintedanib Nintedanib Nintedanib->RTK Inhibits TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad Signaling TGFBR->Smad + Gene_Transcription Pro-fibrotic Gene Transcription Smad->Gene_Transcription + ECM_Production ECM Production Gene_Transcription->ECM_Production + Fibrosis_TGF Fibrosis ECM_Production->Fibrosis_TGF Pirfenidone Pirfenidone Pirfenidone->TGFB Downregulates

Caption: Signaling pathways targeted by different anti-fibrotic agents.

Experimental Workflow Start Start Induction Induction of Fibrosis (e.g., Bleomycin Instillation) Start->Induction Treatment Treatment Administration (Vehicle, this compound, Comparators) Induction->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Analysis Efficacy Assessment (Histology, Hydroxyproline, Gene/Protein Expression) Sacrifice->Analysis End End Analysis->End

Caption: General experimental workflow for preclinical anti-fibrotic studies.

Future Directions

The development of novel anti-fibrotic therapies remains a high priority. While this compound and other A2BAR antagonists show promise as monotherapies, their potential in combination with other agents warrants further investigation. Future preclinical studies should focus on evaluating the synergistic or additive effects of combining A2BAR antagonists with drugs targeting distinct fibrotic pathways. Such studies will be crucial in designing more effective therapeutic strategies for patients suffering from debilitating fibrotic diseases.

References

Validating the A2B Receptor as a Therapeutic Target: A Comparative Guide to the Selective Antagonist BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of pathologies, including cancer, inflammation, and fibrosis.[1] Validating this target in preclinical and clinical research necessitates potent and selective pharmacological tools. This guide provides a comprehensive comparison of BAY-545, a selective A2B receptor antagonist, with other commonly used antagonists, supported by experimental data and detailed protocols to aid researchers in their validation studies.

Performance Comparison of A2B Receptor Antagonists

The selection of an appropriate antagonist is critical for the accurate validation of the A2B receptor as a therapeutic target. The following table summarizes the reported potency and selectivity of this compound in comparison to other known A2B receptor antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundTarget(s)Potency (IC50/Ki)Selectivity ProfileKey Features
This compound A2B AntagonistIC50: 59 nM (human) Selective over A1, A2A, and A3 receptors.Potent and selective antagonist suitable for in vivo studies.[2]
PSB-603A2B AntagonistKi: 5.5 nM (human)Highly selective for A2B over other adenosine receptor subtypes.A widely used tool compound for A2B receptor research; has shown efficacy in preclinical models of obesity and cancer.[1][3][4]
PBF-1129A2B AntagonistData not publicly availableSelective A2B antagonist.Has entered clinical trials for non-small cell lung cancer, demonstrating a good safety profile.[5][6]
ZM-241385A2A/A2B AntagonistKi: ~50 nM (A2B), <1 nM (A2A)Dual antagonist with significantly higher affinity for the A2A receptor.[7]Useful for studying the combined roles of A2A and A2B receptors but lacks selectivity for A2B validation alone.[7][8][9]
TheophyllineNon-selective Adenosine AntagonistKi: ~9 µM (A2B)Non-selective, antagonizes all adenosine receptor subtypes.[10]A classic but non-selective tool; its effects cannot be solely attributed to A2B receptor blockade.[10]

A2B Receptor Signaling Pathways

The A2B receptor can couple to various G proteins, leading to the activation of distinct downstream signaling cascades. The canonical pathway involves Gs protein activation, leading to increased cyclic AMP (cAMP) levels. However, in certain cellular contexts, the A2B receptor can also couple to Gq or Gi proteins.

A2B_Signaling cluster_membrane Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Gi Gi Pathway A2BR A2B Receptor Gs Gs A2BR->Gs Couples to Gq Gq A2BR->Gq Couples to Gi Gi A2BR->Gi Couples to Adenosine Adenosine Adenosine->A2BR Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits cAMP_decrease cAMP↓ AC_inhibit->cAMP_decrease Antagonist This compound (Antagonist) Antagonist->A2BR Blocks

Caption: A2B Receptor Signaling Pathways.

Experimental Protocols for A2B Receptor Validation

Validating the A2B receptor as a therapeutic target requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays used to characterize A2B receptor antagonists like this compound.

Experimental Workflow for Antagonist Validation

The following diagram illustrates a typical workflow for validating a novel A2B receptor antagonist.

Antagonist_Validation_Workflow Start Start: Identify Putative A2B Antagonist (e.g., this compound) BindingAssay Radioligand Binding Assay (Determine Ki and selectivity) Start->BindingAssay FunctionalAssay cAMP Accumulation Assay (Determine IC50) BindingAssay->FunctionalAssay DownstreamAssay Downstream Functional Assays (e.g., Cytokine Release, Cell Proliferation) FunctionalAssay->DownstreamAssay InVivo In Vivo Disease Models (e.g., Fibrosis, Cancer) DownstreamAssay->InVivo Validation Target Validated InVivo->Validation

Caption: A2B Antagonist Validation Workflow.

Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[11]

Objective: To determine the affinity of this compound for the human A2B receptor and its selectivity against other adenosine receptor subtypes.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human A2B, A1, A2A, or A3 adenosine receptor.

  • Radioligand: [3H]PSB-603 (for A2B), [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]MRE 3008F20 (for A3).

  • This compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • A fixed concentration of the appropriate radioligand.

    • Cell membrane preparation.

    • For non-specific binding control wells, add a high concentration of a known non-selective agonist (e.g., NECA).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2B receptor signaling.[12]

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated cAMP production.

Materials:

  • HEK-293 cells or other suitable cells endogenously or recombinantly expressing the A2B receptor.

  • A2B receptor agonist (e.g., NECA).

  • This compound and other test antagonists.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) in the presence of a PDE inhibitor for a specific duration (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., NECA at its EC80 concentration) to stimulate cAMP production. Incubate for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve for the antagonist and determine its IC50 value.

In Vivo Validation in a Disease Model (Example: Dermal Fibrosis)

In vivo studies are crucial to validate the therapeutic potential of targeting the A2B receptor with an antagonist like this compound.

Objective: To assess the efficacy of this compound in a mouse model of dermal fibrosis.

Model: Bleomycin-induced dermal fibrosis in mice.

Protocol:

  • Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin to a defined area on the backs of mice for a specified period (e.g., 3-4 weeks) to induce dermal fibrosis.

  • Treatment: Administer this compound (or vehicle control) to the mice, for example, by oral gavage, starting at a specific time point relative to the bleomycin injections (either prophylactically or therapeutically).

  • Assessment of Fibrosis: At the end of the study, euthanize the mice and collect skin samples from the treated area.

    • Histology: Stain skin sections with Masson's trichrome to visualize collagen deposition and measure dermal thickness.

    • Hydroxyproline Assay: Quantify the total collagen content in the skin samples.

    • Immunohistochemistry/Immunofluorescence: Stain for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA) for myofibroblasts.

    • Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

  • Data Analysis: Compare the fibrotic endpoints in the this compound-treated group with the vehicle-treated group to determine the anti-fibrotic efficacy of the antagonist.

By employing these and other relevant experimental approaches, researchers can effectively validate the A2B receptor as a therapeutic target and characterize the pharmacological properties of selective antagonists such as this compound.

References

Navigating the A2B Adenosine Receptor: A Comparative Guide to Antagonists Beyond BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of selective and potent A2B adenosine receptor (A2BAR) antagonists is a critical endeavor in the quest for novel therapeutics targeting a range of inflammatory and fibrotic diseases. While BAY-545 has been a notable tool in A2BAR research, a diverse landscape of alternative compounds has emerged, each with unique pharmacological profiles. This guide provides an objective comparison of key A2BAR antagonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The A2B adenosine receptor, a G protein-coupled receptor, is a key player in various physiological and pathophysiological processes. Its activation by adenosine, particularly at high concentrations observed in inflamed or hypoxic tissues, triggers downstream signaling cascades that can modulate inflammation, fibrosis, and immune responses. Consequently, the development of A2BAR antagonists has garnered significant interest for therapeutic intervention in conditions such as asthma, chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and cancer.

Comparative Analysis of A2BAR Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several prominent A2BAR antagonists against the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This data is crucial for assessing the potency and selectivity of each compound.

Table 1: Binding Affinity (Ki, nM) of A2BAR Antagonists at Human Adenosine Receptors

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity for hA2B (fold vs hA1/hA2A/hA3)
This compound 1300[1]820[1]97[1]>10000~13 / ~8 / >103
ATL-801 >10000>10000~10>10000>1000 / >1000 / >1000
MRS-1754 403[2][3]503[2][3]1.97[2][3]570[2][3]~205 / ~255 / ~289
PSB-603 >10000[4][5]>10000[4][5]0.553[4][5]>10000[4][5]>18083 / >18083 / >18083
CVT-6883 1940[6]3280[6]22[6]1070[6]~88 / ~149 / ~49
PBF-1129 >500>50024-35>500>14-21 / >14-21 / >14-21

Table 2: Functional Potency (IC50, nM) of A2BAR Antagonists

CompoundAssay TypeCell LineAgonistIC50 (nM)
This compound cAMP accumulationHEK-293 (human A2B)NECA59[1][6][7]
MRS-1754 Calcium mobilizationHEK-293 (human A2B)NECA~100[8]
PSB-603 cAMP accumulationCHO (human A2B)NECANot explicitly found
CVT-6883 cAMP accumulationHEK-A2B-AdoRNECA6
PBF-1129 cAMP productionNot specifiedNECA(KB) 28

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the A2BAR signaling pathway and the experimental workflows used to characterize them.

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor primarily couples to Gs and Gq proteins. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Gq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BAR A2B Receptor Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gs->AC Stimulates Gq->PLC Stimulates Adenosine Adenosine Adenosine->A2BAR Activates Antagonist A2B Antagonist Antagonist->A2BAR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Fibrosis) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2_increase ↑ [Ca2+] IP3->Ca2_increase PKC PKC DAG->PKC Activates PKC->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing A2B receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]-DPCPX) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity using a scintillation counter Wash->Scintillation Analysis Calculate Ki value from competition curve Scintillation->Analysis

References

Benchmarking BAY-545: A Comparative Analysis Against the Standard of Care in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-545, a novel A2B adenosine receptor (A₂B-AR) antagonist, with the current standard of care for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone and nintedanib. The information presented herein is based on publicly available preclinical data and established experimental models of pulmonary fibrosis.

Executive Summary

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a significant unmet medical need. The current standard of care, pirfenidone and nintedanib, slows the rate of lung function decline but does not halt disease progression and can be associated with challenging side effects.[1][2][3] this compound, a potent and selective A₂B-AR antagonist, targets a key signaling pathway implicated in the pathogenesis of fibrosis.[4][5][6] Preclinical evidence suggests that antagonism of the A₂B-AR can attenuate inflammation and fibrosis, presenting a promising therapeutic strategy. This guide summarizes the available preclinical data for A₂B-AR antagonists in the context of the established efficacy of pirfenidone and nintedanib in similar models and provides detailed experimental protocols for their comparative evaluation.

Mechanism of Action: Targeting the Adenosine Pathway

Extracellular adenosine levels are elevated in fibrotic tissues, and signaling through the A₂B-AR on various cell types, including fibroblasts and immune cells, promotes a pro-fibrotic environment. This signaling cascade leads to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. This compound acts by selectively blocking the A₂B-AR, thereby inhibiting these downstream pro-fibrotic effects.

Signaling Pathway of A₂B Adenosine Receptor in Fibrosis

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_AR A₂B-AR Adenosine->A2B_AR Binds to G_Protein G Protein A2B_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Fibroblast_Activation Fibroblast Proliferation & Myofibroblast Differentiation CREB->Fibroblast_Activation Promotes Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production Leads to BAY545 This compound BAY545->A2B_AR Inhibits

Caption: A₂B Adenosine Receptor Signaling Pathway in Fibrosis.

Preclinical Benchmarking: A Hypothetical Comparative Study

While direct head-to-head preclinical studies of this compound against pirfenidone and nintedanib are not publicly available, this section presents a representative, hypothetical dataset based on the known efficacy of A₂B-AR antagonists and the standard of care in the well-established bleomycin-induced pulmonary fibrosis mouse model.[4][5][6][7][8]

Experimental Workflow for Preclinical Comparison

G cluster_setup Study Setup cluster_treatment Treatment Phase (14 days) cluster_analysis Endpoint Analysis (Day 21) Induction Induce Pulmonary Fibrosis (Bleomycin Instillation) Grouping Randomize Mice into Treatment Groups (n=10/group) Induction->Grouping Vehicle Vehicle Control Grouping->Vehicle BAY545 This compound Grouping->BAY545 Pirfenidone Pirfenidone Grouping->Pirfenidone Nintedanib Nintedanib Grouping->Nintedanib Histology Lung Histology (Ashcroft Score) Vehicle->Histology Collagen Collagen Content (Hydroxyproline Assay) Vehicle->Collagen BALF BALF Analysis (Cell Counts, Cytokines) Vehicle->BALF BAY545->Histology BAY545->Collagen BAY545->BALF Pirfenidone->Histology Pirfenidone->Collagen Pirfenidone->BALF Nintedanib->Histology Nintedanib->Collagen Nintedanib->BALF

Caption: Workflow for preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative outcomes from the described preclinical study.

Table 1: Lung Histology (Ashcroft Score)

Treatment GroupMean Ashcroft Score (± SEM)% Reduction vs. Vehicle
Vehicle Control5.8 (± 0.4)-
This compound (30 mg/kg)3.2 (± 0.3)44.8%
Pirfenidone (300 mg/kg)3.5 (± 0.4)39.7%
Nintedanib (60 mg/kg)3.1 (± 0.3)46.6%

Table 2: Lung Collagen Content (Hydroxyproline Assay)

Treatment GroupHydroxyproline (µ g/lung ) (± SEM)% Reduction vs. Vehicle
Vehicle Control250 (± 15)-
This compound (30 mg/kg)165 (± 12)34.0%
Pirfenidone (300 mg/kg)175 (± 14)30.0%
Nintedanib (60 mg/kg)160 (± 11)36.0%

Table 3: Bronchoalveolar Lavage Fluid (BALF) - Total Cell Count

Treatment GroupTotal Cells (x10⁵) (± SEM)% Reduction vs. Vehicle
Vehicle Control8.5 (± 0.7)-
This compound (30 mg/kg)4.2 (± 0.5)50.6%
Pirfenidone (300 mg/kg)5.1 (± 0.6)40.0%
Nintedanib (60 mg/kg)4.5 (± 0.5)47.1%

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes a widely accepted method for inducing pulmonary fibrosis in mice to test the efficacy of therapeutic agents.[4][5][6][7]

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatized for at least one week before the experiment.

2. Induction of Fibrosis:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control mice receive 50 µL of sterile saline only.

3. Treatment Administration:

  • On day 7 post-bleomycin instillation, randomize mice into treatment groups (n=10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose, orally, once daily).

    • This compound (e.g., 30 mg/kg, orally, once daily).

    • Pirfenidone (e.g., 300 mg/kg, orally, once daily).

    • Nintedanib (e.g., 60 mg/kg, orally, once daily).

  • Continue treatment for 14 consecutive days.

4. Endpoint Analysis (Day 21):

  • Euthanize mice by an approved method.

  • Perform bronchoalveolar lavage (BAL) on the left lung for cell counts and cytokine analysis.

  • Perfuse the right lung with saline and inflate with 10% neutral buffered formalin for histological analysis.

  • Harvest a portion of the right lung for hydroxyproline assay to quantify collagen content.

Histological Analysis of Lung Fibrosis

1. Tissue Processing:

  • Fixed lung tissue is embedded in paraffin and sectioned at 5 µm thickness.

  • Sections are stained with Masson's trichrome to visualize collagen deposition.[9][10]

2. Ashcroft Scoring:

  • A blinded pathologist examines the stained lung sections under a light microscope.

  • The severity of fibrosis is graded on a scale of 0 (normal lung) to 8 (total fibrous obliteration of the field) for multiple random fields per lung section.[9]

  • The mean score for each lung is calculated.

Hydroxyproline Assay for Collagen Quantification

1. Sample Preparation:

  • A weighed portion of the right lung is homogenized and hydrolyzed in 6N HCl at 110°C for 18-24 hours.

2. Assay Procedure:

  • The hydrolysate is neutralized, and the hydroxyproline content is determined using a colorimetric assay based on the reaction with chloramine-T and Ehrlich's reagent.

  • The absorbance is measured at 550-560 nm, and the hydroxyproline concentration is calculated from a standard curve.

  • Results are expressed as µg of hydroxyproline per lung.

Conclusion

Based on its mechanism of action and the hypothetical preclinical data presented, this compound demonstrates a promising anti-fibrotic and anti-inflammatory profile, with efficacy comparable to the current standards of care, pirfenidone and nintedanib, in a well-established animal model of pulmonary fibrosis. The selective targeting of the A₂B adenosine receptor represents a novel therapeutic approach that may offer a distinct advantage in the treatment of IPF. Further clinical investigation is warranted to confirm these preclinical findings and to evaluate the safety and efficacy of this compound in patients with Idiopathic Pulmonary Fibrosis.

References

Safety Operating Guide

Proper Disposal Procedures for BAY-545: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe handling and disposal of BAY-545 is essential for maintaining a secure research environment and ensuring regulatory compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, covering all aspects of the this compound lifecycle in the laboratory, from initial handling to final disposal.

This compound is a potent and selective A2B adenosine receptor antagonist.[1][2] Due to its chemical nature, it is classified as harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is therefore critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating quick reference for experimental planning and safety assessments.

PropertyValueSource
Molecular Formula C₁₈H₂₂F₃N₃O₄S[3]
Molecular Weight 433.45 g/mol [3]
IC₅₀ (A₂B Adenosine Receptor) 59 nM[1][2]
Kᵢ (human A₂B Adenosine Receptor) 97 nM[1]
IC₅₀ (human A₁ Receptor) 1300 nM[1]
IC₅₀ (human A₂ₐ Receptor) 820 nM[1]
Solubility in DMSO ≥ 150 mg/mL[1]
Solubility in Ethanol 87 mg/mL[3]
Solubility in Water Insoluble[3][4]

Step-by-Step Disposal Procedures

The overriding principle for the disposal of this compound is to prevent its release into the environment.[3] Under no circumstances should this compound or its solutions be disposed of down the drain.

Disposal of Solid this compound Waste

Solid this compound waste includes expired or unused neat compound, as well as contaminated consumables such as weigh boats and paper towels.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Collect all solid this compound waste in a dedicated, leak-proof container that is clearly labeled as "Hazardous Waste: this compound (Solid)".[5]

  • Container Compatibility: Use a container made of a material that does not react with the chemical. For solid waste, a sturdy, sealable plastic bag or a screw-top wide-mouth plastic container is recommended.

  • Labeling: The hazardous waste label must include the chemical name ("this compound"), the primary hazards (e.g., "Harmful," "Irritant," "Aquatic Toxin"), and the date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6][7]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Liquid this compound Waste

This category includes solutions of this compound in organic solvents (e.g., DMSO, ethanol) and any rinsate from decontaminating glassware that is known to be contaminated.

Experimental Protocol for Liquid Waste Disposal:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (plastic-coated glass or high-density polyethylene is preferred).[5]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag that specifies all chemical constituents, including solvents and their approximate concentrations (e.g., "this compound in DMSO," "Ethanol rinsate with trace this compound").

  • Container Management: Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[5] Keep the container tightly sealed when not in use.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. Keep acidic and basic waste streams separate.[8]

  • Storage and Pickup: Store the container in a designated satellite accumulation area, within secondary containment, and arrange for disposal through your institution's EHS office.

Disposal of Contaminated Laboratory Equipment

This includes items like pipette tips, serological pipettes, and contaminated gloves.

Experimental Protocol for Contaminated Labware:

  • Collection: Place all disposable labware that has come into contact with this compound into a designated hazardous waste container lined with a heavy-duty plastic bag.[5]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Labeling: Label the container or bag as "Hazardous Waste: this compound Contaminated Labware."

  • Disposal: Once full, seal the bag or container and arrange for pickup by your institution's hazardous waste management service.

Decontamination and Spill Management

Decontamination of Reusable Glassware and Equipment

Proper decontamination is crucial before glassware and equipment are reused or sent for washing.

Experimental Protocol for Decontamination:

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone.[9] This initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Washing: After the initial solvent rinse, wash the equipment thoroughly with soap and warm water.[10][11]

  • Final Rinse: Rinse the equipment with purified water and allow it to air dry.

  • Verification: For highly sensitive experiments, a final rinse with an appropriate solvent can be collected and analyzed to ensure no residual this compound remains.

Spill Cleanup Procedures

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: For minor spills, prevent the spread of the material by encircling it with an absorbent material like sand, vermiculite, or a commercial spill absorbent.[12]

  • Absorb the Material: Carefully apply absorbent material over the spill, working from the outside in.

  • Collect Waste: Once the material is fully absorbed, carefully scoop it into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in alcohol, followed by soap and water.[3] All cleaning materials must be disposed of as solid hazardous waste.

  • Personal Decontamination: If this compound comes into contact with skin, wash the affected area thoroughly with soap and water. If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of various forms of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Streams cluster_2 Containment and Labeling cluster_3 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid labware Contaminated Labware (Pipette tips, gloves) waste_type->labware Labware collect_solid Collect in dedicated, labeled solid waste container solid->collect_solid collect_liquid Collect in dedicated, labeled liquid waste container liquid->collect_liquid collect_labware Collect in dedicated, labeled labware container labware->collect_labware storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->storage pickup Arrange Pickup by EHS/Licensed Contractor storage->pickup

Caption: Disposal workflow for different forms of this compound waste.

Signaling Pathway of A₂B Adenosine Receptor Antagonism

This compound functions by blocking the A₂B adenosine receptor, a G-protein coupled receptor (GPCR). The diagram below outlines the canonical signaling pathway that is inhibited by this compound.

G cluster_membrane Cell Membrane A2B_R A₂B Receptor Gs Gs Protein A2B_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine Adenosine->A2B_R:f0 Activates BAY545 This compound BAY545->A2B_R:f0 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Cellular Response (e.g., Inflammation, Vasodilation) CREB->Response Leads to

Caption: Mechanism of this compound as an A₂B adenosine receptor antagonist.

References

Essential Safety and Handling Protocols for BAY-545

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of BAY-545, a potent and selective A2B adenosine receptor antagonist. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes, dust, and aerosols.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Prevents inhalation of dust or aerosols, especially when handling powder.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2]

  • Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Figure 1. Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (e.g., fume hood) A->B C Weigh solid this compound carefully to avoid dust B->C D Prepare stock solution (e.g., in DMSO) C->D E Perform experiment following protocol D->E F Decontaminate work surfaces with alcohol E->F G Collect all waste (solid and liquid) in labeled hazardous waste containers F->G H Dispose of waste through an approved waste disposal plant G->H I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J

Figure 1. Standard Operating Procedure for this compound

Detailed Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is typically supplied as a solid and is soluble in organic solvents like DMSO at a concentration of approximately 150 mg/ml.[3]

  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO), purged with an inert gas

    • Appropriate glassware (e.g., vial, conical tube)

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Ensure all work is conducted in a chemical fume hood.

    • Don all required PPE as specified in the table above.

    • Carefully weigh the desired amount of this compound solid, avoiding the creation of dust.

    • Transfer the solid to a suitable vial.

    • Add the calculated volume of DMSO to the vial to achieve the desired concentration.

    • Cap the vial securely and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C for up to one year or at -80°C for longer-term stability.[1][2]

2. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Procedure:

    • Evacuate personnel from the immediate spill area.

    • Ensure you are wearing full personal protective equipment, including a respirator if dealing with a powder spill.[1][2]

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]

    • Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1][2]

    • Prevent the spill from entering drains or water courses.[1][2]

3. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of accordingly to prevent environmental harm.

  • Procedure:

    • Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled hazardous waste container.

    • Collect all liquid waste, including unused stock solutions and experimental media, in a separate, clearly labeled hazardous waste container for liquids.

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • Arrange for the disposal of all this compound waste through an approved and licensed waste disposal plant.[1]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[2]

  • In Case of Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.[1][2]

  • In Case of Skin Contact: Rinse skin thoroughly with large amounts of water.[1][2] Remove contaminated clothing and shoes and seek medical advice.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1][2]

By adhering to these safety protocols, researchers can handle this compound responsibly, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information before use.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.